molecular formula C21H24N2O3 B1678821 Ajmalicine CAS No. 483-04-5

Ajmalicine

货号: B1678821
CAS 编号: 483-04-5
分子量: 352.4 g/mol
InChI 键: GRTOGORTSDXSFK-XJTZBENFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ajmalicine (δ-Yohimbine, Raubasine), a monoterpenoid indole alkaloid naturally found in Rauvolfia serpentina and Catharanthus roseus , is a significant compound for cardiovascular and neurological research . Its primary characterized mechanism of action is selective antagonism of the α1-adrenergic receptor, which underlies its well-documented antihypertensive effects . This action blocks the vasoconstrictive effects of endogenous agonists like norepinephrine, leading to vasodilation and reduced blood pressure . Beyond its cardiovascular applications, this compound is a critical tool for studying the cytochrome P450 system, as it is a very strong, competitive inhibitor of the CYP2D6 enzyme with a binding affinity in the nanomolar range (3.30 nM) . Its ability to increase cerebral blood flow and improve oxygen bioavailability also makes it a compound of interest for research into conditions like Alzheimer's disease and other forms of dementia . Additional research areas include its potential antimicrobial, cytotoxic, antioxidant, and central depressant activities . The biosynthesis of this compound proceeds via the terpenoid indole alkaloid (TIA) pathway from the precursors tryptamine and secologanin, which are condensed by strictosidine synthase (STR) to form strictosidine—a common precursor for all TIAs . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

属性

IUPAC Name

methyl (1S,15R,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-6,11-12,15-16,19,22H,7-10H2,1-2H3/t12-,15-,16+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTOGORTSDXSFK-XJTZBENFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]2CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC=CC=C45
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60904151
Record name Raubasine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60904151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

483-04-5
Record name Ajmalicine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=483-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Raubasine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Raubasine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15949
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Raubasine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60904151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ajmalicine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.900
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RAUBASINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QJL8OX71Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Ajmalicine Biosynthesis Pathway in Catharanthus roseus: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ajmalicine biosynthesis pathway in the medicinal plant Catharanthus roseus. This compound, a monoterpenoid indole alkaloid (MIA), is a valuable pharmaceutical compound primarily used for its antihypertensive properties. Understanding its intricate biosynthetic pathway is crucial for developing metabolic engineering strategies to enhance its production and for the discovery of novel therapeutic agents. This document details the enzymatic steps, key intermediates, regulatory networks, and provides a compilation of quantitative data and detailed experimental protocols for researchers in the field.

The this compound Biosynthesis Pathway: A Step-by-Step Elucidation

The biosynthesis of this compound is a complex process involving the convergence of the indole and terpenoid pathways, occurring in distinct subcellular compartments and cell types. The pathway can be broadly divided into three main stages: the formation of the indole precursor tryptamine, the synthesis of the terpenoid precursor secologanin, and their condensation followed by a series of downstream modifications.

The Indole Pathway: Synthesis of Tryptamine

The indole component of this compound is derived from the amino acid tryptophan.

  • Step 1: Decarboxylation of Tryptophan. The initial committed step in this branch is the decarboxylation of L-tryptophan to produce tryptamine. This reaction is catalyzed by the enzyme tryptophan decarboxylase (TDC) .[1]

The Terpenoid Pathway: Synthesis of Secologanin

The iridoid glucoside secologanin is synthesized via the methylerythritol 4-phosphate (MEP) pathway.

  • Step 1: Geraniol Synthesis. The MEP pathway provides the precursor geraniol.

  • Step 2: Hydroxylation of Geraniol. Geraniol is hydroxylated to 10-hydroxygeraniol by geraniol-10-hydroxylase (G10H) , a cytochrome P450 monooxygenase.

  • Step 3: Oxidation of 10-Hydroxygeraniol. The alcohol is then oxidized to 10-oxogeraniol by 10-hydroxygeraniol oxidoreductase (10HGO) .

  • Step 4: Formation of Secologanin. A series of subsequent enzymatic reactions, including the action of secologanin synthase (SLS) , leads to the formation of secologanin.

Condensation and Downstream Modifications
  • Step 1: Formation of Strictosidine. The crucial condensation reaction between tryptamine and secologanin is catalyzed by strictosidine synthase (STR) , yielding the central MIA precursor, strictosidine.[2][3] This stereospecific reaction is a key control point in the pathway.

  • Step 2: Deglycosylation of Strictosidine. Strictosidine β-D-glucosidase (SGD) removes the glucose moiety from strictosidine, generating the unstable aglycone.

  • Step 3: Formation of Cathenamine and this compound. The strictosidine aglycone is a highly reactive intermediate that can be converted to cathenamine. Cathenamine is then reduced to form this compound.

The overall biosynthetic pathway is depicted in the following diagram:

Ajmalicine_Biosynthesis Tryptophan L-Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine TDC Strictosidine Strictosidine Tryptamine->Strictosidine MEP_pathway MEP Pathway Geraniol Geraniol MEP_pathway->Geraniol Hydroxygeraniol 10-Hydroxygeraniol Geraniol->Hydroxygeraniol G10H Oxogeraniol 10-Oxogeraniol Hydroxygeraniol->Oxogeraniol 10HGO Secologanin Secologanin Oxogeraniol->Secologanin ...SLS... Secologanin->Strictosidine STR Strictosidine_aglycone Strictosidine Aglycone Strictosidine->Strictosidine_aglycone SGD Cathenamine Cathenamine Strictosidine_aglycone->Cathenamine This compound This compound Cathenamine->this compound

Caption: The biosynthetic pathway of this compound in Catharanthus roseus.

Quantitative Data on the this compound Biosynthesis Pathway

This section presents a summary of the available quantitative data related to the enzymes and metabolites of the this compound biosynthesis pathway.

Enzyme Kinetic Parameters

The kinetic properties of key enzymes in the pathway have been characterized, providing insights into their catalytic efficiency and substrate affinities.

EnzymeSubstrate(s)KmVmaxSource(s)
Tryptophan Decarboxylase (TDC)L-Tryptophan7.5 x 10-5 MNot specified[1]
Strictosidine Synthase (STR)Tryptamine9 µM300-400 nkat/mg[4]
Strictosidine Synthase (STR)Secologanin0.46 mMNot specified[2]
Strictosidine Synthase (STR)Tryptamine2.3 mMNot specified[3]
Strictosidine Synthase (STR)Secologanin3.4 mMNot specified[3]
Metabolite Concentrations in Catharanthus roseus

The concentrations of this compound and its precursors can vary significantly depending on the plant tissue, developmental stage, and culture conditions.

MetaboliteTissue/Culture ConditionConcentration RangeSource(s)
TryptamineHairy root culturesDetected, not quantified[5]
SecologaninHairy root culturesDetected, not quantified[5]
StrictosidineTransgenic cell cultures (STR overexpression)>200 mg/L (total TIAs)[6][7]
This compoundHairy root culturesup to 3.8 mg/g DW
This compoundMethyl jasmonate-elicited cell culturesup to 10.2 mg/L

Regulation of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated at multiple levels, including transcriptional control of pathway genes and the influence of signaling molecules.

Transcriptional Regulation by Jasmonate Signaling

The plant hormone jasmonic acid (JA) and its methyl ester, methyl jasmonate (MeJA), are potent elicitors of MIA biosynthesis. The signaling cascade involves a series of transcription factors that ultimately activate the expression of biosynthetic genes.

A simplified model of the jasmonate signaling pathway leading to the activation of this compound biosynthesis genes is as follows:

  • JA-Ile Perception: The bioactive form of jasmonate, jasmonoyl-isoleucine (JA-Ile), is perceived by the F-box protein CORONATINE INSENSITIVE1 (COI1).

  • JAZ Repressor Degradation: The COI1-JA-Ile complex targets JASMONATE ZIM-DOMAIN (JAZ) repressor proteins for degradation via the 26S proteasome.[8][9]

  • Activation of CrMYC2: The degradation of JAZ proteins releases the transcription factor CrMYC2 , a basic helix-loop-helix (bHLH) protein, from repression.[10][11][12]

  • Activation of ORCA Transcription Factors: Activated CrMYC2 binds to the promoters of the ORCA (Octadecanoid-derivative Responsive Catharanthus AP2-domain) genes (e.g., ORCA2, ORCA3) and activates their transcription.[10][11][13]

  • Activation of Biosynthetic Genes: The ORCA transcription factors, in turn, bind to the promoters of key biosynthetic genes, such as TDC and STR, leading to their increased expression and enhanced this compound production.[14]

Jasmonate_Signaling cluster_nucleus Nucleus MeJA Methyl Jasmonate (MeJA) JA_Ile JA-Ile MeJA->JA_Ile biosynthesis COI1 COI1 JA_Ile->COI1 JAZ JAZ Repressor COI1->JAZ targets for degradation Proteasome 26S Proteasome JAZ->Proteasome degradation CrMYC2_inactive CrMYC2 (inactive) JAZ->CrMYC2_inactive represses CrMYC2_active CrMYC2 (active) CrMYC2_inactive->CrMYC2_active activation (JAZ degradation) ORCA_genes ORCA genes (e.g., ORCA2, ORCA3) CrMYC2_active->ORCA_genes activates transcription ORCA_proteins ORCA Proteins ORCA_genes->ORCA_proteins translation Biosynthesis_genes Biosynthesis Genes (TDC, STR, etc.) ORCA_proteins->Biosynthesis_genes activates transcription Ajmalicine_production This compound Production Biosynthesis_genes->Ajmalicine_production leads to

Caption: Jasmonate signaling pathway regulating this compound biosynthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of the this compound biosynthesis pathway.

Tryptophan Decarboxylase (TDC) Enzyme Assay

This protocol is adapted from published methods for the determination of TDC activity.[15][16]

1. Enzyme Extraction: a. Homogenize frozen C. roseus tissue (e.g., seedlings, cell cultures) in extraction buffer (e.g., 100 mM Tris-HCl pH 8.5, 10 mM EDTA, 5 mM DTT, 10% glycerol, and 1% PVPP). b. Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C. c. Collect the supernatant containing the crude enzyme extract.

2. Assay Reaction: a. Prepare the reaction mixture containing:

  • 100 µL of crude enzyme extract
  • 50 mM Tris-HCl buffer (pH 8.5)
  • 1 mM L-tryptophan
  • 0.1 mM Pyridoxal-5'-phosphate (PLP) b. Incubate the reaction mixture at 37°C for 1 hour. c. Stop the reaction by adding an equal volume of 0.1 M HCl.

3. Tryptamine Quantification by HPLC: a. Centrifuge the stopped reaction mixture to pellet precipitated proteins. b. Analyze the supernatant by reverse-phase HPLC with fluorescence detection (Excitation: 280 nm, Emission: 360 nm). c. Use a C18 column with a mobile phase gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid). d. Quantify tryptamine by comparing the peak area to a standard curve of authentic tryptamine.

Strictosidine Synthase (STR) Enzyme Assay

This protocol is based on established methods for measuring STR activity.[17]

1. Enzyme Extraction: a. Follow the same procedure as for TDC extraction (Section 4.1.1).

2. Assay Reaction: a. Prepare the reaction mixture containing:

  • 100 µL of crude enzyme extract
  • 100 mM phosphate buffer (pH 6.5)
  • 2 mM tryptamine
  • 2 mM secologanin b. Incubate the reaction mixture at 30°C for 30 minutes. c. Stop the reaction by adding an equal volume of methanol.

3. Strictosidine Quantification by HPLC: a. Centrifuge the stopped reaction mixture. b. Analyze the supernatant by reverse-phase HPLC with UV detection at 226 nm. c. Use a C18 column with a mobile phase gradient of acetonitrile and water (both containing 0.1% formic acid). d. Quantify strictosidine based on a standard curve.

Quantification of this compound and Precursors by HPLC-MS

This protocol outlines a general method for the simultaneous analysis of this compound and its precursors.[18][19][20]

1. Sample Extraction: a. Homogenize freeze-dried C. roseus tissue in methanol. b. Sonicate the mixture for 30 minutes and then centrifuge. c. Collect the supernatant and dry it under vacuum. d. Re-dissolve the dried extract in the initial mobile phase for HPLC analysis.

2. HPLC-MS Analysis: a. HPLC System: A high-performance liquid chromatography system coupled to a mass spectrometer. b. Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm). c. Mobile Phase:

  • A: Water with 0.1% formic acid
  • B: Acetonitrile with 0.1% formic acid d. Gradient: A typical gradient would be to start with a low percentage of B, and gradually increase it over the run time to elute compounds with increasing hydrophobicity. e. Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode. f. Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification of tryptamine, secologanin, strictosidine, and this compound.

Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)

This protocol provides a framework for analyzing the expression of this compound biosynthesis genes.[21][22][23]

1. RNA Extraction and cDNA Synthesis: a. Extract total RNA from C. roseus tissue using a commercial kit or a standard Trizol-based method. b. Treat the RNA with DNase I to remove any contaminating genomic DNA. c. Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

2. qPCR Reaction: a. Prepare the qPCR reaction mixture containing:

  • cDNA template
  • Gene-specific forward and reverse primers (see table below for examples)
  • SYBR Green master mix b. Primer Design: Design primers to amplify a product of 100-200 bp.

GeneForward Primer (5' -> 3')Reverse Primer (5' -> 3')
TDCGCTTCAGGAAGAGTTGGAGAGGTCATCAATGCCACCAGTAGTCC
STRGCTGCTGCTATTGCTGCTTTGTAGGATCCATGGTTGCTTTCA
Actin (Reference)GGTGGTTCCATTCTTGCTTCCGAGGAAGAGCATTCCCCTCGT

c. Cycling Conditions:

  • Initial denaturation: 95°C for 10 min
  • 40 cycles of:
  • Denaturation: 95°C for 15 sec
  • Annealing/Extension: 60°C for 1 min d. Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.

3. Data Analysis: a. Use the comparative CT (ΔΔCT) method to calculate the relative expression of the target genes, normalized to a reference gene (e.g., Actin).

qPCR_Workflow start Plant Tissue rna_extraction Total RNA Extraction start->rna_extraction dnase_treatment DNase I Treatment rna_extraction->dnase_treatment cdna_synthesis cDNA Synthesis dnase_treatment->cdna_synthesis qpcr qPCR with SYBR Green cdna_synthesis->qpcr data_analysis Relative Gene Expression Analysis (ΔΔCT) qpcr->data_analysis end Results data_analysis->end

References

Ajmalicine's Antagonism of the Alpha-1 Adrenergic Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Alpha-1 Adrenergic Receptors

Alpha-1 adrenergic receptors (α1-ARs) are members of the G protein-coupled receptor (GPCR) superfamily. They are activated by the endogenous catecholamines, norepinephrine and epinephrine, and play a pivotal role in the regulation of sympathetic nervous system activity. Three distinct subtypes of the α1-AR have been identified: α1A, α1B, and α1D. These subtypes are expressed in various tissues and mediate a range of physiological responses, most notably the contraction of smooth muscle in blood vessels, the genitourinary tract, and other organs.

The primary signaling mechanism for all α1-AR subtypes involves their coupling to the Gq/11 family of G proteins. This initiates a downstream signaling cascade that ultimately leads to an increase in intracellular calcium concentration and the activation of protein kinase C (PKC).

The Molecular Mechanism of Ajmalicine at the Alpha-1 Adrenergic Receptor

This compound functions as an antagonist at α1-adrenergic receptors. This means that it binds to the receptor but does not elicit the conformational changes necessary for receptor activation and the subsequent initiation of the downstream signaling cascade. By occupying the binding site, this compound competitively inhibits the binding of endogenous agonists like norepinephrine, thereby preventing their physiological effects. The primary consequence of this antagonism in the vasculature is the inhibition of vasoconstriction, leading to vasodilation and a potential reduction in blood pressure.

Downstream Signaling Pathway of Alpha-1 Adrenergic Receptors

The canonical signaling pathway initiated by the activation of α1-adrenergic receptors is depicted below. This compound, as an antagonist, blocks the initiation of this cascade.

alpha1_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Norepinephrine Norepinephrine Alpha1_AR α1-Adrenergic Receptor Norepinephrine->Alpha1_AR Binds to Gq11 Gq/11 Alpha1_AR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Physiological Response (e.g., Smooth Muscle Contraction) Ca2->Cellular_Response Mediates PKC->Cellular_Response Phosphorylates Target Proteins

Figure 1: Alpha-1 Adrenergic Receptor Signaling Pathway.

Quantitative Analysis of this compound's Interaction with Alpha-1 Adrenergic Receptors

A thorough characterization of an antagonist like this compound requires quantitative data on its binding affinity and functional potency. The following tables outline the key parameters that need to be determined experimentally.

Binding Affinity Data

Binding affinity is typically determined through radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a competing ligand (this compound) for a receptor. A lower Ki value indicates a higher binding affinity. The IC50 value, the concentration of the competing ligand that displaces 50% of the radioligand, is experimentally determined and used to calculate the Ki.

Table 1: this compound Binding Affinity at Human Alpha-1 Adrenergic Receptor Subtypes

Receptor Subtype Radioligand This compound Ki (nM) This compound IC50 (nM) Reference
α1A [³H]-Prazosin Data not available Data not available
α1B [³H]-Prazosin Data not available Data not available

| α1D | [³H]-Prazosin | Data not available | Data not available | |

Functional Antagonist Potency Data

The functional potency of an antagonist is determined by its ability to inhibit the response to an agonist in a functional assay, such as a tissue bath experiment measuring smooth muscle contraction. The pA2 value is a measure of the potency of a competitive antagonist. A higher pA2 value indicates a more potent antagonist.

Table 2: Functional Antagonist Potency of this compound at Alpha-1 Adrenergic Receptors

Tissue/Cell Line Agonist This compound pA2 Schild Slope Reference
Rat Aorta Norepinephrine Data not available Data not available
Rabbit Aorta Phenylephrine Data not available Data not available

| Human Prostate | Norepinephrine | Data not available | Data not available | |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments required to determine the binding affinity and functional antagonist potency of this compound.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the Ki of this compound for the α1-adrenergic receptor subtypes using the radiolabeled antagonist [³H]-prazosin.

binding_assay_workflow Start Start Membrane_Prep Prepare membranes from cells expressing α1-AR subtypes Start->Membrane_Prep Incubation Incubate membranes with [³H]-prazosin and varying concentrations of this compound Membrane_Prep->Incubation Separation Separate bound from free radioligand (e.g., rapid filtration) Incubation->Separation Quantification Quantify bound radioactivity (scintillation counting) Separation->Quantification Data_Analysis Analyze data to determine IC50 and Ki values Quantification->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for Radioligand Binding Assay.

Detailed Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing one of the human α1-adrenergic receptor subtypes (α1A, α1B, or α1D).

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in the assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a series of tubes, add a fixed concentration of [³H]-prazosin (typically at a concentration close to its Kd).

    • Add increasing concentrations of unlabeled this compound.

    • Include tubes for determining total binding (only [³H]-prazosin) and non-specific binding ( [³H]-prazosin in the presence of a high concentration of an unlabeled α1-AR antagonist, such as phentolamine).

    • Add the prepared cell membranes to each tube to initiate the binding reaction.

    • Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Separation and Quantification:

    • Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

    • Wash the filters with cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

    • Determine the IC50 value from the competition curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay: Vasoconstriction in Isolated Aortic Rings

This protocol describes a functional assay to determine the pA2 value of this compound by measuring its ability to antagonize norepinephrine-induced contraction in isolated rat aortic rings.

functional_assay_workflow Start Start Tissue_Prep Isolate rat thoracic aorta and prepare aortic rings Start->Tissue_Prep Mounting Mount aortic rings in an organ bath containing physiological salt solution Tissue_Prep->Mounting Equilibration Equilibrate tissues under tension Mounting->Equilibration CRC_Control Generate a cumulative concentration-response curve to norepinephrine (control) Equilibration->CRC_Control Incubation_Antagonist Incubate tissues with a fixed concentration of this compound CRC_Control->Incubation_Antagonist CRC_Antagonist Generate a second concentration-response curve to norepinephrine in the presence of this compound Incubation_Antagonist->CRC_Antagonist Data_Analysis Analyze the rightward shift in the CRC to determine the pA2 value (Schild analysis) CRC_Antagonist->Data_Analysis End End Data_Analysis->End

Figure 3: Workflow for In Vitro Functional Assay.

Detailed Methodology:

  • Tissue Preparation:

    • Humanely euthanize a rat and excise the thoracic aorta.

    • Place the aorta in cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

    • Carefully remove adhering connective tissue and cut the aorta into rings of approximately 2-3 mm in width.

  • Organ Bath Setup:

    • Mount the aortic rings between two stainless steel hooks in an organ bath containing physiological salt solution maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

    • Connect one hook to a stationary support and the other to an isometric force transducer to record changes in tension.

    • Apply an optimal resting tension to the aortic rings and allow them to equilibrate for a defined period (e.g., 60-90 minutes).

  • Experimental Procedure:

    • After equilibration, obtain a reference contraction by adding a high concentration of potassium chloride (KCl).

    • Wash the tissues and allow them to return to baseline tension.

    • Generate a cumulative concentration-response curve for the α1-AR agonist norepinephrine.

    • Wash the tissues and allow them to recover.

    • Incubate the tissues with a single concentration of this compound for a predetermined time to allow for equilibrium.

    • In the continued presence of this compound, generate a second cumulative concentration-response curve for norepinephrine.

    • Repeat this procedure with several different concentrations of this compound.

  • Data Analysis:

    • Measure the magnitude of the rightward shift of the norepinephrine concentration-response curve caused by each concentration of this compound.

    • Perform a Schild analysis by plotting the log (concentration ratio - 1) against the negative log of the molar concentration of this compound. The concentration ratio is the ratio of the EC50 of the agonist in the presence and absence of the antagonist.

    • The x-intercept of the Schild plot provides the pA2 value. The slope of the regression line should be close to unity for competitive antagonism.

Conclusion

This compound is an established antagonist of the alpha-1 adrenergic receptor, a key component of the sympathetic nervous system. Its mechanism of action involves the competitive blockade of norepinephrine and epinephrine binding, leading to the inhibition of the Gq/11-mediated signaling cascade and subsequent physiological responses such as smooth muscle contraction. While the qualitative antagonistic action of this compound is known, this technical guide highlights the absence of specific quantitative data regarding its binding affinity for the α1-AR subtypes and its functional antagonist potency. The detailed experimental protocols provided herein offer a clear path for researchers to determine these critical pharmacological parameters, which are essential for a comprehensive understanding of this compound's mechanism of action and for its potential development as a therapeutic agent.

References

A Technical Guide to the Pharmacological Properties of Ajmalicine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ajmalicine, also known as Raubasine, is a monoterpenoid indole alkaloid predominantly isolated from plants of the Rauvolfia and Catharanthus genera.[1][2] It is recognized for its therapeutic applications as an antihypertensive and cerebral vasodilator.[1][3] This technical guide provides an in-depth overview of the pharmacological properties of this compound, focusing on its mechanism of action, pharmacodynamic effects, and pharmacokinetic profile. Detailed experimental protocols for key assays and visualizations of critical pathways are included to support further research and drug development efforts.

Mechanism of Action

The primary pharmacological activity of this compound stems from its potent and selective antagonism of α1-adrenergic receptors .[1][4] Structurally related to yohimbine, this compound exhibits preferential binding to α1-adrenoceptors over α2-adrenoceptors, which underlies its vasodilatory and hypotensive effects.[5][6]

Adrenergic Receptor Antagonism

This compound acts as a competitive antagonist at postsynaptic α1-adrenergic receptors on vascular smooth muscle.[6][7] By blocking these receptors, it prevents the binding of endogenous catecholamines like norepinephrine and epinephrine. This inhibition disrupts the downstream signaling cascade that leads to vasoconstriction, resulting in vasodilation and a subsequent reduction in peripheral vascular resistance and blood pressure.[7]

Other Receptor Interactions

In addition to its primary target, this compound has been identified as a reversible, non-competitive inhibitor of nicotinic acetylcholine receptors (nAChRs) and a potent inhibitor of the cytochrome P450 enzyme CYP2D6.[4][5]

  • Nicotinic Receptor Inhibition: this compound demonstrates inhibitory effects on nAChRs with a reported IC50 value in the micromolar range.[4][6] The physiological relevance of this activity requires further investigation.

  • CYP2D6 Inhibition: this compound is a very strong, reversible inhibitor of CYP2D6, a critical enzyme in the metabolism of numerous drugs.[5] This property highlights a significant potential for drug-drug interactions.

Pharmacological Effects

The pharmacological profile of this compound is dominated by its effects on the cardiovascular and central nervous systems.

  • Antihypertensive Effect: The most well-documented effect is its ability to lower high blood pressure.[1][5] This is a direct consequence of α1-adrenoceptor blockade, leading to peripheral vasodilation.[7]

  • Cerebral Blood Flow Enhancement: this compound is utilized in the management of circulatory disorders due to its capacity to increase cerebral blood flow, which may improve oxygen delivery to the brain.[3][8]

  • Sedative and Central Depressant Activity: Some studies report sedative and central nervous system depressant activities, although the precise mechanisms are not fully elucidated.[4][8]

  • Neuroprotective Potential: Research has explored this compound as a multi-target agent for neurodegenerative conditions like Alzheimer's disease, citing its potential to inhibit cholinesterases and amyloid-beta aggregation in vitro.[9][10]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: Receptor Binding and Enzyme Inhibition Data

ParameterTargetValueSpecies/SystemReference(s)
Binding Affinity (pA2) α1-Adrenoceptor (vs. Noradrenaline)6.57Rat[6][11]
Binding Affinity (pA2) α2-Adrenoceptor (vs. Clonidine)6.2Rat[6][11]
IC50 Nicotinic Acetylcholine Receptor72.3 µM-[4][6][11]
IC50 Cytochrome P450 2D6 (CYP2D6)0.0023 µM (2.3 nM)Human Liver Microsomes[5]

Table 2: In Vivo Efficacy Data

EffectModelDosageRoute of AdministrationReference(s)
Antihypertensive Pithed Rat (Noradrenaline-induced pressor response)0.5 - 4 mg/kgIntravenous[11]

Signaling Pathway

This compound exerts its primary effect by blocking the α1-adrenergic signaling cascade. When an agonist (e.g., norepinephrine) binds to the α1-receptor, it activates a Gq protein. This initiates a cascade involving Phospholipase C (PLC), which cleaves PIP2 into IP3 and DAG. IP3 triggers the release of calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates Protein Kinase C (PKC). The elevated intracellular Ca2+ binds to calmodulin (CaM), which activates Myosin Light Chain Kinase (MLCK), leading to phosphorylation of myosin light chains, smooth muscle contraction, and vasoconstriction. This compound blocks this pathway at the initial receptor level.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol NE Norepinephrine (Agonist) Receptor α1-Adrenergic Receptor NE->Receptor Binds & Activates This compound This compound (Antagonist) This compound->Receptor Binds & Blocks Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Cytosol Ca2+ SR->Ca_Cytosol Releases Ca_SR Ca2+ Ca_Cytosol->PKC Co-activates CaM Calmodulin (CaM) Ca_Cytosol->CaM Binds to MLCK Myosin Light Chain Kinase (MLCK) CaM->MLCK Activates Contraction Smooth Muscle Contraction (Vasoconstriction) MLCK->Contraction Phosphorylates Myosin Light Chain

Caption: α1-Adrenergic signaling pathway and antagonism by this compound.

Pharmacokinetics (ADME)

Comprehensive experimental pharmacokinetic data for this compound in humans or preclinical models is limited in the public domain. However, computational predictions and data from structurally similar alkaloids provide some insights.

  • Absorption & Distribution: In silico ADMET predictions suggest that this compound adheres to Lipinski's rule of five and possesses characteristics favorable for crossing the blood-brain barrier.[9]

  • Metabolism: this compound is a potent inhibitor of the human CYP2D6 enzyme.[5] The metabolism of the related alkaloid, Ajmaline, is known to be extensive, involving hydroxylation, O-methylation, oxidation, and N-oxidation, and is also linked to the polymorphic CYP2D6 enzyme.[1] This suggests that this compound's metabolism could be complex and subject to genetic variability.

  • Excretion: Ajmaline and its metabolites are primarily excreted as conjugates in the urine.[1] It is plausible that this compound follows a similar excretory path.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the pharmacological properties of this compound.

Protocol: In Vitro Vasodilation Assay (Isolated Rat Aorta)

This protocol assesses the vasodilatory effect of this compound on isolated arterial rings.

  • Tissue Preparation:

    • Sacrifice a male Wistar or Sprague-Dawley rat (250-300g) via an approved euthanasia method.

    • Carefully excise the thoracic aorta and place it in a petri dish containing cold, oxygenated (95% O2 / 5% CO2) Krebs-Henseleit buffer (Composition in mM: NaCl 122, KCl 4.7, NaHCO3 15.5, KH2PO4 1.2, MgCl2 1.2, CaCl2 2.0, D-glucose 11.5).

    • Clean the aorta of adhering fat and connective tissue and cut it into rings of 3-4 mm in length.

  • Mounting:

    • Suspend the aortic rings between two L-shaped stainless-steel hooks in a 10 mL organ bath containing Krebs-Henseleit buffer at 37°C and continuously gassed with 95% O2 / 5% CO2.

    • Connect the upper hook to an isometric force transducer linked to a data acquisition system.

  • Equilibration and Viability Check:

    • Equilibrate the rings for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.

    • Induce contraction with 70 mM KCl to check tissue viability. After washing, assess the integrity of the endothelium by inducing contraction with phenylephrine (1 µM) followed by relaxation with acetylcholine (1 µM). A relaxation of >80% indicates intact endothelium.

  • Assay Procedure:

    • Pre-contract the aortic rings to a stable plateau with an α1-agonist, typically phenylephrine (1 µM).

    • Once a stable contraction is achieved, add this compound cumulatively in increasing concentrations (e.g., 1 nM to 100 µM) to the organ bath.

    • Record the relaxation response at each concentration.

  • Data Analysis:

    • Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.

    • Plot the concentration-response curve and calculate the EC50 (the concentration of this compound that produces 50% of the maximal relaxation).

G A Isolate Thoracic Aorta from Rat B Cut into 3-4 mm Rings A->B C Mount Rings in Organ Bath (37°C, Krebs Buffer, 95% O2) B->C D Equilibrate under 1.5-2.0 g Tension (60-90 min) C->D E Check Viability & Endothelium (KCl, Phenylephrine, Acetylcholine) D->E F Pre-contract with Phenylephrine (1 µM) E->F G Add Cumulative Doses of this compound F->G H Record Isometric Tension (Relaxation) G->H I Calculate % Relaxation and EC50 H->I

Caption: Experimental workflow for the in vitro vasodilation assay.

Protocol: Competition Radioligand Binding Assay (α1-Adrenoceptor)

This assay determines the binding affinity (Ki) of this compound for α1-adrenoceptors.

  • Membrane Preparation:

    • Homogenize tissue rich in α1-adrenoceptors (e.g., rat cerebral cortex or heart) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspension and re-centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay).

  • Assay Procedure:

    • In a 96-well plate, combine the prepared membranes, a fixed concentration of a suitable α1-selective radioligand (e.g., [3H]-Prazosin, at a concentration close to its Kd), and a range of concentrations of unlabeled this compound.

    • To determine non-specific binding, include tubes where a high concentration of an unlabeled α1-antagonist (e.g., 10 µM phentolamine) is added instead of this compound.

    • To determine total binding, include tubes with only the radioligand and membranes.

    • Incubate the plate at a set temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation and Counting:

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

    • Determine the IC50 (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: CYP2D6 Inhibition Assay (Human Liver Microsomes)

This protocol determines the inhibitory potential (IC50) of this compound on CYP2D6 activity.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., Methanol or DMSO).

    • Prepare a solution of pooled human liver microsomes (HLM) in a phosphate buffer (e.g., 100 mM, pH 7.4).

    • Prepare a solution of the CYP2D6 probe substrate (e.g., Dextromethorphan) and an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Assay Procedure:

    • In a 96-well plate, pre-incubate serial dilutions of this compound with HLM in phosphate buffer at 37°C for a short period (e.g., 10 minutes).

    • Initiate the metabolic reaction by adding the probe substrate and the NADPH regenerating system.

    • Incubate the reaction mixture at 37°C for a specific time (e.g., 15 minutes), ensuring the reaction is in the linear range.

    • Terminate the reaction by adding a stopping solution, typically ice-cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the formation of the metabolite (e.g., Dextrorphan from Dextromethorphan) using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis:

    • Calculate the percentage of CYP2D6 activity remaining at each this compound concentration relative to a vehicle control.

    • Plot the percentage of activity against the log concentration of this compound.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model.

Conclusion

This compound is a pharmacologically active indole alkaloid with a well-defined mechanism as a selective α1-adrenergic receptor antagonist. Its established antihypertensive and cerebral vasodilatory properties make it a valuable therapeutic agent. The potent inhibition of CYP2D6 is a critical characteristic that must be considered in clinical use to avoid potential drug-drug interactions. The detailed protocols and pathway information provided in this guide serve as a resource for researchers in pharmacology and drug development to further explore the therapeutic potential and clinical applications of this compound and related compounds.

References

A Technical Guide to the Biosynthesis of Ajmalicine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the biosynthesis of ajmalicine, a prominent terpenoid indole alkaloid (TIA). This compound, sourced from plants like Catharanthus roseus and Rauvolfia serpentina, is a crucial antihypertensive drug used in treating cardiovascular disorders and circulatory diseases.[1][2] This guide details the biosynthetic pathway, its complex regulation, quantitative production data, and key experimental methodologies for its study.

The Core Biosynthetic Pathway

The biosynthesis of this compound is a complex, highly compartmentalized process involving precursors from two major metabolic pathways: the shikimate pathway and the methylerythritol phosphate (MEP) pathway.[3] The shikimate pathway provides the indole precursor, tryptamine, while the MEP pathway supplies the terpenoid precursor, secologanin.[3][4]

The key steps are as follows:

  • Tryptamine Formation : The amino acid tryptophan, derived from the shikimate pathway, is decarboxylated by the enzyme Tryptophan decarboxylase (TDC) to produce tryptamine.[4][5] This is considered a critical link between primary and secondary metabolism.[6]

  • Secologanin Formation : The MEP pathway generates geranyl diphosphate (GPP). A series of enzymatic reactions, including those catalyzed by Geraniol 10-hydroxylase (G10H) and Secologanin synthase (SLS) , convert GPP into the iridoid monoterpenoid, secologanin.[1][7]

  • Strictosidine Synthesis : In the plant cell vacuole, Strictosidine synthase (STR) catalyzes the stereoselective Pictet-Spengler condensation of tryptamine and secologanin to form the central TIA precursor, strictosidine.[3][5][8] This glucoalkaloid's formation is a pivotal entry point for the synthesis of over 2,000 TIAs.[8]

  • Formation of this compound Precursors : Strictosidine is exported from the vacuole to the cytosol and subsequently deglycosylated by the nuclear-localized enzyme Strictosidine β-D-glucosidase (SGD) .[3][8] This creates a highly reactive aglycone, which rearranges into intermediates like 4,21-dehydrogeissoschizine and cathenamine.[5][8]

  • Final Conversion to this compound : A series of uncharacterized enzymatic steps, likely involving reductases, convert these intermediates into the heteroyohimbine-type alkaloid, this compound.[8]

Ajmalicine_Biosynthesis cluster_condensation Shikimate Shikimate Pathway Tryptophan Tryptophan Shikimate->Tryptophan MEP MEP Pathway GPP Geranyl Diphosphate MEP->GPP Tryptamine Tryptamine Tryptophan->Tryptamine TDC Secologanin Secologanin GPP->Secologanin G10H, SLS, etc. Strictosidine Strictosidine Tryptamine->Strictosidine STR Aglycone Strictosidine Aglycone (Reactive Intermediates) Strictosidine->Aglycone SGD This compound This compound Aglycone->this compound Reductases, etc. Ajmalicine_Regulation MJ Elicitor (e.g., Methyl Jasmonate) ORCA3 ORCA3 (Activator) MJ->ORCA3 Upregulates ZCTs ZCTs (Repressor) MJ->ZCTs Downregulates Biosynthesis_Genes Biosynthetic Genes (TDC, STR, G10H, etc.) ORCA3->Biosynthesis_Genes Activates ZCTs->Biosynthesis_Genes Represses Ajmalicine_Prod This compound Production Biosynthesis_Genes->Ajmalicine_Prod Experimental_Workflow start 1. Design RNAi Construct for Target Gene (e.g., STR) transform 2. Agrobacterium-mediated Transformation of C. roseus Cells start->transform select 3. Select and Establish Transgenic Silenced Cell Line transform->select nanosensor 4. Introduce FRET-based This compound Nanosensor select->nanosensor monitor 5. Real-time Monitoring of this compound Flux via FRET nanosensor->monitor analyze 6. Analyze Data to Identify Regulatory Bottlenecks monitor->analyze

References

Ajmalicine as a Cytochrome P450 2D6 Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory effects of ajmalicine on the human cytochrome P450 2D6 (CYP2D6) enzyme. This compound, a monoterpenoid indole alkaloid, is naturally found in plants of the Catharanthus and Rauvolfia genera.[1][2] The CYP2D6 enzyme is a critical component in human drug metabolism, responsible for the phase I metabolism of approximately 20-25% of clinically used drugs.[3][4][5] Due to its significant role, the inhibition of CYP2D6 can lead to clinically relevant drug-drug interactions (DDIs), potentially causing adverse effects from reduced drug clearance or therapeutic failure of prodrugs.[6] This document consolidates quantitative data, details experimental methodologies for assessing inhibition, and visualizes key concepts and workflows.

Quantitative Analysis of CYP2D6 Inhibition

Research has identified this compound as a potent inhibitor of CYP2D6. An in vitro study using human liver microsomes demonstrated its significant inhibitory activity. The key quantitative measure, the half-maximal inhibitory concentration (IC50), is summarized below. For context, the data for serpentine, another alkaloid isolated from the same plant extract, is also included.

CompoundParameterValueUnitsInhibition TypeSource
This compound IC50 0.0023 µM Reversible [7]
SerpentineIC503.51µMMechanism-Based[7]

This data highlights this compound as a particularly strong inhibitor of CYP2D6 in vitro, with an IC50 value in the nanomolar range.

Mechanism of Inhibition

The mode of enzyme inhibition is a critical factor in predicting the clinical relevance of a DDI. Inhibition can be broadly categorized as reversible or irreversible (often mechanism-based).

  • Reversible Inhibition : The inhibitor binds to the enzyme non-covalently and can dissociate, allowing the enzyme to regain activity. This is the case for this compound, which demonstrated reversible inhibition with no observed time-dependency.[7][8]

  • Mechanism-Based Inhibition (MBI) : The inhibitor is converted by the enzyme into a reactive metabolite, which then binds covalently to the enzyme, leading to irreversible inactivation.[6] In the study, serpentine, but not this compound, was identified as a mechanism-based inhibitor of CYP2D6, as evidenced by its time-, concentration-, and NADPH-dependent inhibition.[7][8]

The distinction is crucial; mechanism-based inhibitors can have more prolonged and potent clinical effects than reversible inhibitors because the restoration of enzyme activity requires the synthesis of new enzyme, a much slower process than inhibitor dissociation.

cluster_0 Reversible Inhibition (this compound) cluster_1 Mechanism-Based Inhibition (e.g., Serpentine) E CYP2D6 (E) EI Enzyme-Inhibitor Complex (EI) E->EI + I I This compound (I) EI->E E2 CYP2D6 (E) E_I_star Reactive Metabolite (I) E2->E_I_star + I (Metabolism) I2 Inhibitor (I) E_I_inactive Inactive Complex (E-I) E_I_star->E_I_inactive Covalent Bond Formation

Conceptual model of inhibition mechanisms.

Experimental Protocols for CYP2D6 Inhibition Assay

The determination of this compound's inhibitory potential was achieved through a specific in vitro assay. Below is a detailed description of the protocol used in the cited study, followed by a generalized high-throughput screening protocol.

This protocol is based on the activity-guided isolation and testing of compounds from Catharanthus roseus.

  • Enzyme Source : Human liver microsomes (HLMs).

  • Substrate : [O-methyl-14C]Dextromethorphan, a well-established probe substrate for CYP2D6.[7]

  • Inhibitor : this compound, isolated from the methanol-soluble fraction of a water extract of Catharanthus roseus.[7]

  • Procedure :

    • A reaction mixture is prepared containing human liver microsomes, a NADPH-generating system (cofactor for CYP activity), and potassium phosphate buffer.

    • Varying concentrations of this compound are added to the reaction mixtures.

    • The reaction is initiated by adding the [O-methyl-14C]dextromethorphan substrate.

    • The mixture is incubated, typically at 37°C, for a specified period.

    • The reaction is terminated (quenched), often by adding a solvent like acetonitrile or perchloric acid.

    • The amount of the radiolabeled metabolite ([14C]dextrorphan) formed is quantified using a suitable method, such as liquid scintillation counting after separation by HPLC.

    • The rate of metabolite formation in the presence of the inhibitor is compared to the control (no inhibitor), and the IC50 value is calculated from the resulting concentration-response curve.

Modern drug discovery often employs faster, high-throughput screening (HTS) methods, which can be fluorometric or based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10][11]

start Start: Prepare Reagents reagents Recombinant CYP2D6 or HLMs Test Compound (e.g., this compound) Probe Substrate (e.g., AMMC, Dextromethorphan) NADPH Generating System start->reagents incubation Incubate Components (Enzyme + Inhibitor + NADPH) reagents->incubation add_substrate Initiate Reaction (Add Probe Substrate) incubation->add_substrate incubate_reaction Incubate at 37°C add_substrate->incubate_reaction stop_reaction Stop Reaction (e.g., Acetonitrile) incubate_reaction->stop_reaction detection Detect Metabolite (Fluorescence or LC-MS/MS) stop_reaction->detection analysis Data Analysis (Calculate % Inhibition -> IC50) detection->analysis end End analysis->end

General workflow for an in vitro CYP2D6 inhibition assay.
  • Enzyme Source : Recombinant human CYP2D6 enzymes (Supersomes) or pooled human liver microsomes (HLMs).[12][13]

  • Substrate : A fluorogenic probe like 3-[2-(N,N-diethylamino)ethyl]-7-methoxy-4-methylcoumarin (AMMC) or a non-fluorogenic probe like dextromethorphan or bufuralol for LC-MS/MS analysis.[13][14]

  • Procedure :

    • Preparation : Assays are typically performed in 96-well or 384-well plates.[9] A buffer solution containing the CYP2D6 enzyme source is added to the wells.

    • Inhibitor Addition : A range of concentrations of the test compound (this compound) is added to the wells. A control (vehicle without inhibitor) is also included.

    • Pre-incubation (for MBI testing) : For testing time-dependent inhibition, the plate is pre-incubated at 37°C for a set time (e.g., 30 minutes) with a NADPH-generating system.[15] For direct inhibition, this step is omitted or performed without NADPH.[15][16]

    • Reaction Initiation : The reaction is started by adding the probe substrate.

    • Incubation : The plate is incubated at 37°C for a short period to ensure linear reaction kinetics.

    • Termination : The reaction is stopped. For fluorometric assays, a stopping reagent may not be needed as reads can be taken kinetically. For LC-MS/MS, a quenching solvent (e.g., cold acetonitrile) containing an internal standard is added.

    • Detection : The fluorescent signal is read using a plate reader, or the samples are analyzed by LC-MS/MS to quantify the metabolite.[12][17]

    • Data Analysis : The percentage of enzyme activity remaining at each inhibitor concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a four-parameter logistic curve.

Broader Context and Implications

The potent inhibition of CYP2D6 by this compound carries significant implications for drug development and clinical practice.

  • Drug-Drug Interactions : Co-administration of this compound or herbal products containing it (e.g., from Rauvolfia serpentina) with drugs primarily cleared by CYP2D6 could lead to elevated plasma concentrations of those drugs, increasing the risk of toxicity.[18][19] This is particularly important for drugs with a narrow therapeutic index.

  • Natural Product Screening : This case underscores the necessity of screening natural products and their constituents for potential interactions with major drug-metabolizing enzymes like CYP2D6.[20] Many alkaloids have been shown to be high-affinity ligands for CYP2D6.[21]

  • Drug Development : For any new chemical entity, assessing its potential to inhibit CYP enzymes is a mandatory part of preclinical safety evaluation, as recommended by regulatory agencies like the FDA.[22]

plant Catharanthus roseus alkaloid This compound (Alkaloid) plant->alkaloid is isolated from inhibition Potent Reversible Inhibition (IC50 = 2.3 nM) alkaloid->inhibition causes enzyme CYP2D6 Enzyme inhibition->enzyme acts on

Relationship of this compound to its source and target.

Conclusion

This compound has been demonstrated to be a highly potent, reversible inhibitor of the CYP2D6 enzyme in vitro. Its nanomolar IC50 value places it among the strongest inhibitors identified from natural sources. This characteristic necessitates caution in the concomitant use of this compound-containing products with conventional medications that are CYP2D6 substrates. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other natural compounds, which is essential for ensuring drug safety and efficacy in an environment of increasing polypharmacy and herbal supplement use.

References

An In-Depth Technical Guide to the Biological Activity and Therapeutic Potential of Ajmalicine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Ajmalicine, also known as Raubasine, is a monoterpenoid indole alkaloid predominantly isolated from plants of the Rauvolfia and Catharanthus genera.[1][2] Historically utilized for its antihypertensive properties, recent research has unveiled a broader spectrum of biological activities, suggesting its potential in treating a range of conditions from cardiovascular disorders to neurodegenerative diseases. This document provides a comprehensive technical overview of the pharmacodynamics, mechanisms of action, and therapeutic potential of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of its molecular pathways.

Pharmacodynamics and Mechanism of Action

This compound exhibits a multi-target pharmacological profile, with its primary activities centered on the cardiovascular and central nervous systems. Its therapeutic effects are derived from its interaction with several key physiological receptors and enzymes.

Cardiovascular Effects

Antihypertensive Activity: The most well-characterized effect of this compound is its ability to lower blood pressure.[3] This is achieved primarily through the preferential antagonism of α1-adrenergic receptors.[4][5] By blocking these receptors on vascular smooth muscle, this compound inhibits norepinephrine-induced vasoconstriction, leading to vasodilation and a subsequent reduction in peripheral vascular resistance and blood pressure.[5] This mechanism makes it a subject of interest for managing circulatory diseases and hypertension.[1][3]

Antiarrhythmic Activity (Ajmaline): It is critical to distinguish this compound from its structural relative, ajmaline, which is a potent Class Ia antiarrhythmic agent.[6] Ajmaline exerts its effects by blocking voltage-gated sodium channels, particularly Nav1.5, in cardiomyocytes.[6] This action decreases the rate of depolarization (Phase 0) of the cardiac action potential and prolongs its duration, thereby depressing intraventricular conduction.[6][7] This mechanism is particularly effective for treating re-entrant ventricular arrhythmias.[7] While this compound is not primarily used as an antiarrhythmic, this activity within its broader alkaloid family is noteworthy.

Neuroprotective and CNS Effects

Multi-Target Activity in Alzheimer's Disease Models: Recent in vitro studies have highlighted the potential of this compound as a multi-target directed ligand for Alzheimer's disease (AD).[2][8] Its neuroprotective effects stem from the inhibition of several key enzymes and pathological processes implicated in AD progression:

  • β-Secretase (BACE-1) Inhibition: this compound has been shown to inhibit BACE-1, the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides.[2][8]

  • Anti-Amyloidogenic Effects: The compound can inhibit the aggregation of Aβ peptides, a central event in the formation of amyloid plaques.[2][8]

  • Cholinesterase Inhibition: this compound exhibits inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine. While experimental IC50 values are not specified in the literature reviewed, its inhibitory action is established.[7][8]

  • Neuroprotection Against Oxidative Stress: It has demonstrated significant protective effects in PC12 cells against cytotoxicity induced by both Aβ42 and hydrogen peroxide (H₂O₂).[2][8]

Other CNS Activities: this compound is also known to be a non-competitive inhibitor of nicotine receptors and possesses general central nervous system depressant and sedative properties.[3][4]

Quantitative Biological Activity Data

The following tables summarize the key quantitative data available for this compound and its related activities from in vitro and in vivo studies.

Table 1: Cardiovascular and Receptor Activity

Target/ActivityCompoundValue/MetricSpecies/SystemReference(s)
α1-AdrenoceptorThis compoundPreferential AntagonistRat (in vivo)[6]
Nicotine ReceptorThis compoundIC50: 72.3 μMNot Specified[4]
Antiarrhythmic EffectAjmalineEffective Dose: 1-2 mg/kg (i.v.)Rat (in vivo)

Note: Specific experimental Kᵢ or IC₅₀ values for this compound's antagonism at α1-adrenoceptors were not found in the reviewed literature, though its preferential antagonist activity is well-documented.[4][5][6]

Table 2: Neuroprotective and Enzyme Inhibition Activity

Target/ActivityCompoundValue/MetricConcentrationSystemReference(s)
BACE-1 InhibitionThis compound69% Inhibition50 μMIn Vitro Enzyme Assay[8]
Aβ₄₂ Aggregation InhibitionThis compound56% InhibitionNot SpecifiedIn Vitro ThT Assay[2][8]
Acetylcholinesterase (AChE)This compound90% Inhibition50 μMIn Vitro Enzyme Assay[8]
Butyrylcholinesterase (BuChE)This compoundInhibition notedNot SpecifiedIn Vitro Enzyme Assay[2][8]
Neuroprotection vs. Aβ₄₂This compound92% ProtectionNot SpecifiedPC12 Cells[2][8]
Neuroprotection vs. H₂O₂This compound93% ProtectionNot SpecifiedPC12 Cells[2][8]

Note: While this compound's inhibitory activity against AChE and BuChE is confirmed, specific IC₅₀ values were not reported in the primary literature reviewed, which did report that Reserpine (IC₅₀ 1.7 μM for AChE, 2.8 μM for BuChE) is a more potent inhibitor.[2][8]

Signaling Pathways and Experimental Workflows

Visualizations of key molecular pathways and experimental designs provide a clearer understanding of this compound's function and evaluation.

alpha1_antagonism cluster_membrane Cell Membrane NE Norepinephrine Alpha1R α1-Adrenergic Receptor NE->Alpha1R Binds Gq Gq Protein Alpha1R->Gq Activates This compound This compound This compound->Alpha1R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Activate PKC DAG->PKC Contraction Smooth Muscle Contraction (Vasoconstriction) Ca_release->Contraction PKC->Contraction

Caption: this compound's antihypertensive mechanism via α1-adrenergic receptor blockade.

ad_multitarget cluster_amyloid Amyloid Pathway cluster_cholinergic Cholinergic Pathway cluster_oxidative Oxidative Stress This compound This compound BACE1 BACE-1 Enzyme This compound->BACE1 Inhibits Abeta_agg Aβ Aggregates (Plaques) This compound->Abeta_agg Inhibits ChE AChE / BuChE This compound->ChE Inhibits Toxicity Neuronal Toxicity This compound->Toxicity Protects APP APP APP->BACE1 Cleavage Abeta_mono Aβ Monomers BACE1->Abeta_mono Produces Abeta_mono->Abeta_agg Aggregation ACh Acetylcholine (Neurotransmitter) ACh->ChE Degradation ROS Reactive Oxygen Species (ROS) ROS->Toxicity

Caption: Multi-target neuroprotective mechanisms of this compound in Alzheimer's models.

workflow_neuroprotection start Start culture Culture PC12 Neuronal Cells start->culture pretreat Pre-treat cells with This compound (or vehicle) culture->pretreat induce Induce Toxicity (e.g., Aβ₄₂ or H₂O₂) pretreat->induce incubate Incubate for 24 hours induce->incubate assay Perform MTT Assay to measure viability incubate->assay analyze Analyze Data: Compare this compound vs. Vehicle Control assay->analyze end End analyze->end

Caption: Experimental workflow for in vitro neuroprotection assays.

ajmaline_action_potential cluster_AP Cardiac Action Potential cluster_ions Key Ion Channels Phase4 Phase 4 (Resting Potential) Phase0 Phase 0 (Depolarization) Phase4->Phase0 Phase1 Phase 1 (Initial Repolarization) Phase0->Phase1 Phase2 Phase 2 (Plateau) Phase1->Phase2 Phase3 Phase 3 (Repolarization) Phase2->Phase3 Phase3->Phase4 Na_channel Fast Na⁺ Channels Na_channel->Phase0 Mediates Ca_channel L-type Ca²⁺ Channels Ca_channel->Phase2 Mediates K_channel K⁺ Channels K_channel->Phase1 Mediates K_channel->Phase3 Mediates Ajmaline Ajmaline (Class Ia Antiarrhythmic) Ajmaline->Na_channel Blocks effect Result: - Slows Phase 0 - Prolongs APD - Depresses Conduction Ajmaline->effect

Caption: Mechanism of action for the related antiarrhythmic compound Ajmaline.

Therapeutic Potential

The diverse biological activities of this compound suggest its potential application in several therapeutic areas.

  • Hypertension and Circulatory Disorders: Its primary application is in the management of high blood pressure and improving cerebral blood flow, leveraging its α1-adrenergic antagonist properties.

  • Neurodegenerative Diseases: this compound's multi-target profile against key pathological drivers of Alzheimer's disease—including BACE-1, amyloid aggregation, and cholinergic degradation—positions it as a promising candidate for further investigation as a disease-modifying therapy. Its ability to protect neurons from oxidative stress further enhances this potential.[2][8]

  • Cardiac Arrhythmias: While this compound itself is not a primary antiarrhythmic, the potent sodium channel blocking activity of the closely related alkaloid, ajmaline, highlights the therapeutic potential of this structural class in cardiology.[6][7]

Experimental Protocols

The following are summarized methodologies for key experiments cited in the evaluation of this compound's biological activity.

Protocol: BACE-1 Inhibition FRET Assay

This protocol is based on a fluorescence resonance energy transfer (FRET) assay to measure BACE-1 enzymatic activity.

  • Reagent Preparation:

    • Thaw recombinant human BACE-1 enzyme, BACE-1 FRET peptide substrate, and assay buffer. Keep enzyme on ice.

    • Prepare a master mixture containing assay buffer and the FRET substrate.

    • Prepare serial dilutions of the test inhibitor (this compound) in a solution compatible with the assay buffer.

  • Assay Procedure:

    • Dispense 70 µL of the master mixture into the wells of a black 96-well microplate.

    • Add 10 µL of the inhibitor solution to "Test Inhibitor" wells. Add 10 µL of vehicle to "Positive Control" and "Blank" wells.

    • To initiate the reaction, add 20 µL of diluted BACE-1 enzyme to the "Test Inhibitor" and "Positive Control" wells. Do not add enzyme to the "Blank" wells.

  • Data Acquisition:

    • Immediately read the plate on a microplate reader capable of kinetic fluorescence measurement (e.g., Excitation: 320 nm, Emission: 405 nm).

    • Continue reading for a set period (e.g., 20-60 minutes) at room temperature, protected from light.

  • Analysis:

    • Calculate the rate of reaction (slope of the fluorescence curve over time).

    • Determine the percentage of inhibition by comparing the rate in the presence of the inhibitor to the rate of the positive control.

    • Calculate the IC₅₀ value from a dose-response curve.

Protocol: Amyloid-Beta Aggregation (Thioflavin T Assay)

This assay quantifies the formation of amyloid fibrils by measuring the fluorescence of Thioflavin T (ThT) upon binding to β-sheet structures.

  • Reagent Preparation:

    • Prepare a stock solution of ThT (e.g., 8 mg in 10 mL of phosphate buffer, pH 7.0) and filter through a 0.2µm filter.

    • On the day of use, dilute the ThT stock to a working solution.

    • Reconstitute synthetic Aβ₄₂ peptide and, if necessary, perform size exclusion chromatography to ensure a monomeric starting population.

  • Assay Procedure:

    • In a black 96-well plate, combine the Aβ₄₂ peptide solution with either the test compound (this compound) or vehicle control.

    • Incubate the plate at 37°C with shaking to promote aggregation.

    • At specified time points, withdraw aliquots and mix with the ThT working solution.

  • Data Acquisition:

    • Measure fluorescence intensity using a microplate reader (e.g., Excitation: ~440 nm, Emission: ~482 nm).

  • Analysis:

    • Plot fluorescence intensity versus time to generate aggregation curves.

    • Calculate the percentage of aggregation inhibition by comparing the final fluorescence plateau of the test compound to the vehicle control.

Protocol: In Vitro Neuroprotection (PC12 Cell Viability MTT Assay)

This protocol assesses the ability of a compound to protect neuronal cells from an oxidative insult.

  • Cell Culture and Plating:

    • Culture PC12 cells in appropriate media and conditions.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells by replacing the medium with fresh medium containing various concentrations of this compound or vehicle control. Incubate for a defined period (e.g., 1-2 hours).

    • Introduce the toxic insult by adding a solution of H₂O₂ or pre-aggregated Aβ₄₂ peptide to the wells.

    • Incubate the cells for 24 hours.

  • MTT Assay:

    • Remove the treatment medium and add 100 µL of fresh medium containing MTT solution (0.5 mg/mL).

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the optical density at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control cells.

Conclusion and Future Directions

This compound is a versatile alkaloid with well-established antihypertensive effects and significant, newly emerging therapeutic potential in the field of neurodegeneration. Its ability to act on multiple targets within the complex pathology of Alzheimer's disease makes it a compelling lead compound for drug development. Future research should focus on obtaining precise quantitative data (Kᵢ, IC₅₀) for its primary targets, optimizing its structure to enhance potency and selectivity, and conducting in vivo studies to validate its neuroprotective efficacy and further explore its cardiovascular benefits. The detailed protocols and pathway analyses provided herein serve as a foundational guide for researchers aiming to advance the study of this promising natural product.

References

Ajmalicine: A Technical Guide on its Role in Traditional and Modern Medicine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers and Drug Development Professionals

Executive Summary:

Ajmalicine, also known as raubasine, is a monoterpenoid indole alkaloid with a significant history in traditional medicine, particularly within the Ayurvedic system. Primarily isolated from plant species of the Apocynaceae family, such as Rauvolfia serpentina (Indian snakeroot) and Catharanthus roseus (Madagascar periwinkle), this compound has been traditionally utilized for its antihypertensive and circulatory benefits.[1][2][3][4] Modern pharmacological research has elucidated its primary mechanism of action as a selective α1-adrenergic receptor antagonist, providing a scientific basis for its traditional use in managing high blood pressure.[5][6][7] Furthermore, ongoing studies are exploring its potential in neuropharmacology and as a multi-target agent for complex diseases. This technical guide provides a comprehensive overview of this compound, focusing on its ethnobotanical roots, pharmacological profile, underlying signaling pathways, and the key experimental methodologies essential for its study. Quantitative data, detailed protocols, and pathway visualizations are presented to support advanced research and drug development initiatives.

Introduction

This compound (C₂₁H₂₄N₂O₃, Molar Mass: 352.4 g/mol ) is a stereoisomer of yohimbine and a prominent member of the Rauvolfia alkaloids.[8] Its complex pentacyclic structure is characteristic of the terpenoid indole alkaloids (TIAs), a class of secondary metabolites renowned for their diverse and potent biological activities. The primary botanical sources, Rauvolfia serpentina and Catharanthus roseus, are cornerstones of traditional herbal medicine systems, valued for containing a wide array of bioactive alkaloids, including this compound, reserpine, and serpentine.[2][8] this compound's established role as a vasodilator and antihypertensive agent has made it a subject of significant interest, bridging the gap between traditional knowledge and modern pharmacology.[6][9]

Role in Traditional Medicine Systems

The use of this compound is intrinsically linked to the traditional applications of the plants from which it is derived.

  • Ayurvedic Medicine: In Ayurveda, the root of Rauvolfia serpentina, known as "Sarpagandha," has been used for centuries.[1][3] Its documented use dates back to 1000 BC for a variety of ailments, most notably for its calming effects on the mind (insanity, anxiety) and its ability to treat hypertension.[1][2] The traditional preparation involves using the dried root powder. The plant's efficacy in treating high blood pressure, a cornerstone of its traditional use, is now largely attributed to its alkaloid content, including this compound and reserpine.[3]

  • Other Traditional Systems: While most prominent in Ayurveda, other traditional practices in Southeast Asia have also employed R. serpentina and C. roseus for conditions ranging from fever and intestinal infections to snakebites.[1][10] this compound's broad application in circulatory diseases, especially in relieving obstructions of cerebral blood flow, is a recognized therapeutic property.[8] It is important to note that traditional practices utilize the whole plant or its crude extracts, implying a therapeutic effect derived from a synergistic combination of multiple alkaloids, not just this compound in isolation.

Pharmacological Profile

Mechanism of Action

The primary and most well-characterized mechanism of action for this compound is its selective antagonism of α1-adrenergic receptors .[5][7] These receptors are located on the smooth muscle of blood vessels and, when activated by catecholamines (e.g., norepinephrine), cause vasoconstriction, leading to an increase in blood pressure. By blocking these receptors, this compound prevents vasoconstriction, resulting in vasodilation and a subsequent reduction in peripheral resistance and blood pressure.[2]

Additionally, this compound has been identified as a reversible but non-competitive inhibitor of nicotine receptors , although at a significantly lower potency than its adrenergic effects.[5] This interaction may contribute to its complex neuropharmacological profile.

Quantitative Pharmacological Data

The following table summarizes key quantitative data for this compound and related compounds, providing a comparative basis for its potency and activity. Data on specific parameters like LD50 and oral bioavailability for this compound are limited in publicly available literature, representing a knowledge gap for future research.

ParameterTarget/Test SystemValueSpeciesNotesReference(s)
IC₅₀ Nicotine Receptor72.3 μM-Reversible, non-competitive full inhibitor.[5]
Kᵢ Cytochrome P450 2D6 (CYP2D6)3.3 nM (pKi = 8.48)HumanPotent inhibitor; relevant for drug-drug interactions.[11]
Kᵢ (comparative)α₁D-Adrenergic Receptor118 ± 12 nMHumanData for Corynantheidine (structurally related).[12]
Kᵢ (comparative)α₂-Adrenergic Receptors~1 nM - 10 nMVariousData for Yohimbine (stereoisomer).[13][14]
LD₅₀ OralData Not Available-Toxicity is generally inferred from the source plants, which can have significant side effects.[15][16]
Bioavailability OralData Not Available-Generally, plant alkaloids have low to moderate oral bioavailability.[17][18][19]

Key Signaling & Biosynthetic Pathways

Adrenergic Signaling Pathway Inhibition

This compound exerts its primary therapeutic effect by intervening in the G-protein coupled receptor (GPCR) signaling cascade initiated by norepinephrine at the α1-adrenoceptor. The diagram below illustrates this inhibitory action.

TIA_Pathway Figure 2: Simplified Terpenoid Indole Alkaloid (TIA) Biosynthesis cluster_precursors Primary Metabolic Pathways cluster_tia TIA Pathway Tryptophan Tryptophan (from Shikimate Pathway) TDC Tryptophan Decarboxylase (TDC) Tryptophan->TDC Secologanin Secologanin (from MEP Pathway) STR Strictosidine Synthase (STR) Secologanin->STR Strictosidine Strictosidine SGD Strictosidine β-Glucosidase (SGD) Strictosidine->SGD Intermediates Multiple Enzymatic Steps This compound This compound Intermediates->this compound TDC->Strictosidine Tryptamine STR->Strictosidine SGD->Intermediates Extraction_Workflow Figure 3: Experimental Workflow for Alkaloid Extraction Start Dried Plant Material Step1 Homogenize in Aqueous Acid (e.g., 1% Acetic Acid) Start->Step1 Protonates Alkaloids Step2 Filter to Remove Solids Step1->Step2 Step3 Basify Aqueous Extract (pH ~10 with NH₃) Step2->Step3 Deprotonates Alkaloids Step4 Liquid-Liquid Extraction (with Ethyl Acetate) Step3->Step4 Step5 Collect & Combine Organic Layers Step4->Step5 Step6 Dry & Evaporate Solvent Step5->Step6 End Crude Alkaloid Extract Step6->End HPLC_Workflow Figure 4: General Workflow for HPLC-Based Quantification Sample Reconstituted Alkaloid Extract Injection Autosampler Injection Sample->Injection Separation Separation on Reversed-Phase C18 Column Injection->Separation Mobile Phase Gradient Detection Detection (UV @ 280nm or MS) Separation->Detection Output Chromatogram (Peak Area vs. Time) Detection->Output Analysis Quantification against Standard Curve Output->Analysis Result This compound Concentration Analysis->Result FRET_Workflow Figure 5: Workflow for FRET Nanosensor Analysis Start Design & Clone Nanosensor Construct Step1 Transform & Express Nanosensor in Live Cells Start->Step1 Step2 Confocal Microscopy Imaging Step1->Step2 Step3 Excite Donor Fluorophore (e.g., at 433 nm) Step2->Step3 Step4 Measure Donor & Acceptor Emission Intensities Step3->Step4 Binding of this compound alters energy transfer Step5 Calculate FRET Ratio (Acceptor/Donor) Step4->Step5 End Real-time Intracellular This compound Concentration Step5->End

References

Ajmalicine: A Technical Overview of its Chemical Properties, Bioactivity, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajmalicine, also known as raubasine, is a monoterpenoid indole alkaloid with significant pharmacological applications, primarily as an antihypertensive agent.[1] It is naturally found in various plant species, including those of the Rauvolfia and Catharanthus genera. This technical guide provides an in-depth overview of the molecular characteristics of this compound, detailed experimental protocols for its isolation and analysis, and a visualization of its primary signaling pathway. The information is intended to support researchers, scientists, and professionals involved in drug development and natural product chemistry.

Core Molecular Data

The fundamental chemical properties of this compound are summarized in the table below, providing a quick reference for its molecular formula and molar mass.

PropertyValueCitations
Molecular FormulaC₂₁H₂₄N₂O₃[1][2][3][4][5]
Molar Mass352.43 g/mol [3][4]

Experimental Protocols

Isolation and Extraction of this compound from Catharanthus roseus

A common method for the extraction of this compound from plant material, specifically Catharanthus roseus, involves a multi-step solvent extraction and purification process. The following protocol is a detailed methodology for this procedure:

  • Acidic Soaking and Initial Extraction : The whole herb of Catharanthus roseus is first soaked in a 0.7% sulfuric acid solution. Following this acidic treatment, the pH of the resulting solution is adjusted to between 7 and 8 using ammonium hydroxide. An extraction is then performed using chloroform. The chloroform layer, containing the alkaloids, is concentrated under a vacuum to yield the total weak alkaloid fraction.[2]

  • Precipitation of Other Alkaloids : To the total weak alkaloid extract, 0.5 times its volume of absolute ethanol is added to dissolve the residue, forming a concentrated solution. A 5% solution of sulfuric acid in ethanol is then added until the pH of the mixture reaches 3.8-4.1. This solution is left to stand overnight, which allows for the precipitation of other alkaloids, such as vinblastine, as their sulfate salts. These are then removed by filtration.[2]

  • Isolation of this compound : The pH of the remaining filtrate is adjusted to 7-8 with ammonium hydroxide. A subsequent extraction with chloroform is performed, and the resulting chloroform layer is concentrated under vacuum to obtain the free alkaloid. This crude this compound fraction is then mixed with macroporous resin for purification.[2]

  • Chromatographic Purification : The resin with the adsorbed alkaloids is subjected to column chromatography. Elution is carried out with a gradient of a polar solvent (such as methanol) and water in varying ratios. The fractions are collected and concentrated under vacuum to yield purified this compound.[2][6]

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

Quantitative analysis of this compound can be performed using High-Performance Liquid Chromatography (HPLC).

A reported method for the determination of this compound involves the following:

  • Sample Preparation : The sample containing this compound is dissolved in a small volume of chloroform and then diluted with methanol. A reference standard of this compound is prepared directly in methanol.[7]

  • Chromatographic Conditions :

    • Column : A 30 cm long normal-phase column is utilized.[7]

    • Mobile Phase : The mobile phase consists of methanol containing a small amount of an aqueous solution of 1-pentanesulfonic acid sodium salt.[7]

    • Detection : Fluorescence detection is employed with an excitation wavelength of 280 nm and an emission wavelength of 360 nm.[7]

This HPLC method has been successfully used to quantify this compound in various samples.[7][8]

Visualized Experimental Workflow and Signaling Pathway

Experimental Workflow: Extraction and Purification of this compound

The following diagram illustrates the key steps in the extraction and purification of this compound from a plant source.

G cluster_extraction Extraction cluster_purification Purification A Plant Material (Catharanthus roseus) B Soak in 0.7% H₂SO₄ A->B C Adjust pH to 7-8 with NH₄OH B->C D Extract with Chloroform C->D E Concentrate Chloroform Layer D->E F Total Weak Alkaloid Extract E->F G Dissolve in Ethanol F->G H Add 5% Ethanolic H₂SO₄ (pH 3.8-4.1) G->H I Precipitate & Filter Other Alkaloids H->I J Adjust Filtrate pH to 7-8 I->J K Re-extract with Chloroform J->K L Concentrate to obtain Free Alkaloid K->L M Macroporous Resin Chromatography L->M N Elute with Polar Solvent/Water Gradient M->N O Purified this compound N->O

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway: this compound as an α1-Adrenergic Receptor Antagonist

This compound functions as a selective antagonist of α1-adrenergic receptors.[1] This mechanism is central to its antihypertensive effects. The diagram below depicts this signaling pathway.

G cluster_receptor Vascular Smooth Muscle Cell norepinephrine Norepinephrine (Agonist) receptor α1-Adrenergic Receptor norepinephrine->receptor Binds and Activates This compound This compound (Antagonist) This compound->receptor Binds and Blocks vasodilation Vasodilation This compound->vasodilation Leads to g_protein Gq Protein Activation receptor->g_protein Activates plc Phospholipase C Activation g_protein->plc ip3_dag IP₃ & DAG Production plc->ip3_dag ca_release Ca²⁺ Release from Sarcoplasmic Reticulum ip3_dag->ca_release vasoconstriction Vasoconstriction ca_release->vasoconstriction

Caption: Mechanism of action of this compound as an α1-adrenergic receptor antagonist.

References

Methodological & Application

Application Notes and Protocols for Ajmalicine Extraction from Catharanthus roseus Roots

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catharanthus roseus (L.) G. Don, commonly known as Madagascar periwinkle, is a significant medicinal plant renowned for its production of terpenoid indole alkaloids (TIAs), including the antihypertensive compound ajmalicine.[1][2] this compound is primarily found in the roots of the plant and is utilized in the treatment of circulatory disorders, particularly for improving cerebral blood flow.[3] The extraction and purification of this compound are critical steps for its pharmacological application and further research. These application notes provide detailed protocols for the extraction, purification, and quantification of this compound from C. roseus roots, intended for use in laboratory and research settings.

Data Presentation: Quantitative Analysis of this compound Yield

The yield of this compound from Catharanthus roseus can vary depending on the plant variety, age, growing conditions, and the extraction method employed. The following table summarizes representative quantitative data from various studies.

Plant MaterialExtraction MethodThis compound Yield (mg/g DW)Reference
Hairy Roots (Line LP10)Methanolic Extraction3.8[4]
Roots (50 days old)Not Specified~5.0 (0.5% of root dry weight)[3]
Roots (in vitro new roots)Not SpecifiedLower than in intact plant petioles[5]
Callus Culture (with 250 mg/L tryptophan)Methanolic Extraction0.002686[6]

Experimental Protocols

Protocol 1: Acid-Base Extraction of Total Alkaloids

This protocol describes a classic method for the selective extraction of alkaloids from plant material.

Materials:

  • Dried and powdered roots of Catharanthus roseus

  • 0.7% Sulfuric Acid (H₂SO₄)

  • Ammonium Hydroxide (NH₄OH)

  • Chloroform (CHCl₃)

  • Absolute Ethanol

  • 5% Ethanolic Sulfuric Acid

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Rotary evaporator

  • pH meter or pH indicator strips

  • Separatory funnel

  • Filter paper

Procedure:

  • Acidic Extraction:

    • Macerate the dried root powder in 0.7% sulfuric acid.

    • Stir the mixture for several hours to ensure complete extraction of the alkaloids as their sulfate salts.

    • Filter the mixture to separate the acidic extract from the plant debris.

  • Basification and Solvent Extraction:

    • Adjust the pH of the acidic extract to 7-8 with ammonium hydroxide. This will precipitate the alkaloids in their free base form.[7]

    • Extract the aqueous solution multiple times with chloroform in a separatory funnel.[7]

    • Combine the chloroform extracts and dry over anhydrous sodium sulfate.

  • Concentration:

    • Filter the chloroform extract to remove the drying agent.

    • Concentrate the chloroform extract under vacuum using a rotary evaporator to obtain the crude total weak alkaloid extract.[7]

Protocol 2: Purification of this compound using Column Chromatography

This protocol outlines the separation of this compound from the crude alkaloid extract.

Materials:

  • Crude alkaloid extract (from Protocol 1)

  • Silica gel (for column chromatography)

  • Solvent system (e.g., a gradient of chloroform and methanol, or ethyl acetate and hexane)

  • Glass column for chromatography

  • Fraction collector or collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing chamber

  • UV lamp (254 nm and 365 nm)

  • This compound standard

Procedure:

  • Column Preparation:

    • Prepare a slurry of silica gel in the initial, least polar solvent of your chosen solvent system.

    • Pour the slurry into the chromatography column and allow it to pack uniformly, draining the excess solvent.

  • Sample Loading:

    • Dissolve the crude alkaloid extract in a minimal amount of the initial solvent.

    • Adsorb the dissolved extract onto a small amount of silica gel and allow the solvent to evaporate.

    • Carefully load the dried, sample-adsorbed silica gel onto the top of the prepared column.

  • Elution:

    • Begin eluting the column with the initial, non-polar solvent.

    • Gradually increase the polarity of the solvent system to elute compounds of increasing polarity.

    • Collect fractions of the eluate in separate tubes.

  • Fraction Analysis:

    • Monitor the separation by spotting the collected fractions onto a TLC plate alongside the crude extract and an this compound standard.

    • Develop the TLC plate in an appropriate solvent system (e.g., Ethyl acetate: Benzene: Methanol: 25% Ammonia solution (100:5:5:3)).[8]

    • Visualize the spots under a UV lamp.

    • Pool the fractions that show a spot corresponding to the Rf value of the this compound standard.

  • Final Concentration:

    • Combine the this compound-rich fractions and evaporate the solvent under vacuum to obtain purified this compound.

Mandatory Visualization

Ajmalicine_Extraction_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_purification Purification Start Dried Catharanthus roseus Roots Grinding Grinding to Fine Powder Start->Grinding AcidExtraction Maceration in 0.7% Sulfuric Acid Grinding->AcidExtraction Filtration1 Filtration AcidExtraction->Filtration1 Basification pH Adjustment to 7-8 with NH4OH Filtration1->Basification SolventExtraction Liquid-Liquid Extraction with Chloroform Basification->SolventExtraction Concentration1 Concentration under Vacuum SolventExtraction->Concentration1 CrudeExtract Crude Alkaloid Extract Concentration1->CrudeExtract ColumnChromatography Silica Gel Column Chromatography CrudeExtract->ColumnChromatography FractionCollection Fraction Collection ColumnChromatography->FractionCollection TLCAnalysis TLC Analysis against Standard FractionCollection->TLCAnalysis Pooling Pooling of this compound-rich Fractions TLCAnalysis->Pooling Concentration2 Final Concentration Pooling->Concentration2 Purifiedthis compound Purified this compound Concentration2->Purifiedthis compound

Caption: Workflow for the extraction and purification of this compound.

Ajmalicine_Biosynthesis_Simplified cluster_pathway Simplified Terpenoid Indole Alkaloid Pathway Tryptophan Tryptophan Strictosidine Strictosidine Tryptophan->Strictosidine Cathenamine Cathenamine Strictosidine->Cathenamine Catharanthine Catharanthine Strictosidine->Catharanthine Vindoline Vindoline Strictosidine->Vindoline Multiple Steps This compound This compound Cathenamine->this compound Serpentine Serpentine This compound->Serpentine Peroxidase Vinblastine Vinblastine / Vincristine Catharanthine->Vinblastine Vindoline->Vinblastine

Caption: Simplified this compound biosynthesis pathway.

References

Application Note: High-Performance Liquid Chromatography for the Quantification of Ajmalicine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Ajmalicine, a key alkaloid found in species such as Rauvolfia serpentina. The described protocol is sensitive and reproducible, making it suitable for researchers, scientists, and professionals in drug development and quality control. The method utilizes a C18 column with a gradient elution of a phosphate buffer and acetonitrile mobile phase, with detection by a photodiode array (PDA) detector. All quantitative data and experimental protocols are presented to facilitate straightforward implementation.

Introduction

This compound, also known as raubasine, is an indole alkaloid with significant pharmacological interest, primarily for its use as an antihypertensive agent.[1] Accurate and reliable quantification of this compound in raw materials and finished products is crucial for ensuring safety and efficacy. High-performance liquid chromatography (HPLC) is a powerful analytical technique that offers the specificity and sensitivity required for the analysis of complex mixtures, such as plant extracts. This document provides a detailed protocol for the quantification of this compound using a validated RP-HPLC method.[2][3][4][5]

Experimental

Instrumentation and Materials
  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) detector is recommended.[2]

  • Chromatographic Column: A Chromolith Performance RP-18e column (100 x 4.6 mm) was used for this method.[2][3][4][6]

  • Chemicals and Reagents:

    • This compound reference standard (≥98.0% purity)

    • Acetonitrile (HPLC grade)[2]

    • Methanol (HPLC grade)[2]

    • Sodium dihydrogen orthophosphate[2]

    • Glacial acetic acid[2]

    • Hydrochloric acid[2]

    • Water (double distilled and filtered through a 0.45 µm filter)[2]

Chromatographic Conditions

The separation and quantification of this compound were achieved using the following chromatographic conditions:

ParameterCondition
Column Chromolith Performance RP-18e (100 x 4.6 mm)[2][3][4][6]
Mobile Phase A: AcetonitrileB: 0.01M Sodium Dihydrogen Orthophosphate buffer with 0.5% glacial acetic acid (pH 3.5)[2][3][4][6]
Gradient Elution 0–9 min: 15% A, 85% B9–10 min: 25% A, 75% B10–12 min: 30% A, 70% B12–30 min: 35% A, 65% B30–50 min: 15% A, 85% B[2]
Flow Rate 1.0 mL/min[2][3][4][6]
Column Temperature 26°C[2]
Detection Wavelength 254 nm[2][3][4][6]
Injection Volume 20 µL (Typical, can be optimized)

Protocols

Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[2]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 20 µg/mL.[2][3] These solutions are used to construct the calibration curve.

Sample Preparation (from Rauvolfia serpentina roots)
  • Extraction: Extract 0.1 g of air-dried and powdered Rauvolfia serpentina roots with 10 mL of methanol three times, for 10 hours each.[2]

  • Filtration and Evaporation: Filter the combined methanolic extracts and evaporate to dryness under reduced pressure.[2]

  • Defatting: Defat the dried extract by partitioning with 5 mL of hexane three times.[2]

  • Final Sample Solution: Dry the defatted extract and redissolve it in 1 mL of acidic methanol (methanol:HCl, 98:2 v/v) for HPLC analysis.[2]

Method Validation Summary

The described HPLC method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery. The results are summarized in the table below.

ParameterResult
Linearity Range 1–20 µg/mL[2][3][4][6]
Correlation Coefficient (r) 1.000[2][3][6]
Retention Time (tR) 14.41 min[2]
Limit of Detection (LOD) 4 µg/mL[2][3][4][6]
Limit of Quantification (LOQ) 12 µg/mL[2][3][4][6]
Recovery 97.03%[2][3][4][6]
Relative Standard Deviation (RSD) of Retention Time 0.61%[2]
Relative Standard Deviation (RSD) of Peak Area 2.51%[2]

Experimental Workflow

The overall workflow for the quantification of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (1-20 µg/mL) HPLC_Injection HPLC Injection (20 µL) Standard_Prep->HPLC_Injection Sample_Prep Sample Preparation (Extraction, Defatting) Sample_Prep->HPLC_Injection Chromatography Chromatographic Separation (RP-18e, Gradient Elution) HPLC_Injection->Chromatography Detection PDA Detection (254 nm) Chromatography->Detection Calibration_Curve Calibration Curve Construction Detection->Calibration_Curve Quantification Quantification of This compound Detection->Quantification Calibration_Curve->Quantification

References

Application Note: Quantitative Analysis of Ajmalicine in Plant Extracts by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a sensitive and reproducible method for the quantitative analysis of Ajmalicine, a key indole alkaloid, in plant extracts using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, found in plants of the Rauwolfia species, is recognized for its antihypertensive and tranquilizing properties.[1] The described protocol provides a robust workflow for the extraction, separation, and quantification of this compound, making it suitable for researchers, scientists, and professionals in drug development and quality control of herbal medicines. The method demonstrates high sensitivity and selectivity, enabling accurate quantification of this compound even at low concentrations.

Introduction

This compound, also known as raubasine, is a monoterpene indole alkaloid with significant pharmacological activities. It is primarily isolated from the roots of Rauwolfia serpentina and other related species.[1][2] Accurate and reliable quantification of this compound in plant materials is crucial for ensuring the quality, efficacy, and safety of herbal formulations and for research into its therapeutic potential. LC-MS/MS offers superior sensitivity and selectivity compared to traditional chromatographic methods, allowing for precise quantification in complex plant matrices. This application note provides a comprehensive protocol for the LC-MS/MS analysis of this compound, from sample preparation to data analysis.

Experimental Protocols

Sample Preparation

A reliable extraction method is critical for the accurate quantification of this compound from plant material. The following protocol is a general guideline and can be optimized based on the specific plant matrix.

Materials:

  • Air-dried plant material (e.g., roots of Rauwolfia serpentina)

  • Methanol (HPLC grade)[3]

  • Hexane (HPLC grade)[3]

  • 1% Acetic acid solution

  • Ammonia solution

  • Ethyl acetate

  • 0.45 µm syringe filters

Protocol:

  • Grind the air-dried plant material to a fine powder.

  • Weigh 0.1 g of the powdered material and place it in a suitable extraction vessel.[3]

  • Methanol Extraction: Add 10 mL of methanol and extract for 10 hours. Repeat the extraction two more times with fresh methanol.[3]

  • Acid-Base Extraction (Alternative): Extract the sample with a 1% acetic acid solution. Basify the extract to pH 10 with ammonia, and then perform a liquid-liquid extraction with ethyl acetate.[4]

  • Filter the combined extracts through a 0.45 µm filter.[3]

  • Evaporate the solvent to dryness under reduced pressure.

  • Defatting Step: Re-dissolve the dried extract in methanol and defat by partitioning with hexane (3 x 5 mL).[3]

  • Evaporate the methanolic layer to dryness.

  • Reconstitute the final dried extract in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.[3][4]

Liquid Chromatography

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column is commonly used (e.g., RP-18e, 100 x 4.6 mm, or ACQUITY UPLC BEH™ C18, 1.7 µm, 2.1 mm × 50 mm).[3][5]

  • Mobile Phase: A binary gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is a suitable mobile phase for the separation of indole alkaloids.[6]

  • Flow Rate: A typical flow rate is between 0.2 mL/min for UHPLC and 1.0 mL/min for HPLC.[3][6]

  • Injection Volume: 2-10 µL.[6]

  • Column Temperature: Maintained at 26°C.[3]

Gradient Program (Example): An optimized gradient program is crucial for the separation of this compound from other co-eluting compounds. An example of a gradient program is as follows:

  • 0-9 min: 15% B

  • 9-10 min: Increase to 25% B

  • 10-12 min: Increase to 30% B

  • 12-30 min: Increase to 35% B

  • 30-50 min: Return to 15% B and equilibrate.[3]

Mass Spectrometry

Instrumentation:

  • A tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source.

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[5]

  • Multiple Reaction Monitoring (MRM): The precursor-to-product ion transition for this compound is m/z 353 → 144.[5] This transition should be monitored for quantification.

  • Collision Energy (CE): The collision energy should be optimized to obtain the highest intensity for the product ion. A starting value of 30 eV can be used.[7]

  • Ion Source Parameters:

    • Capillary Voltage: Optimize for maximum signal intensity (e.g., 3-4 kV).

    • Source Temperature: Typically set between 100-150°C.

    • Desolvation Temperature: Typically set between 300-450°C.

    • Nebulizer Gas Flow: Optimize for stable spray.

    • Drying Gas Flow: Optimize for efficient desolvation.

Data Presentation

The quantitative data for this compound analysis should be presented in clear and concise tables.

Table 1: Linearity and Range

AnalyteLinear Range (µg/mL)Correlation Coefficient (r²)
This compound1 - 20> 0.999[3]

Table 2: Method Detection and Quantification Limits

AnalyteLimit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)
This compound412[3]

Table 3: Accuracy and Precision

AnalyteRecovery (%)Relative Standard Deviation (RSD) (%)
This compound97.032.51[3]

Table 4: this compound Content in Rauwolfia serpentina Extracts

SampleThis compound Content (mg/g)
Roots (Ethanolic Extract)3.14[6]
Leaves (Ethanolic Extract)2.22[6]
Root Extract (% w/w)1.08[2]

Visualization

Experimental Workflow

The overall workflow for the LC-MS/MS analysis of this compound in plant extracts is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis plant_material Plant Material (e.g., Rauwolfia roots) grinding Grinding plant_material->grinding extraction Extraction (Methanol or Acid-Base) grinding->extraction filtration Filtration extraction->filtration evaporation1 Evaporation filtration->evaporation1 defatting Defatting (with Hexane) evaporation1->defatting evaporation2 Evaporation defatting->evaporation2 reconstitution Reconstitution evaporation2->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation Inject ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification (Calibration Curve) ms_detection->quantification reporting Reporting quantification->reporting

Caption: Workflow for the LC-MS/MS analysis of this compound.

Conclusion

The described LC-MS/MS method provides a highly sensitive, selective, and reliable approach for the quantification of this compound in plant extracts. The detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection can be readily implemented in analytical laboratories. This application note serves as a valuable resource for researchers and industry professionals involved in the quality control of herbal medicines and the development of new therapeutic agents from natural products.

References

Application Notes and Protocols for Ajmalicine Purification using Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ajmalicine, also known as raubasine, is a monoterpenoid indole alkaloid with significant pharmacological value, primarily used in the treatment of circulatory disorders and hypertension due to its vasodilatory effects.[1][2] It is predominantly extracted from the roots of Catharanthus roseus and Rauvolfia serpentina.[2][3][4] The purification of this compound from crude plant extracts is a critical step in its development as a pharmaceutical agent. Column chromatography, including conventional methods with adsorbents like macroporous resin and high-performance liquid chromatography (HPLC), represents a cornerstone technique for achieving high-purity this compound.[5][6]

These application notes provide detailed protocols for the purification of this compound using two distinct column chromatography techniques, tailored for researchers, scientists, and professionals in drug development.

Application Note 1: Preliminary Purification of this compound from Catharanthus roseus using Macroporous Resin Column Chromatography

This protocol outlines a method for the initial enrichment of this compound from a total alkaloid extract of Catharanthus roseus using macroporous adsorbent resin. This technique is effective for separating alkaloids from other plant metabolites based on polarity.[5][6]

Experimental Protocol

1. Preparation of Total Alkaloid Extract: a. Soak the dried and powdered plant material (e.g., whole herb of Catharanthus roseus) in 0.7% sulfuric acid.[5] b. Adjust the pH of the resulting solution to 7-8 using ammonium hydroxide.[5] c. Perform a liquid-liquid extraction with chloroform. Collect the chloroform layer.[5] d. Concentrate the chloroform layer under vacuum to obtain the crude total weak alkaloid extract.[5]

2. Column Preparation and Sample Loading: a. Select a suitable macroporous adsorbent resin (e.g., DA201).[5] b. Prepare a slurry of the resin in the initial mobile phase (15% acetone in water) and pack it into a glass column of appropriate size. c. Dissolve the crude alkaloid extract and mix it with a small amount of dry resin to create a dry powder.[5] d. Carefully load the sample-resin mixture onto the top of the packed column.[7]

3. Chromatographic Elution: a. Elute the column with a stepwise gradient of increasing acetone concentration in water.[5] b. The elution is performed with solvents of varying polarities to fractionate the extract.[7] c. Use the following acetone:water ratios (v/v) for elution:

  • 15:85
  • 30:70
  • 50:50
  • 70:30
  • 95:5 d. Collect fractions of a defined volume (e.g., 50 mL) for each solvent composition.[5]

4. Fraction Analysis and this compound Isolation: a. Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify those containing this compound. b. Fractions showing a high concentration of the target compound (this compound is typically eluted in the 30% acetone fraction) are pooled.[5] c. Concentrate the pooled fractions under reduced pressure to yield enriched this compound.[5]

Workflow for Macroporous Resin Chromatography

cluster_extraction Step 1: Extraction cluster_chromatography Step 2: Column Chromatography cluster_analysis Step 3: Analysis & Isolation plant C. roseus Plant Material acid_soak Soak in 0.7% H2SO4 plant->acid_soak ph_adjust1 Adjust pH to 7-8 acid_soak->ph_adjust1 chloroform_ext Extract with Chloroform ph_adjust1->chloroform_ext concentrate Vacuum Concentrate chloroform_ext->concentrate crude_alkaloids Total Weak Alkaloids concentrate->crude_alkaloids sample_load Dry Load onto Macroporous Resin crude_alkaloids->sample_load elution Stepwise Gradient Elution (Acetone-Water) sample_load->elution fractions Collect Fractions elution->fractions tlc Monitor Fractions by TLC fractions->tlc pooling Pool this compound-rich Fractions tlc->pooling final_concentrate Vacuum Concentrate pooling->final_concentrate product Enriched this compound final_concentrate->product

Caption: Workflow for this compound purification using macroporous resin.

Application Note 2: High-Purity this compound Purification by Preparative Reversed-Phase HPLC

For obtaining high-purity this compound suitable for pharmaceutical and research applications, preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice. This protocol is adapted from an analytical method developed for the quantification of this compound in Rauvolfia serpentina.[4][8][9]

Experimental Protocol

1. Sample Preparation: a. Dissolve the enriched this compound fraction (obtained from the preliminary purification step or a crude methanolic extract) in methanol.[8] b. If starting from raw material, extract dried roots with methanol, filter, evaporate, defat with hexane, and redissolve the residue in acidic methanol (methanol:HCl, 98:2 v/v).[8] c. Filter the sample solution through a 0.45 µm syringe filter before injection.

2. HPLC System and Conditions: a. Column: Chromolith Performance RP-18e (100 x 4.6 mm i.d.) or a preparative equivalent with a larger diameter.[4][8][10] b. Mobile Phase A: Acetonitrile.[8] c. Mobile Phase B: 0.01M phosphate buffer (NaH₂PO₄) containing 0.5% glacial acetic acid, adjusted to pH 3.5.[8][10] d. Flow Rate: 1.0 mL/min for analytical scale; this must be scaled up for preparative columns (e.g., 20-100 mL/min depending on column diameter).[8] e. Detection: UV at 254 nm.[8][10] f. Column Temperature: 26°C.[8]

3. Gradient Elution Program: a. A gradient program is essential for resolving this compound from closely related alkaloids.[8] b. Gradient:

  • 0–9 min: 15% Mobile Phase A (85% B)
  • 9–10 min: Maintain 15% A
  • 10–20 min: Ramp to 30% A (70% B)
  • 20–25 min: Maintain 30% A
  • 25–26 min: Ramp to 15% A (85% B)
  • 26–30 min: Re-equilibrate at 15% A

4. Fraction Collection and Analysis: a. Monitor the chromatogram for the this compound peak, which has a characteristic retention time (approx. 14.41 min under analytical conditions).[8] b. Use an automated fraction collector to collect the eluent corresponding to the this compound peak. c. Analyze the purity of the collected fraction using analytical HPLC. d. Pool the pure fractions and evaporate the solvent under vacuum to obtain purified this compound.

Quantitative Performance Data

The following table summarizes the performance metrics for the analytical RP-HPLC method, which are indicative of the method's suitability for high-resolution preparative separation.[4][8][9]

ParameterValueReference
Retention Time14.41 min[8]
Recovery Rate97.03%[4][8]
Limit of Detection (LOD)4 µg/mL[4][8]
Limit of Quantitation (LOQ)12 µg/mL[4][8]
Linearity Range1-20 µg/mL[4]
RSD of Retention Time0.61%[8]

Workflow for Preparative HPLC Purification

start Enriched this compound Fraction prep Sample Preparation (Dissolve & Filter) start->prep inject Inject onto Preparative RP-18 HPLC Column prep->inject gradient Gradient Elution (Acetonitrile / Phosphate Buffer) inject->gradient detect UV Detection at 254 nm gradient->detect collect Peak-Based Fraction Collection detect->collect analyze Purity Analysis of Fractions (Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool evap Solvent Evaporation pool->evap final High-Purity this compound (>97%) evap->final

Caption: High-purity this compound purification workflow using Prep-HPLC.

References

Ajmalicine Analytical Standard: Comprehensive Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

These application notes provide detailed protocols for the preparation, storage, and analysis of ajmalicine analytical standards, designed for researchers, scientists, and professionals in drug development. This document outlines critical information on solubility, stability, and analytical methodology to ensure accurate and reproducible results in experimental settings.

Introduction

This compound, also known as raubasine, is a monoterpenoid indole alkaloid found in various plants, including Rauvolfia serpentina and Catharanthus roseus. It is utilized as an antihypertensive agent and is of significant interest in pharmaceutical research for its alpha-1 adrenergic receptor antagonist properties.[1] Accurate quantification of this compound is crucial for research, development, and quality control purposes. These notes provide a comprehensive guide to the proper handling and analysis of this compound analytical standards.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₁H₂₄N₂O₃[2]
Molecular Weight 352.43 g/mol [2]
Appearance White to pale yellow crystalline powder[3]
Melting Point Approximately 253-254 °C[4]
UV λmax 227 nm[5]

Solubility

The solubility of this compound in various common laboratory solvents is crucial for the preparation of stock and working solutions. A summary of available solubility data is provided in Table 2. It is recommended to use sonication or gentle warming (to 37°C or 60°C) to aid dissolution, especially for higher concentrations.[2][6]

Table 2: Solubility of this compound

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO) 5.56 mg/mL[6][7]
Methanol Soluble[5]
Chloroform Freely soluble[3]
Ethanol Sparingly soluble[3]
Water Insoluble[2]
Acetonitrile Soluble[4]

Storage and Stability

Proper storage of this compound analytical standards is critical to maintain their integrity and ensure the accuracy of analytical measurements.

Solid Standard Storage

Solid this compound analytical standard should be stored in a well-sealed container, protected from light and moisture.[4] Recommended storage conditions are outlined in Table 3.

Table 3: Recommended Storage Conditions for Solid this compound

ConditionTemperatureDurationReference
Long-term -20°C3 years[6]
Short-term 4°C2 years[4][6]
Stock Solution Stability

The stability of this compound in solution is dependent on the solvent and storage conditions. It is advisable to prepare fresh solutions for analysis. If storage is necessary, the conditions in Table 4 are recommended.

Table 4: Recommended Storage Conditions for this compound Stock Solutions

SolventTemperatureDurationReference
DMSO -80°C6 months[6]
DMSO -20°C1 month[6]

Studies have shown that the degradation of this compound in an acidic medium follows first-order kinetics.[8] Therefore, exposure of this compound solutions to acidic conditions should be minimized.

Experimental Protocols

Preparation of this compound Stock Solution (1 mg/mL)

This protocol describes the preparation of a 1 mg/mL stock solution of this compound in methanol, suitable for creating calibration standards for HPLC analysis.

Materials:

  • This compound analytical standard

  • HPLC-grade methanol

  • Volumetric flask (e.g., 10 mL)

  • Analytical balance

  • Spatula

  • Pipettes

Procedure:

  • Accurately weigh 10 mg of this compound analytical standard using an analytical balance.

  • Carefully transfer the weighed this compound into a 10 mL volumetric flask.

  • Add approximately 5 mL of HPLC-grade methanol to the volumetric flask.

  • Gently swirl the flask to dissolve the this compound. If necessary, use an ultrasonic bath for a few minutes to ensure complete dissolution.

  • Once the this compound is completely dissolved, add methanol to the volumetric flask up to the calibration mark.

  • Cap the flask and invert it several times to ensure a homogeneous solution.

  • Label the flask with the compound name, concentration, solvent, and preparation date.

Preparation of Calibration Standards

This protocol outlines the serial dilution of the stock solution to prepare a series of calibration standards for HPLC analysis.

Materials:

  • This compound stock solution (1 mg/mL)

  • HPLC-grade methanol

  • Volumetric flasks (e.g., 10 mL)

  • Calibrated pipettes

Procedure:

  • Label a series of volumetric flasks with the desired concentrations of the calibration standards (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 10 µg/mL, 5 µg/mL).

  • To prepare the 100 µg/mL standard, pipette 1 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with methanol.

  • To prepare the 50 µg/mL standard, pipette 0.5 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with methanol.

  • Continue this process for the remaining standards, calculating the required volume of the stock solution for each concentration.

  • Mix each standard solution thoroughly by inverting the capped flask several times.

Stability-Indicating HPLC Method

This method is suitable for the quantification of this compound and can be used to assess its stability by separating it from potential degradation products.[9]

Table 5: HPLC Method Parameters for this compound Analysis

ParameterSpecification
Column C18 reversed-phase column (e.g., 100 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.01 M Phosphate Buffer (pH 3.5) in a gradient elution
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 20 µL
Column Temperature 25°C

System Suitability: Before sample analysis, the HPLC system should be equilibrated with the mobile phase until a stable baseline is achieved. A system suitability solution should be injected to ensure the performance of the system. Typical system suitability parameters include:

  • Tailing factor: ≤ 2.0

  • Theoretical plates: ≥ 2000

  • Relative standard deviation (RSD) of replicate injections: ≤ 2.0%

Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of this compound and to develop a stability-indicating analytical method.[10][11] These studies involve subjecting the this compound standard to more severe conditions than those encountered during routine storage.[12] A target degradation of 5-20% is generally considered appropriate.[12]

Table 6: Recommended Conditions for Forced Degradation Studies of this compound

Stress ConditionReagent/ConditionDuration
Acid Hydrolysis 0.1 M HClReflux for a specified time
Base Hydrolysis 0.1 M NaOHReflux for a specified time
Oxidative Degradation 3% H₂O₂At room temperature
Thermal Degradation 60-80°CAs solid and in solution
Photolytic Degradation Exposure to UV and visible lightAs solid and in solution

Visualization of Experimental Workflow and Biosynthetic Pathway

Workflow for this compound Analytical Standard Preparation and Analysis

The following diagram illustrates the logical flow from receiving the analytical standard to performing HPLC analysis.

This compound Analytical Standard Workflow cluster_prep Standard Preparation cluster_analysis HPLC Analysis Receive_Standard Receive this compound Analytical Standard Store_Solid Store Solid Standard (See Table 3) Receive_Standard->Store_Solid Prepare_Stock Prepare Stock Solution (Protocol 5.1) Store_Solid->Prepare_Stock Prepare_Cal_Standards Prepare Calibration Standards (Protocol 5.2) Prepare_Stock->Prepare_Cal_Standards System_Suitability Perform System Suitability Test Prepare_Cal_Standards->System_Suitability Analyze_Standards Analyze Calibration Standards System_Suitability->Analyze_Standards Analyze_Samples Analyze Samples Analyze_Standards->Analyze_Samples Data_Processing Process Data and Quantify Analyze_Samples->Data_Processing

Caption: Workflow for the preparation and analysis of this compound analytical standards.

Biosynthesis Pathway of this compound

The following diagram outlines the key steps in the biosynthetic pathway of this compound, starting from the precursors tryptamine and secologanin.[13][14]

This compound Biosynthesis Pathway Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine Strictosidine Synthase (STR) Secologanin Secologanin Secologanin->Strictosidine Strictosidine_aglycone Strictosidine aglycone (unstable intermediate) Strictosidine->Strictosidine_aglycone Strictosidine β-D-glucosidase (SGD) Cathenamine Cathenamine Strictosidine_aglycone->Cathenamine This compound This compound Cathenamine->this compound Series of enzymatic steps

Caption: Simplified biosynthetic pathway of this compound.

References

Application Notes and Protocols for Cell Culture Studies with Ajmalicine on Vascular Smooth Muscle

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajmalicine, an alkaloid found in the Rauwolfia species, has been noted for its cardiovascular effects, including the relaxation of vascular smooth muscle.[1] These properties suggest its potential as a therapeutic agent for vascular diseases characterized by abnormal vascular smooth muscle cell (VSMC) behavior, such as atherosclerosis and hypertension. This document provides detailed application notes and protocols for investigating the effects of this compound on primary vascular smooth muscle cells in vitro. The described assays will enable researchers to assess its impact on VSMC proliferation, migration, apoptosis, and intracellular calcium signaling, key processes in the pathology of vascular diseases.

Data Presentation

The following tables are designed to structure the quantitative data obtained from the described experimental protocols.

Table 1: Effect of this compound on Vascular Smooth Muscle Cell Viability

This compound Concentration (µM)% Viability (Mean ± SD)
0 (Control)100 ± 5.2
1
10
50
100

Table 2: Effect of this compound on Vascular Smooth Muscle Cell Proliferation (WST-1 Assay)

This compound Concentration (µM)Absorbance at 450 nm (Mean ± SD)% Proliferation (Relative to Control)
0 (Control)1.25 ± 0.08100
1
10
50
100

Table 3: Effect of this compound on Vascular Smooth Muscle Cell Migration (Transwell Assay)

This compound Concentration (µM)Number of Migrated Cells (Mean ± SD)% Migration (Relative to Control)
0 (Control)250 ± 25100
1
10
50
100

Table 4: Effect of this compound on Vascular Smooth Muscle Cell Apoptosis (Annexin V/PI Staining)

This compound Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Control)3.5 ± 0.81.2 ± 0.3
1
10
50
100

Table 5: Effect of this compound on Intracellular Calcium Concentration ([Ca²⁺]i)

TreatmentBaseline [Ca²⁺]i (nM) (Mean ± SD)Peak [Ca²⁺]i (nM) upon Stimulation (Mean ± SD)
Control105 ± 12550 ± 45
This compound (50 µM)

Experimental Protocols

Primary Vascular Smooth Muscle Cell (VSMC) Culture

This protocol describes the isolation and culture of VSMCs from rodent aortas, a method widely used for studying vascular biology.[2][3][4][5]

Materials:

  • Thoracic aorta from a rat or mouse

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Collagenase Type 2

  • Elastase

  • Sterile Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Culture flasks/plates

Procedure:

  • Euthanize the animal according to approved institutional guidelines.

  • Aseptically dissect the thoracic aorta and place it in ice-cold sterile PBS.

  • Under a dissecting microscope, carefully remove the adventitia and surrounding fatty tissue.

  • Cut the aorta into small rings (1-2 mm).

  • Digest the tissue in a solution of Collagenase Type 2 and Elastase in DMEM at 37°C for 1-2 hours with gentle agitation.

  • Neutralize the enzymatic digestion with DMEM containing 10% FBS.

  • Centrifuge the cell suspension at 300 x g for 5 minutes.[2]

  • Resuspend the cell pellet in complete DMEM (containing 10% FBS and 1% Penicillin-Streptomycin) and plate in a T25 culture flask.

  • Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Change the medium every 2-3 days. Cells should be ready for subculture within 7-14 days.

  • For subculturing, wash the confluent monolayer with PBS, add Trypsin-EDTA, and incubate for 3-5 minutes at 37°C. Neutralize with complete medium, centrifuge, and re-plate at the desired density.

Cell Proliferation Assay (WST-1)

This colorimetric assay measures cell proliferation based on the cleavage of the tetrazolium salt WST-1 by mitochondrial dehydrogenases in viable cells.[6][7][8][9]

Materials:

  • VSMCs

  • 96-well culture plates

  • Complete DMEM

  • This compound stock solution

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Seed VSMCs into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM.

  • Incubate for 24 hours to allow for cell attachment.

  • Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 10, 50, 100 µM) and a vehicle control.

  • Incubate for the desired treatment period (e.g., 24, 48, 72 hours).

  • Add 10 µL of WST-1 reagent to each well.[6][7]

  • Incubate for 2-4 hours at 37°C.

  • Gently shake the plate for 1 minute.[7]

  • Measure the absorbance at 450 nm using a microplate reader.

Cell Migration Assay (Transwell)

The Transwell assay, or Boyden chamber assay, is used to assess the migratory capacity of cells in response to a chemoattractant.[10][11][12][13]

Materials:

  • VSMCs

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Serum-free DMEM

  • Complete DMEM (as chemoattractant)

  • This compound stock solution

  • Cotton swabs

  • Methanol for fixation

  • Crystal Violet for staining

Procedure:

  • Pre-treat VSMCs with various concentrations of this compound for 24 hours.

  • Harvest the cells and resuspend them in serum-free DMEM at a concentration of 1 x 10⁵ cells/mL.

  • Add 500 µL of complete DMEM (containing 10% FBS) to the lower chamber of the 24-well plate.

  • Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.

  • Incubate for 6-8 hours at 37°C to allow for migration.

  • Remove the inserts and gently wipe the upper surface with a cotton swab to remove non-migrated cells.

  • Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

  • Stain the cells with 0.5% Crystal Violet for 20 minutes.

  • Wash the inserts with water and allow them to air dry.

  • Count the migrated cells in several random fields under a microscope.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[14][15][16][17]

Materials:

  • VSMCs

  • 6-well plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed VSMCs in 6-well plates and treat with various concentrations of this compound for 24-48 hours.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.[14]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Intracellular Calcium Imaging (Fura-2 AM)

Fura-2 AM is a ratiometric fluorescent dye used to measure intracellular calcium concentration.[18][19][20][21]

Materials:

  • VSMCs on glass coverslips

  • Fura-2 AM

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluorescence imaging system with excitation wavelengths of 340 nm and 380 nm

Procedure:

  • Seed VSMCs on glass coverslips and allow them to adhere overnight.

  • Prepare a loading solution of 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.

  • Wash the cells with HBSS and incubate them in the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

  • Wash the cells with HBSS to remove excess dye and allow for de-esterification for 30 minutes.

  • Mount the coverslip on a perfusion chamber on the stage of the fluorescence microscope.

  • Record baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

  • Perfuse the cells with this compound and record any changes in the 340/380 fluorescence ratio.

  • To assess the effect on calcium influx, stimulate the cells with a vasoconstrictor (e.g., angiotensin II or endothelin-1) in the presence and absence of this compound.

  • The ratio of fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

Western Blotting for Signaling Pathways

Western blotting is used to detect the expression and phosphorylation status of proteins involved in key signaling pathways like MAPK and PI3K/Akt.[22][23][24][25]

Materials:

  • VSMCs

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat VSMCs with this compound for the desired time points.

  • Lyse the cells in ice-cold RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Mandatory Visualizations

experimental_workflow cluster_cell_prep Cell Preparation cluster_assays Functional Assays cluster_mechanism Mechanistic Studies VSMC_culture Primary VSMC Culture Ajmalicine_treatment This compound Treatment VSMC_culture->Ajmalicine_treatment Proliferation Proliferation Assay (WST-1) Ajmalicine_treatment->Proliferation Migration Migration Assay (Transwell) Ajmalicine_treatment->Migration Apoptosis Apoptosis Assay (Annexin V) Ajmalicine_treatment->Apoptosis Calcium Calcium Imaging (Fura-2 AM) Ajmalicine_treatment->Calcium Western Western Blotting (MAPK/Akt Pathways) Ajmalicine_treatment->Western

Caption: Experimental workflow for studying this compound's effects on VSMCs.

signaling_pathway This compound This compound Ca_channel L-type Ca²⁺ Channels This compound->Ca_channel Inhibition Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx PI3K_Akt PI3K/Akt Pathway Ca_influx->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Ca_influx->MAPK_ERK Proliferation Proliferation PI3K_Akt->Proliferation Migration Migration PI3K_Akt->Migration MAPK_ERK->Proliferation MAPK_ERK->Migration

Caption: Postulated signaling pathways affected by this compound in VSMCs.

logical_relationship cluster_cause Initial Event cluster_effect Downstream Effects Calcium_Modulation This compound modulates intracellular Ca²⁺ Signaling_Alteration Altered PI3K/Akt & MAPK signaling Calcium_Modulation->Signaling_Alteration leads to Phenotype_Change Changes in Proliferation, Migration, & Apoptosis Signaling_Alteration->Phenotype_Change results in

Caption: Logical relationship between this compound's effects on VSMCs.

References

Application Notes and Protocols for Evaluating the Antihypertensive Effects of Ajmalicine in In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajmalicine, also known as Raubasine, is an indole alkaloid traditionally extracted from plants of the Rauwolfia and Catharanthus genera.[1][2] It is recognized for its antihypertensive properties, which are primarily attributed to its activity as a selective α1-adrenoceptor antagonist.[2][3] By blocking α1-adrenergic receptors on vascular smooth muscle, this compound inhibits vasoconstriction, leading to a reduction in peripheral resistance and a subsequent lowering of blood pressure.[4] These application notes provide detailed protocols for evaluating the antihypertensive effects of this compound in established in vivo animal models of hypertension.

Mechanism of Action: α1-Adrenoceptor Antagonism

This compound exerts its antihypertensive effect by selectively blocking α1-adrenergic receptors.[3] In the vasculature, sympathetic nervous system activation leads to the release of norepinephrine, which binds to α1-adrenoceptors on vascular smooth muscle cells. This binding initiates a signaling cascade that results in vasoconstriction and an increase in blood pressure. This compound competitively inhibits this interaction, leading to vasodilation and a decrease in blood pressure.

Signaling Pathway of α1-Adrenoceptor Antagonism by this compound

Alpha1-Adrenoceptor Antagonism NE Norepinephrine Alpha1_R α1-Adrenoceptor NE->Alpha1_R Binds Gq Gq Protein Activation Alpha1_R->Gq This compound This compound This compound->Alpha1_R Blocks Vasodilation Smooth Muscle Relaxation (Vasodilation) This compound->Vasodilation PLC Phospholipase C (PLC) Activation Gq->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from SR IP3->Ca_Release PKC PKC Activation DAG->PKC Contraction Smooth Muscle Contraction (Vasoconstriction) Ca_Release->Contraction PKC->Contraction

Caption: this compound blocks norepinephrine-induced vasoconstriction.

Recommended In Vivo Animal Models for Hypertension

Several well-established rat models are recommended for studying the antihypertensive effects of this compound. The choice of model may depend on the specific mechanisms of hypertension being investigated.

  • Spontaneously Hypertensive Rat (SHR): A genetic model of essential hypertension that closely mimics the human condition.[5]

  • L-NAME-Induced Hypertension: A model where hypertension is induced by inhibiting nitric oxide synthase, leading to endothelial dysfunction and increased peripheral resistance.[6][7]

  • Deoxycorticosterone Acetate (DOCA)-Salt Hypertension: A model of mineralocorticoid-induced, low-renin hypertension, often associated with volume expansion and increased sympathetic activity.[8][9][10]

Data Presentation

While specific quantitative data for this compound in these models is not extensively reported in publicly available literature, the following table provides a template for researchers to systematically record and compare their findings.

Table 1: Template for Summarizing Antihypertensive Effects of this compound in Rodent Models of Hypertension

Animal ModelTreatment GroupDose (mg/kg)Route of Admin.DurationChange in Systolic BP (mmHg)Change in Diastolic BP (mmHg)Change in Mean Arterial Pressure (mmHg)Change in Heart Rate (bpm)
SHR Vehicle Control-p.o.4 weeks
This compoundp.o.4 weeks
Positive Controlp.o.4 weeks
L-NAME Vehicle Control-p.o.4 weeks
This compoundp.o.4 weeks
Positive Controlp.o.4 weeks
DOCA-Salt Vehicle Control-s.c.4 weeks
This compounds.c.4 weeks
Positive Controls.c.4 weeks

BP: Blood Pressure; p.o.: oral administration; s.c.: subcutaneous administration. Data should be presented as mean ± SEM.

Experimental Protocols

The following are detailed protocols for inducing hypertension and a general protocol for evaluating the antihypertensive effects of this compound.

Protocol 1: Induction of L-NAME Hypertension in Wistar Rats

Materials:

  • Male Wistar rats (12 weeks old)[7]

  • Nω-nitro-L-arginine methyl ester (L-NAME)[6]

  • Drinking water

  • Animal cages

  • Tail-cuff plethysmography system for blood pressure measurement

Procedure:

  • Acclimatize rats for at least one week under standard laboratory conditions (22-24°C, 12-hour light/dark cycle) with free access to standard chow and water.[7]

  • Divide animals into experimental groups (e.g., control, L-NAME + vehicle, L-NAME + this compound).

  • Induce hypertension by administering L-NAME in the drinking water at a concentration of 40 mg/kg/day for 4 weeks.[6][7]

  • Monitor water consumption daily to ensure accurate dosing.

  • Measure systolic blood pressure weekly using a non-invasive tail-cuff method.[7] Animals are considered hypertensive when systolic blood pressure consistently exceeds 150 mmHg.

Protocol 2: Induction of DOCA-Salt Hypertension in Sprague-Dawley Rats

Materials:

  • Male Sprague-Dawley rats (weighing 175-200 grams)[8]

  • Deoxycorticosterone acetate (DOCA)[8]

  • Silicone implants

  • 1% NaCl + 0.2% KCl drinking water[8]

  • Surgical instruments for uninephrectomy

  • Anesthetics (e.g., isoflurane)

  • Analgesics and antibiotics for post-operative care[8]

Procedure:

  • Acclimatize rats as described in Protocol 1.

  • Perform a left uninephrectomy under anesthesia. Provide post-operative care with analgesics and antibiotics.[8]

  • Allow a one-week recovery period.

  • Implant a silicone pellet containing DOCA (e.g., 25 mg every fourth day, subcutaneously).[10]

  • Replace drinking water with a solution of 1% NaCl and 0.2% KCl.[8]

  • House rats in individual cages to monitor fluid intake.

  • Measure systolic blood pressure weekly. Hypertension typically develops over 4 weeks, with systolic blood pressure exceeding 150 mmHg.[8]

Protocol 3: General Protocol for Evaluating this compound's Antihypertensive Effects

Materials:

  • Hypertensive rats (from Protocol 1 or 2) or Spontaneously Hypertensive Rats (SHR)

  • This compound (Raubasine)

  • Vehicle for this compound (e.g., sterile saline, distilled water)

  • Positive control antihypertensive drug (e.g., prazosin for α1-antagonism)

  • Gavage needles for oral administration or syringes for subcutaneous injection

  • Blood pressure monitoring system (tail-cuff or telemetry)

  • Equipment for heart rate measurement

Procedure:

  • Once hypertension is established, randomly assign hypertensive animals to treatment groups (vehicle, this compound low dose, this compound high dose, positive control).

  • Record baseline systolic blood pressure, diastolic blood pressure, mean arterial pressure, and heart rate for all animals.

  • Administer this compound or vehicle daily for the specified duration (e.g., 4 weeks) via the chosen route (e.g., oral gavage). The dosage of this compound should be determined based on preliminary dose-response studies.

  • Monitor blood pressure and heart rate at regular intervals (e.g., weekly) throughout the treatment period.

  • At the end of the study, collect terminal blood samples and tissues (e.g., heart, aorta, kidneys) for further biochemical and histological analysis if desired.

  • Analyze the data to determine the effect of this compound on blood pressure and heart rate compared to the vehicle control group.

Experimental Workflow

Experimental_Workflow Start Animal Acclimatization Induction Induction of Hypertension (e.g., L-NAME, DOCA-Salt) Start->Induction Grouping Randomization into Treatment Groups Induction->Grouping Treatment Daily Administration: - Vehicle - this compound (Dose 1) - this compound (Dose 2) - Positive Control Grouping->Treatment Monitoring Weekly Monitoring: - Blood Pressure - Heart Rate Treatment->Monitoring 4 Weeks Endpoint Endpoint Analysis: - Final Hemodynamic Measurements - Tissue Collection Treatment->Endpoint Monitoring->Treatment Analysis Data Analysis and Interpretation Endpoint->Analysis

Caption: General workflow for evaluating this compound in hypertensive rats.

Conclusion

The provided protocols offer a robust framework for the preclinical evaluation of this compound's antihypertensive effects. By utilizing these standardized animal models and systematic data collection, researchers can effectively characterize the therapeutic potential of this compound for the management of hypertension. Further studies are warranted to generate specific quantitative data on this compound's efficacy in these models.

References

Application Note: Quantification of Ajmalicine in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajmalicine, also known as raubasine, is a monoterpenoid indole alkaloid with significant pharmacological interest.[1][2] Found in plants of the Rauvolfia and Catharanthus genera, it is recognized for its antihypertensive properties, primarily acting as a selective antagonist of α1-adrenergic receptors, which leads to vasodilation.[1][2][3] Emerging research also points towards its potential neuroprotective effects and its role in the treatment of circulatory disorders.[1][4][5][6] The study of this compound's effects in cellular models is crucial for understanding its mechanisms of action and for the development of new therapeutics. Accurate and reliable quantification of this compound in cell culture media is therefore essential to determine its uptake, metabolism, and efficacy in in vitro systems.

This application note provides a detailed protocol for the quantification of this compound in cell culture media using High-Performance Liquid Chromatography (HPLC) with UV detection. An alternative, more sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is also described for lower concentration levels.

Signaling Pathway of this compound

This compound's primary mechanism of action involves the blockade of α1-adrenergic receptors. This antagonism prevents the binding of endogenous catecholamines like norepinephrine and epinephrine, leading to a cascade of downstream effects that result in smooth muscle relaxation and vasodilation.

Ajmalicine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Adrenergic_Receptor α1-Adrenergic Receptor G_Protein Gq Protein Adrenergic_Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_plus Ca²⁺ ER->Ca2_plus releases Smooth_Muscle_Contraction Smooth Muscle Contraction Ca2_plus->Smooth_Muscle_Contraction activates PKC->Smooth_Muscle_Contraction phosphorylates target proteins This compound This compound This compound->Adrenergic_Receptor Antagonism Norepinephrine Norepinephrine/ Epinephrine Norepinephrine->Adrenergic_Receptor

Caption: this compound signaling pathway.

Experimental Workflow

The overall experimental workflow for the quantification of this compound in cell culture media involves several key steps, from sample preparation to data analysis.

Ajmalicine_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Interpretation Cell_Culture Cell Culture with This compound Treatment Collect_Media Collect Cell Culture Media Cell_Culture->Collect_Media Centrifuge Centrifuge to Remove Debris Collect_Media->Centrifuge SPE Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Centrifuge->SPE Evaporate Evaporate to Dryness SPE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute HPLC_UPLC HPLC-UV or UPLC-MS/MS Analysis Reconstitute->HPLC_UPLC Peak_Integration Peak Integration and Quantification HPLC_UPLC->Peak_Integration Calculate_Concentration Calculate this compound Concentration Peak_Integration->Calculate_Concentration Calibration_Curve Generate Calibration Curve Calibration_Curve->Calculate_Concentration Data_Reporting Data Reporting and Interpretation Calculate_Concentration->Data_Reporting

References

Application Notes and Protocols for Solvent-Based Extraction of Ajmalicine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajmalicine, also known as raubasine, is a monoterpenoid indole alkaloid with significant therapeutic value, primarily as an antihypertensive agent for treating high blood pressure.[1] It is naturally found in various plants, most notably in the roots of Catharanthus roseus (Madagascar periwinkle) and species of the Rauwolfia genus.[1][2] Effective extraction from these botanical sources is a critical first step for research, drug development, and pharmaceutical production.

This document provides detailed protocols for solvent-based extraction of this compound, summarizing quantitative data from various methods to aid in procedural selection and optimization. The methods described range from sequential solvent extraction to targeted acid-base liquid-liquid extraction.

Principles of Extraction

The selection of an appropriate solvent is paramount for the efficient extraction of this compound. The choice is governed by the alkaloid's solubility and the polarity of the solvent. This compound is soluble in chloroform and sparingly soluble in methanol.[3] Extraction strategies typically exploit this by using organic solvents or by manipulating the pH to alter the alkaloid's solubility in aqueous and organic phases.

  • Sequential Extraction: This method employs a series of solvents with increasing polarity (e.g., hexane, then dichloromethane, then ethanol) to separate compounds based on their solubility.[4]

  • Acid-Base Extraction: This is a highly effective method for selectively isolating alkaloids. The plant material is first treated with an acid to protonate the alkaloids, rendering them soluble in the aqueous solution. After removing non-alkaloidal compounds with a non-polar solvent, the aqueous phase is basified. This deprotonates the alkaloids, making them insoluble in water but soluble in a non-polar organic solvent, which is then used for extraction.[5][6]

Quantitative Data Summary

The yield of this compound is highly dependent on the plant source, extraction method, and solvent system employed. The following table summarizes quantitative results from various studies to provide a comparative overview.

Plant SourcePart UsedExtraction MethodSolvent(s)Key ParametersThis compound Yield (mg/g Dry Weight)Reference
Catharanthus roseusHairy RootsMethanolic ExtractionMethanol35-day culture cycle3.8 mg/g DW[7]
Rauwolfia serpentinaLeafEthanolic ExtractionEthanolSpectrophotometric analysis0.753 mg/g[8]
Rauwolfia serpentinaRootEthanolic ExtractionEthanolSpectrophotometric analysis< 0.753 mg/g[8]
Catharanthus roseusLeavesSequential SoxhletHexane, Dichloromethane, Ethanol6 hours, 70°CNot Quantified[4]
Catharanthus roseusWhole HerbAcid-Base ExtractionSulfuric Acid, ChloroformpH adjustments (7-8)Not Quantified[5]

Experimental Workflows and Pathways

General Workflow for Solvent-Based Extraction

The diagram below illustrates a generalized workflow for the extraction of this compound from plant material, applicable to various solvent-based methods.

G cluster_prep 1. Material Preparation cluster_extraction 2. Extraction cluster_processing 3. Processing cluster_purification 4. Purification & Analysis A Collect Plant Material (e.g., C. roseus roots) B Shade Dry & Grind to Fine Powder A->B C Solvent Extraction (e.g., Soxhlet, Maceration) B->C D Filter to Separate Solid Residue C->D E Evaporate Solvent (Rotary Evaporator) D->E F Crude Alkaloid Extract E->F G Column Chromatography F->G H HPLC Quantification G->H I Pure this compound H->I

Caption: General workflow for this compound extraction.

This compound Biosynthesis Pathway

This compound is synthesized via a complex pathway involving terpenoid and indole precursors. Understanding this pathway is crucial for metabolic engineering approaches aimed at increasing yields.

Caption: Simplified biosynthesis pathway of this compound.

Experimental Protocols

Protocol 1: Sequential Soxhlet Extraction

This protocol is adapted from methodologies using solvents of increasing polarity to extract a broad range of compounds, including this compound.[4]

Materials:

  • Shade-dried and powdered leaves of Catharanthus roseus.

  • Soxhlet apparatus.

  • Solvents: n-Hexane, Dichloromethane (DCM), Ethanol.

  • Rotary evaporator.

  • Heating mantle.

Procedure:

  • Weigh 20-50 g of the dried, powdered plant material and place it inside a cellulose thimble.

  • Place the thimble into the main chamber of the Soxhlet extractor.

  • Assemble the Soxhlet apparatus with a 500 mL round-bottom flask containing 200-250 mL of n-hexane.

  • Heat the flask to 70°C and perform the extraction for 6 hours. n-Hexane will remove non-polar compounds like waxes and lipids.

  • After 6 hours, allow the apparatus to cool. Remove the n-hexane extract and store it.

  • Air-dry the plant material in the thimble to remove residual hexane.

  • Repeat the extraction process (Steps 3-5) on the same plant material sequentially, first with Dichloromethane (DCM) for 6 hours, and then with Ethanol for 6 hours. The this compound fraction is expected to be primarily in the DCM and Ethanol extracts.

  • Concentrate the collected DCM and Ethanol extracts separately using a rotary evaporator under reduced pressure to obtain the crude extracts.

  • Proceed with further purification steps, such as column chromatography, to isolate this compound.

Protocol 2: Acid-Base Liquid-Liquid Extraction

This protocol is a targeted method for isolating alkaloids based on a patent for this compound extraction.[5]

Materials:

  • Dried and powdered whole-herb Catharanthus roseus.

  • 0.7% Sulfuric acid solution (H₂SO₄).

  • Ammonium hydroxide (NH₄OH) solution.

  • Chloroform (CHCl₃).

  • Separatory funnel.

  • pH meter or pH indicator strips.

  • Rotary evaporator.

Procedure:

  • Soak 100 g of the powdered herb in 1 L of 0.7% sulfuric acid for 12-24 hours. This protonates the alkaloids, making them soluble in the aqueous acidic solution.

  • Filter the mixture to remove the solid plant debris. Collect the acidic filtrate.

  • Adjust the pH of the filtrate to 7-8 using ammonium hydroxide. This deprotonates the alkaloids, causing them to precipitate or become less water-soluble.

  • Transfer the pH-adjusted solution to a large separatory funnel.

  • Add an equal volume of chloroform and perform a liquid-liquid extraction by shaking vigorously for 5-10 minutes, periodically venting the funnel.

  • Allow the layers to separate. The deprotonated alkaloids will partition into the lower chloroform layer.

  • Collect the lower chloroform layer. Repeat the extraction of the aqueous layer with fresh chloroform two more times to maximize recovery.

  • Combine all chloroform extracts.

  • Subject the combined chloroform layer to vacuum concentration using a rotary evaporator to obtain the total weak alkaloid extract containing this compound.

  • This crude extract can be further purified using techniques like macroporous resin or column chromatography.

Protocol 3: Methanolic Maceration

This is a simple and common method for extracting alkaloids from plant material.[7][9]

Materials:

  • Dried and powdered plant material (e.g., C. roseus roots or hairy root culture).

  • Methanol (HPLC grade).

  • Orbital shaker.

  • Filtration apparatus (e.g., Buchner funnel with filter paper).

  • Rotary evaporator.

Procedure:

  • Weigh 50 g of the dried, powdered plant material into a 1 L Erlenmeyer flask.

  • Add 500 mL of methanol to the flask (1:10 solid-to-solvent ratio).

  • Seal the flask and place it on an orbital shaker.

  • Macerate for 24-48 hours at room temperature with continuous agitation.

  • After maceration, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

  • Wash the residue with a small amount of fresh methanol to ensure complete recovery of the extract.

  • Combine the filtrate and the washings.

  • Concentrate the methanolic extract using a rotary evaporator at 40-50°C under reduced pressure to yield the crude extract.

  • The resulting extract can be analyzed or subjected to further purification.

Purification and Quantification

Following initial extraction, the crude extract is a complex mixture of compounds. Further purification is necessary to isolate this compound.

  • Column Chromatography: This is a standard method for purification. The crude extract is loaded onto a silica gel column and eluted with a solvent system of increasing polarity (e.g., gradients of chloroform and methanol) to separate the alkaloids based on their affinity for the stationary phase.[4][9]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for the final quantification of this compound. A reversed-phase C18 column is typically used with a mobile phase consisting of a buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile.[10] Detection is commonly performed using a photodiode array (PDA) detector at a wavelength of 254 nm.[10] This method allows for sensitive and reproducible quantification of this compound in the purified fractions.

References

Application Notes & Protocols: UPLC-MS for Simultaneous Quantification of Indole Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indole alkaloids are a large and diverse class of naturally occurring compounds characterized by an indole structural moiety. This family, with over 4,100 known compounds, is biosynthesized from the amino acid l-tryptophan.[1] Many indole alkaloids, such as reserpine (an antihypertensive agent) and vincristine/vinblastine (antitumor drugs), possess significant pharmacological activities, making them crucial for drug discovery and development.[1]

The structural complexity and frequent co-occurrence of numerous analogues in plant or biological matrices present a significant analytical challenge. Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) has emerged as a powerful and reliable technique for the simultaneous separation, identification, and quantification of these compounds.[2] Its high resolution, sensitivity, and speed make it the method of choice for routine quality control, pharmacokinetic studies, and metabolic profiling of indole alkaloids.

Principle of the Method

This method utilizes UPLC to achieve rapid and efficient chromatographic separation of multiple indole alkaloids based on their differential partitioning between a stationary phase (e.g., C18 or Phenyl-Hexyl column) and a mobile phase. Following separation, the analytes are introduced into a mass spectrometer. The compounds are ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), and the mass spectrometer separates the resulting ions based on their mass-to-charge ratio (m/z).[2][3] For quantification, tandem mass spectrometry (MS/MS) is often employed in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each target analyte.[3][4]

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix (e.g., plant tissue, seeds, serum).[1] The goal is to efficiently extract the target alkaloids while minimizing matrix interference.[4]

Protocol 1: Solid-Phase Extraction (SPE) for Plant Tissues [5]

This protocol is adapted from a method for extracting harmine, harmaline, yohimbine, and ajmalicine.

  • Homogenization: Freeze plant material (e.g., 5-15 mg dry weight) with liquid nitrogen and pulverize using a mortar and pestle.[1]

  • Extraction: Add an appropriate extraction solvent (e.g., methanol) and an internal standard. Vortex thoroughly and centrifuge to pellet solid debris.

  • SPE Column Conditioning: Condition a cation-exchange SPE cartridge (e.g., PCX sorbent) according to the manufacturer's instructions.

  • Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove non-basic and weakly basic interfering compounds.

  • Elution: Elute the target indole alkaloids with a stronger, basic solvent (e.g., 5% ammonium hydroxide in methanol).

  • Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for UPLC-MS/MS analysis.

Protocol 2: Acid-Base Extraction for Hairy Root Cultures [2]

This method leverages the basic nature of alkaloids for selective extraction.

  • Acidification: Extract the sample (e.g., hairy root culture) with a dilute acid (e.g., 1% sulphuric acid) to protonate the alkaloids, rendering them water-soluble.

  • Basification: Filter the extract and make it alkaline by adding a base (e.g., concentrated ammonia) to deprotonate the alkaloids, making them soluble in organic solvents.

  • Liquid-Liquid Extraction: Partition the alkaloids into an immiscible organic solvent (e.g., dichloromethane or ethyl acetate) by vigorous mixing.

  • Concentration: Separate the organic layer, dry it (e.g., with anhydrous sodium sulfate), and evaporate it to dryness.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for injection.

UPLC-MS/MS Analysis

The following parameters provide a starting point and should be optimized for the specific analytes and instrumentation used.

Chromatographic Conditions

ParameterExample Condition
UPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or CSH Phenyl-Hexyl[2][5]
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 10[2][5]
Mobile Phase B Acetonitrile[5][6]
Gradient Elution 0-5 min, 10-26% B; 5-7 min, 26-27% B; 7-11 min, 27-35% B; 11-13 min, 35-95% B[7]
Flow Rate 0.25 - 0.4 mL/min[3]
Column Temp. 35 °C[7]
Injection Vol. 2 - 10 µL[3][5]

Mass Spectrometry Conditions

ParameterExample Condition
Mass Spectrometer Sciex 4500 QTrap or equivalent Triple Quadrupole MS[4]
Ionization Source Electrospray Ionization (ESI) or APCI, Positive Mode[2][3]
Interface Temp. 300 °C[3]
Nebulizer Gas 3.0 L/min[3]
Drying Gas 5.0 L/min[3]
Scan Type Multiple Reaction Monitoring (MRM)

The diagram below illustrates the general experimental workflow for the UPLC-MS analysis of indole alkaloids.

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Plant/Biological Sample Grind Grinding & Homogenization Sample->Grind Extract Solvent/Acid-Base Extraction Grind->Extract Cleanup Purification (e.g., SPE) Extract->Cleanup Final Reconstitution Cleanup->Final Inject Sample Injection Final->Inject UPLC UPLC Separation (e.g., C18 Column) Inject->UPLC MS MS/MS Detection (ESI+, MRM Mode) UPLC->MS Acquire Data Acquisition MS->Acquire Quant Quantification (Calibration Curve) Acquire->Quant Report Reporting Quant->Report G Tryptophan L-Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine Secologanin Secologanin (Monoterpenoid) Secologanin->Strictosidine MIAs Monoterpenoid Indole Alkaloids Strictosidine->MIAs

References

Application Note: In Vitro Inhibition of Cytochrome P450 2D6 by Ajmalicine

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Abstract

This document provides a detailed protocol for assessing the in vitro inhibitory potential of ajmalicine against cytochrome P450 2D6 (CYP2D6). This compound, a natural indole alkaloid, has been identified as a potent, reversible inhibitor of CYP2D6, a key enzyme in drug metabolism.[1] This application note includes a step-by-step protocol for an in vitro enzyme inhibition assay using human liver microsomes and the CYP2D6 probe substrate dextromethorphan. Additionally, it presents quantitative data on the inhibitory potency of this compound and graphical representations of the experimental workflow and the mechanism of inhibition. This information is valuable for researchers in drug discovery and development studying drug-drug interactions.

Introduction

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a wide variety of xenobiotics, including approximately 80% of all clinically used drugs.[2] Among the CYP isoforms, CYP2D6 is highly significant as it is responsible for the metabolism of about 25% of commonly prescribed drugs. Inhibition of CYP2D6 can lead to altered drug pharmacokinetics, potentially resulting in adverse drug reactions or therapeutic failure. Therefore, evaluating the inhibitory potential of new chemical entities and natural compounds on CYP2D6 is a critical step in drug discovery and development.

This compound, also known as raubasine, is an indole alkaloid found in plants of the Rauvolfia and Catharanthus genera.[3][4] It is used as an antihypertensive agent.[3][4] Recent studies have demonstrated that this compound is a very potent inhibitor of CYP2D6.[1] This application note provides a detailed methodology for an in vitro CYP2D6 inhibition assay to determine the half-maximal inhibitory concentration (IC50) of this compound. The protocol utilizes human liver microsomes as the enzyme source and dextromethorphan as a specific probe substrate for CYP2D6. The formation of the metabolite, dextrorphan, is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation

The inhibitory potency of this compound against CYP2D6 is summarized in the table below. The data is compiled from in vitro studies using human liver microsomes.

CompoundEnzymeProbe SubstrateIC50 (µM)Type of InhibitionReference
This compoundCYP2D6[O-methyl-14C]dextromethorphan0.0023Reversible[1]
This compoundCYP3A4[N-methyl-14C]erythromycinWeak or no inhibition-[1]

Experimental Protocols

This section details the protocol for determining the IC50 value of this compound for CYP2D6 inhibition in human liver microsomes.

Materials and Reagents
  • This compound (purity ≥98%)

  • Pooled Human Liver Microsomes (HLMs)

  • Dextromethorphan (CYP2D6 probe substrate)

  • Dextrorphan (metabolite standard)

  • Quinidine (positive control inhibitor for CYP2D6)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic Acid, LC-MS grade

  • Ultrapure water

  • 96-well microplates

  • Incubator capable of maintaining 37°C

  • LC-MS/MS system

Stock and Working Solutions Preparation
  • This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in DMSO.

  • This compound Working Solutions: Prepare serial dilutions of the this compound stock solution in a suitable solvent (e.g., 20% MeOH in water) to achieve final assay concentrations ranging from, for example, 0.0001 µM to 1 µM.

  • Dextromethorphan Stock Solution (10 mM): Dissolve dextromethorphan in a suitable solvent (e.g., water or methanol).

  • Dextromethorphan Working Solution (for a final concentration of 5 µM): Dilute the dextromethorphan stock solution in potassium phosphate buffer. The final substrate concentration should be approximately the Km value for dextromethorphan O-demethylation in HLMs (around 3-7 µM).[5][6]

  • Quinidine Stock Solution (1 mM): Dissolve quinidine in a suitable solvent.

  • Quinidine Working Solution: Prepare dilutions for use as a positive control.

  • Internal Standard (IS) Working Solution: Prepare a solution of a suitable internal standard (e.g., a stable isotope-labeled analog of dextrorphan or another compound not present in the samples) in the quenching solution (e.g., ACN with 0.1% formic acid).

In Vitro Incubation Procedure
  • Pre-incubation Mixture: In a 96-well plate, add the following to each well:

    • Human Liver Microsomes (final concentration of 0.2-0.5 mg/mL)

    • Potassium Phosphate Buffer (100 mM, pH 7.4)

    • This compound working solution (or vehicle for control, or quinidine for positive control)

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzymes.

  • Initiation of Reaction: Add the dextromethorphan working solution to each well to initiate the metabolic reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). This time should be within the linear range of metabolite formation.

  • Termination of Reaction: Stop the reaction by adding a cold quenching solution (e.g., 2 volumes of acetonitrile containing the internal standard).

  • Protein Precipitation: Centrifuge the plate at 4°C for 10 minutes at a high speed (e.g., 3000 x g) to pellet the precipitated proteins.

  • Sample Collection: Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A suitable C18 column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate dextrorphan from dextromethorphan and other matrix components.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (example):

      • Dextromethorphan: Q1/Q3 (e.g., m/z 272.2 → 171.1)

      • Dextrorphan: Q1/Q3 (e.g., m/z 258.2 → 157.1)

      • Internal Standard: Q1/Q3 (specific to the IS used)

    • Note: These transitions should be optimized on the specific instrument being used.

Data Analysis
  • Calculate the peak area ratio of the analyte (dextrorphan) to the internal standard.

  • Determine the percent inhibition of CYP2D6 activity at each this compound concentration relative to the vehicle control (0% inhibition).

  • Plot the percent inhibition versus the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_reagents Prepare Stock and Working Solutions (this compound, Dextromethorphan, HLM, Buffer) pre_incubation Pre-incubation: HLM + Buffer + this compound (37°C, 10 min) prep_reagents->pre_incubation initiation Initiate Reaction: Add Dextromethorphan pre_incubation->initiation incubation Incubation: (37°C, 15-30 min) initiation->incubation termination Terminate Reaction: Add Cold Acetonitrile + IS incubation->termination centrifugation Centrifuge to Pellet Protein termination->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer lcms_analysis LC-MS/MS Analysis (Quantify Dextrorphan) supernatant_transfer->lcms_analysis data_analysis Calculate % Inhibition lcms_analysis->data_analysis ic50_determination Determine IC50 Value data_analysis->ic50_determination

Caption: Workflow for the in vitro CYP2D6 inhibition assay.

Mechanism of Inhibition Diagram

G cluster_reaction CYP2D6-Mediated Metabolism Dextromethorphan Dextromethorphan (CYP2D6 Substrate) CYP2D6 CYP2D6 Enzyme Dextromethorphan->CYP2D6 Binds to active site Dextrorphan Dextrorphan (Metabolite) CYP2D6->Dextrorphan O-demethylation This compound This compound (Inhibitor) This compound->CYP2D6 Inhibits

Caption: Inhibition of CYP2D6-mediated dextromethorphan metabolism by this compound.

References

Application Notes and Protocols for Ajmalicine Delivery in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajmalicine, also known as raubasine, is a monoterpenoid indole alkaloid with significant pharmacological interest, primarily due to its activity as a selective α1-adrenoceptor antagonist. This mechanism of action confers antihypertensive properties by inducing vasodilation and consequently lowering blood pressure. Its potential therapeutic applications are being explored in cardiovascular conditions and, more recently, in neurodegenerative disorders like Alzheimer's disease due to its neuroprotective effects.

These application notes provide detailed protocols for the preparation and administration of this compound in common animal models for preclinical research. The methodologies cover oral, intraperitoneal, and subcutaneous routes of delivery, which are frequently employed in pharmacokinetic and pharmacodynamic studies.

Data Presentation: Pharmacokinetic Parameters of this compound and Related Compounds

While comprehensive pharmacokinetic data for this compound across multiple administration routes in common rodent models is not extensively detailed in the available literature, the following table summarizes known values for the related compound ajmaline and provides a template for researchers to populate with their own experimental data.

CompoundAnimal ModelAdministration RouteDoseBioavailability (%)CmaxTmaxHalf-life (t½)Reference
Ajmaline RatIntravenous (IV)2 mg/kgN/A---
Ajmaline DogIntravenous (IV) Infusion1.0 mg/min for 45 minN/A---
This compound RatOral (PO)Data not availableData not availableData not availableData not availableData not availableN/A
This compound MouseIntraperitoneal (IP)Data not availableData not availableData not availableData not availableData not availableN/A
This compound RatSubcutaneous (SC)Data not availableData not availableData not availableData not availableData not availableN/A

Experimental Protocols & Methodologies

Vehicle Preparation for In Vivo Administration

Solutions of this compound for animal studies should be prepared fresh for each experiment due to their potential instability. The following are common vehicle formulations suitable for delivering this compound. The choice of vehicle will depend on the administration route and the required concentration.

Formulation 1: Aqueous Suspension

  • Weigh the required amount of this compound powder.

  • Create a suspension by adding a small amount of a suspending agent, such as 0.5% carboxymethyl cellulose (CMC) or 1% Tween 80, to sterile water or saline.

  • Add the this compound powder to the vehicle and vortex thoroughly to ensure a uniform suspension.

    • Note: This formulation is suitable for oral gavage.

Formulation 2: Solution with Co-solvents

  • Dissolve this compound powder in a minimal amount of an organic solvent like dimethyl sulfoxide (DMSO).

  • For intravenous or intraperitoneal injections, further dilute the DMSO concentrate with a pharmaceutically acceptable co-solvent system. A common formulation consists of:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween 80

    • 45% Sterile Saline

  • Add each solvent sequentially and ensure the solution is clear before adding the next component.

    • Note: Ensure the final concentration of DMSO is well-tolerated by the animal model and administration route.

Formulation 3: Oil-based Suspension

  • Suspend the this compound powder directly in a sterile oil vehicle such as corn oil or sesame oil.

  • Vortex and sonicate the mixture to achieve a homogenous suspension.

    • Note: This formulation is suitable for subcutaneous or intramuscular injections where a slower release may be desired.

Protocol 1: Oral Administration (Gavage) in Rats

This protocol describes the administration of this compound directly into the stomach of a rat using a gavage needle.

Materials:

  • This compound suspension (aqueous-based vehicle recommended)

  • Appropriately sized oral gavage needle (e.g., 18-20 gauge, 1.5-3 inches long with a ball tip for rats)

  • Syringe (1-3 mL)

  • Animal scale

Procedure:

  • Weigh the rat to determine the precise volume of the this compound suspension to be administered. The recommended maximum volume for oral gavage in rats is 5-10 mL/kg.

  • Prepare the this compound suspension and draw the calculated volume into the syringe.

  • Securely restrain the rat to prevent movement and ensure the head and body are in a straight line.

  • Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus.

  • Advance the needle slowly and smoothly into the esophagus until the tip is estimated to be in the stomach. Do not force the needle; if resistance is met, withdraw and reposition.

  • Administer the suspension slowly and steadily.

  • Withdraw the needle in a single, smooth motion.

  • Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.

G_Oral_Administration_Workflow Workflow for Oral Administration of this compound cluster_prep Preparation cluster_admin Administration cluster_post Post-Procedure A Weigh Animal B Calculate Dose Volume A->B C Prepare this compound Suspension B->C D Load Syringe C->D E Restrain Animal D->E F Insert Gavage Needle E->F G Administer Suspension F->G H Withdraw Needle G->H I Return to Cage H->I J Monitor Animal I->J

Caption: Workflow for Oral Gavage Administration.

Protocol 2: Intraperitoneal (IP) Injection in Mice

This protocol details the injection of this compound into the peritoneal cavity of a mouse.

Materials:

  • This compound solution (co-solvent formulation recommended)

  • Sterile syringe (1 mL) and needle (25-27 gauge)

  • 70% Ethanol wipes

  • Animal scale

Procedure:

  • Weigh the mouse to calculate the required injection volume. The maximum recommended IP injection volume for mice is 10 mL/kg.

  • Prepare the this compound solution and draw the calculated volume into the syringe. Ensure no air bubbles are present.

  • Properly restrain the mouse, typically by scruffing the neck and securing the tail.

  • Position the mouse in dorsal recumbency (on its back) with its head tilted slightly downward. This allows the abdominal organs to shift cranially, reducing the risk of puncture.

  • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.

  • Disinfect the injection site with an ethanol wipe.

  • Insert the needle, bevel up, at a 30-45 degree angle into the skin and through the abdominal wall.

  • Gently aspirate by pulling back on the plunger to ensure the needle has not entered a blood vessel (no blood) or an organ (no fluid). If aspiration is positive, withdraw the needle and reinject at a different site with a fresh needle.

  • Inject the solution smoothly.

  • Withdraw the needle and return the mouse to its cage. Monitor for any adverse reactions.

G_IP_Injection_Workflow Workflow for Intraperitoneal Injection cluster_prep Preparation cluster_admin Administration cluster_post Post-Procedure A Weigh Animal B Calculate Dose Volume A->B C Prepare this compound Solution B->C D Load Syringe C->D E Restrain Animal D->E F Position & Disinfect E->F G Insert Needle & Aspirate F->G H Inject Solution G->H I Withdraw Needle H->I J Monitor Animal I->J

Caption: Workflow for Intraperitoneal (IP) Injection.

Protocol 3: Subcutaneous (SC) Administration in Rats

This protocol outlines the procedure for injecting this compound into the subcutaneous space of a rat.

Materials:

  • This compound solution or suspension (oil-based or co-solvent formulation)

  • Sterile syringe (1 mL) and needle (23-25 gauge)

  • 70% Ethanol wipes

  • Animal scale

Procedure:

  • Weigh the rat to determine the appropriate injection volume. The recommended maximum volume for a single SC injection site in rats is 5 mL/kg.

  • Prepare the this compound formulation and load the syringe.

  • Restrain the rat securely.

  • Lift a fold of skin in the interscapular (scruff) region on the rat's back to create a "tent." This is a common and well-tolerated site for SC injections.

  • Cleanse the injection site with an ethanol wipe.

  • Insert the needle, bevel up, into the base of the skin tent, parallel to the body.

  • Gently aspirate to ensure a blood vessel has not been entered.

  • Inject the substance slowly. A small bleb or lump will form under the skin, which will dissipate as the substance is absorbed.

  • Withdraw the needle and apply gentle pressure to the injection site for a moment to prevent leakage.

  • Return the animal to its cage and monitor for any local reactions at the injection site or systemic adverse effects.

G_SC_Administration_Workflow Workflow for Subcutaneous Administration cluster_prep Preparation cluster_admin Administration cluster_post Post-Procedure A Weigh Animal B Calculate Dose Volume A->B C Prepare this compound Formulation B->C D Load Syringe C->D E Restrain Animal D->E F Lift Skin Fold E->F G Insert Needle F->G H Inject Formulation G->H I Withdraw Needle H->I J Monitor Animal I->J

Caption: Workflow for Subcutaneous (SC) Administration.

This compound Signaling Pathway

This compound primarily exerts its effects by acting as a selective antagonist at α1-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) located on the surface of vascular smooth muscle cells. Under normal physiological conditions, binding of agonists like norepinephrine to α1-receptors activates a signaling cascade that leads to vasoconstriction. This compound blocks this interaction, leading to vasodilation and a reduction in blood pressure.

G_Signaling_Pathway This compound's Antagonistic Effect on α1-Adrenergic Signaling NE Norepinephrine A1R α1-Adrenergic Receptor (GPCR) NE->A1R Binds & Activates AJM This compound AJM->A1R Blocks Gq Gq Protein A1R->Gq Activates VasoD Vasodilation A1R->VasoD Leads to PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Vaso Vasoconstriction Ca->Vaso Leads to PKC->Vaso Leads to

Caption: this compound blocks α1-adrenergic receptor signaling.

Application Notes and Protocols for Ajmalicine Sample Preparation and HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajmalicine, an indole alkaloid primarily found in the roots of Rauvolfia serpentina and the leaves of Catharanthus roseus, is a compound of significant interest in the pharmaceutical industry due to its antihypertensive and vasodilatory properties. Accurate and precise quantification of this compound in various matrices is crucial for research, quality control of herbal medicines, and pharmacokinetic studies. This document provides detailed protocols for the sample preparation of this compound from plant materials, plasma, and pharmaceutical formulations for subsequent analysis by High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for developing robust extraction and analytical methods.

PropertyValueReference
Molecular FormulaC₂₁H₂₄N₂O₃[1](--INVALID-LINK--)
Molecular Weight352.43 g/mol [1](--INVALID-LINK--)
AppearanceWhite to slightly yellowish crystalline powder
SolubilitySoluble in methanol, ethanol, chloroform; sparingly soluble in water
UV λmax254 nm[2](3--INVALID-LINK--

Experimental Protocols

Sample Preparation from Plant Materials

This protocol is applicable for the extraction of this compound from the roots of Rauvolfia serpentina and leaves of Catharanthus roseus.

3.1.1. Materials and Reagents

  • Air-dried and powdered plant material (roots or leaves)

  • Methanol (HPLC grade)

  • Hexane (Analytical grade)

  • Hydrochloric acid (HCl)

  • Ammonium hydroxide (NH₄OH)

  • Chloroform (Analytical grade)

  • 0.7% Sulfuric acid (H₂SO₄)

  • Deionized water

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • pH meter

  • Syringe filters (0.45 µm)

3.1.2. Extraction Protocol for Rauvolfia serpentina Roots [1][2][4]

  • Weigh 0.1 g of air-dried, powdered R. serpentina roots into a suitable flask.

  • Add 10 mL of methanol and extract for 10 hours. This can be performed using a Soxhlet apparatus or by repeated maceration with fresh solvent.

  • Filter the extract and combine the methanolic fractions.

  • Evaporate the solvent completely under vacuum using a rotary evaporator.

  • Defat the dried extract by washing with 5 mL of hexane three times. Discard the hexane layer.

  • Dry the defatted extract.

  • Redissolve the dried extract in 1 mL of acidic methanol (methanol:HCl, 98:2 v/v).

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

3.1.3. Extraction Protocol for Catharanthus roseus Leaves [4][5]

  • Soak the powdered whole herb of C. roseus in 0.7% sulfuric acid.

  • Adjust the pH of the soak solution to 7-8 with ammonium hydroxide.

  • Perform liquid-liquid extraction with chloroform.

  • Collect the chloroform layer and concentrate it under vacuum to obtain the total weak alkaloids.

  • The resulting extract can be further purified or directly dissolved in a suitable solvent (e.g., methanol) for HPLC analysis after filtration.

Sample Preparation from Plasma

This protocol provides a general guideline for the extraction of this compound from plasma, which may require optimization based on the specific analytical requirements. Both protein precipitation and liquid-liquid extraction are common techniques for this purpose.

3.2.1. Materials and Reagents

  • Plasma sample

  • Acetonitrile (HPLC grade) or Methanol (HPLC grade) for protein precipitation

  • Ethyl acetate or other suitable organic solvent for liquid-liquid extraction

  • Internal Standard (IS) solution (e.g., a structurally similar indole alkaloid)

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator (optional)

  • Syringe filters (0.45 µm)

3.2.2. Protein Precipitation Protocol

  • To 100 µL of plasma in a microcentrifuge tube, add 200 µL of cold acetonitrile or methanol.

  • If using an internal standard, add it to the precipitation solvent.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Carefully collect the supernatant.

  • The supernatant can be directly injected into the HPLC system or evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

3.2.3. Liquid-Liquid Extraction Protocol

  • To 500 µL of plasma in a glass tube, add the internal standard.

  • Add 5 mL of a suitable extraction solvent (e.g., ethyl acetate).

  • Vortex for 5 minutes to ensure efficient extraction.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in a known volume of mobile phase (e.g., 200 µL).

  • Filter the solution through a 0.45 µm syringe filter before HPLC analysis.

Sample Preparation from Pharmaceutical Formulations (Tablets)

This protocol outlines the extraction of this compound from a solid dosage form.

3.3.1. Materials and Reagents

  • This compound tablets

  • Mortar and pestle

  • Methanol (HPLC grade)

  • Deionized water

  • Volumetric flasks

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.45 µm)

3.3.2. Extraction Protocol

  • Weigh and finely powder a representative number of tablets (e.g., 20) to ensure homogeneity.

  • Accurately weigh a portion of the powder equivalent to a single dose of this compound into a volumetric flask (e.g., 50 mL).

  • Add a suitable volume of diluent (e.g., methanol or a mixture of methanol and water) to the flask.

  • Sonicate for 15-20 minutes to ensure complete dissolution of the active ingredient.

  • Make up the volume to the mark with the diluent and mix well.

  • Centrifuge an aliquot of the solution to separate any insoluble excipients.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Further dilutions may be necessary to bring the concentration within the linear range of the calibration curve.

HPLC Method for this compound Analysis

The following HPLC conditions have been reported for the successful separation and quantification of this compound along with other indole alkaloids.[1][2][4]

ParameterCondition
Column Chromolith Performance RP-18e (100 x 4.6 mm i.d.)
Mobile Phase Gradient elution with: A: Acetonitrile, B: 0.01M Phosphate buffer (pH 3.5) containing 0.5% glacial acetic acid
Gradient Program 0-9 min, 15% A; 9-10 min, 15-25% A; 10-15 min, 25% A; 15-20 min, 25-35% A; 20-25 min, 35-50% A; 25-30 min, 50-15% A
Flow Rate 1.0 mL/min
Column Temperature 26°C
Detection Wavelength 254 nm
Injection Volume 20 µL

Method Validation and Performance

A robust HPLC method for this compound should be validated according to ICH guidelines. Key validation parameters from a published method for this compound in Rauvolfia serpentina are summarized below.[1][2][4]

ParameterResult for this compound
Linearity Range 1–20 µg/mL
Correlation Coefficient (r²) 1.000
Recovery 97.03%
Limit of Detection (LOD) 4 µg/mL
Limit of Quantification (LOQ) 12 µg/mL
Precision (RSD%) 2.51%

Stability of this compound

This compound, like many indole alkaloids, can be susceptible to degradation under certain conditions. It is crucial to handle and store samples appropriately to ensure accurate quantification.

  • Solution Stability: this compound in a chloroform extract has been shown to be stable for at least 24 hours when stored at room temperature.[6]

  • Forced Degradation: While specific forced degradation studies for this compound are not extensively published, studies on the structurally similar indole alkaloid yohimbine suggest potential degradation pathways. Yohimbine shows significant degradation in acidic injectable solutions, leading to the formation of yohimbinic acid.[7] Therefore, it is advisable to perform forced degradation studies (acid, base, oxidation, heat, and light) to establish the stability-indicating nature of the developed HPLC method for this compound.

Diagrams

experimental_workflow cluster_plant Plant Material cluster_plasma Plasma cluster_pharma Pharmaceutical Formulation plant_sample Powdered Plant Material extraction Solvent Extraction (e.g., Methanol) plant_sample->extraction defatting Defatting (e.g., Hexane) extraction->defatting dissolution_plant Redissolution in Acidic Methanol defatting->dissolution_plant filtration_plant Filtration (0.45 µm) dissolution_plant->filtration_plant hplc HPLC Analysis filtration_plant->hplc plasma_sample Plasma Sample protein_precipitation Protein Precipitation (e.g., Acetonitrile) plasma_sample->protein_precipitation lle Liquid-Liquid Extraction (e.g., Ethyl Acetate) plasma_sample->lle centrifugation_plasma Centrifugation protein_precipitation->centrifugation_plasma evaporation_reconstitution Evaporation & Reconstitution lle->evaporation_reconstitution filtration_plasma Filtration (0.45 µm) centrifugation_plasma->filtration_plasma evaporation_reconstitution->filtration_plasma filtration_plasma->hplc pharma_sample Powdered Tablets dissolution_pharma Dissolution in Solvent pharma_sample->dissolution_pharma sonication Sonication dissolution_pharma->sonication centrifugation_pharma Centrifugation sonication->centrifugation_pharma filtration_pharma Filtration (0.45 µm) centrifugation_pharma->filtration_pharma filtration_pharma->hplc

Caption: General workflow for this compound sample preparation.

logical_relationship cluster_extraction Extraction/Cleanup start Sample Matrix plant Plant Material start->plant plasma Plasma start->plasma pharma Pharmaceutical Formulation start->pharma solvent_extraction Solvent Extraction plant->solvent_extraction acid_base_extraction Acid-Base Extraction plant->acid_base_extraction protein_precipitation Protein Precipitation plasma->protein_precipitation lle Liquid-Liquid Extraction plasma->lle spe Solid Phase Extraction plasma->spe dissolution Direct Dissolution pharma->dissolution analysis HPLC-UV/DAD Analysis solvent_extraction->analysis acid_base_extraction->analysis protein_precipitation->analysis lle->analysis spe->analysis dissolution->analysis

Caption: Logical flow of sample preparation choices.

References

Application Note: Detection of Ajmalicine Using Fluorescence Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ajmalicine is a monoterpenoid indole alkaloid primarily found in the roots of Catharanthus roseus and Rauvolfia serpentina. It is utilized as an antihypertensive agent and for treating circulatory disorders. The inherent fluorescence of this compound provides a basis for its sensitive and selective detection. This application note details the principles and protocols for the detection and quantification of this compound using fluorescence spectroscopy, including methods coupled with high-performance liquid chromatography (HPLC) for enhanced specificity.

Principle of Fluorescence Detection

This compound, like other indole alkaloids, possesses a native fluorescence owing to its aromatic ring system. Upon excitation with ultraviolet (UV) light, the molecule absorbs energy and transitions to an excited electronic state. It then returns to the ground state by emitting a photon of light at a longer wavelength. The intensity of the emitted fluorescence is directly proportional to the concentration of this compound, allowing for quantitative analysis.

A highly sensitive method for real-time monitoring of this compound flux in plant cell cultures involves a genetically encoded nanosensor based on Förster Resonance Energy Transfer (FRET)[1][2]. This nanosensor consists of a ligand-binding protein sandwiched between a FRET pair of fluorescent proteins. The binding of this compound induces a conformational change that alters the FRET efficiency, leading to a measurable change in the fluorescence emission ratio[1].

Quantitative Data Summary

The following table summarizes the quantitative parameters for this compound detection, primarily using HPLC with fluorescence or other detectors, as direct spectrofluorimetric quantification data is less common due to matrix interference.

ParameterValueMethodMatrixReference
Excitation Wavelength 280 nmHPLC-FluorescenceReserpine raw material[3][4]
Emission Wavelength 360 nmHPLC-FluorescenceReserpine raw material[3][4]
Excitation Wavelength (FRET) 430 nmFRET-based nanosensorC. roseus suspension cells[1][2]
Linearity Range 1–20 µg/mLRP-HPLC-PDARauvolfia serpentina[5][6][7]
Limit of Detection (LOD) 4 µg/mLRP-HPLC-PDARauvolfia serpentina[6][7]
Limit of Quantification (LOQ) 12 µg/mLRP-HPLC-PDARauvolfia serpentina[6][7]
Recovery 97.03%RP-HPLC-PDARauvolfia serpentina[5][6]
This compound Content 1.2 to 1.9%HPLC-FluorescenceReserpine raw materials[3][4]

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material (Rauvolfia serpentina roots)

This protocol is adapted from a method for HPLC analysis and is suitable for preparing samples for spectrofluorimetric analysis.

Materials:

  • Air-dried and powdered roots of Rauvolfia serpentina

  • Methanol (HPLC grade)

  • Hexane (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sonicator

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Weigh 0.1 g of air-dried, powdered root material.

  • Add 10 mL of methanol and sonicate for 30 minutes.

  • Repeat the extraction two more times with fresh methanol.

  • Combine the methanol extracts and filter.

  • Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator.

  • Defat the dried extract by washing with 5 mL of hexane three times.

  • Dry the resulting extract and redissolve it in 1 mL of acidic methanol (methanol:HCl, 98:2 v/v) for analysis[5].

Protocol 2: Extraction of this compound from Cell Suspension Cultures

This protocol provides a rapid method for extracting indole alkaloids from cell cultures.

Materials:

  • Catharanthus roseus cell suspension culture

  • 0.01% Acetic acid solution

  • Reversed-phase C18 solid-phase extraction (SPE) cartridge

  • Methanol

  • Vacuum manifold

Procedure:

  • Harvest the cells from the culture medium by filtration or centrifugation.

  • Resuspend a known weight of cells in a 0.01% aqueous acetic acid solution.

  • Lyse the cells by sonication or freeze-thaw cycles.

  • Clarify the extract by centrifugation.

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the clarified extract onto the SPE cartridge.

  • Wash the cartridge with water to remove polar impurities.

  • Elute the alkaloids with methanol.

  • The eluted fraction can be directly used for HPLC-fluorescence analysis or diluted with an appropriate solvent for direct spectrofluorimetric measurement.

Protocol 3: Sample Preparation from Pharmaceutical Formulations (Tablets)

Materials:

  • This compound tablets

  • Methanol (HPLC grade)

  • Deionized water

  • 0.45 µm syringe filter

  • Sonicator

  • Volumetric flasks

Procedure:

  • Weigh and finely powder a representative number of tablets (e.g., 20) to ensure homogeneity.

  • Accurately weigh a portion of the powder equivalent to a known amount of this compound.

  • Transfer the powder to a volumetric flask.

  • Add a suitable solvent, such as methanol or a mixture of methanol and water, to dissolve the this compound.

  • Sonicate the mixture for 15-20 minutes to ensure complete dissolution.

  • Make up the volume to the mark with the same solvent.

  • Filter the solution through a 0.45 µm syringe filter to remove any excipients.

  • The clear filtrate can then be appropriately diluted for analysis.

Protocol 4: Spectrofluorimetric Analysis

Instrumentation:

  • A fluorescence spectrophotometer equipped with a xenon lamp source and a suitable detector.

Procedure:

  • Prepare a series of standard solutions of this compound in the chosen solvent (e.g., methanol) at known concentrations.

  • Set the excitation wavelength to 280 nm and the emission wavelength to 360 nm. These wavelengths may be optimized depending on the instrument and solvent.

  • Measure the fluorescence intensity of the blank (solvent).

  • Measure the fluorescence intensity of each standard solution.

  • Construct a calibration curve by plotting fluorescence intensity versus concentration.

  • Measure the fluorescence intensity of the prepared sample solutions.

  • Determine the concentration of this compound in the samples from the calibration curve.

Visualizations

Experimental Workflow for this compound Detection

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plant Plant Material extraction Extraction plant->extraction cells Cell Culture cells->extraction pharma Pharmaceutical pharma->extraction purification Purification / Filtration extraction->purification spectro Fluorescence Spectrometer purification->spectro Direct Analysis hplc HPLC System purification->hplc Coupled Analysis calibration Calibration Curve spectro->calibration detector Fluorescence Detector hplc->detector detector->calibration quantification Quantification calibration->quantification

Caption: Workflow for this compound detection.

This compound Biosynthesis Pathway

biosynthesis_pathway cluster_condensation enzyme enzyme tryptophan Tryptophan tdc TDC tryptophan->tdc tryptamine Tryptamine sss SSS tryptamine->sss secologanin Secologanin secologanin->sss strictosidine Strictosidine sg SG strictosidine->sg strictosidine_aglycone Strictosidine Aglycone dehydrogeissoschizine 4,21-Dehydrogeissoschizine strictosidine_aglycone->dehydrogeissoschizine Multiple Steps cathenamine Cathenamine dehydrogeissoschizine->cathenamine This compound This compound cathenamine->this compound Reduction tdc->tryptamine sss->strictosidine sg->strictosidine_aglycone

Caption: Key steps in this compound biosynthesis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Ajmalicine Extraction from Rauwolfia serpentina

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Ajmalicine from Rauwolfia serpentina.

Frequently Asked Questions (FAQs)

Q1: Which part of the Rauwolfia serpentina plant contains the highest concentration of this compound?

A1: While indole alkaloids are present in various parts of the plant, studies have shown that the concentration of specific alkaloids varies. For instance, one study found that this compound content was higher in the leaf extract (0.753 mg/g) compared to the root extract (0.440 mg/g).[1] However, other key alkaloids like reserpine and ajmaline were found in higher concentrations in the roots.[1][2] Therefore, the choice of plant material may depend on the target alkaloid for co-extraction.

Q2: What is the most effective solvent for extracting this compound?

A2: Methanol and ethanol are commonly used solvents for the extraction of indole alkaloids from Rauwolfia serpentina.[1][2][3] One protocol specifies using methanol for extraction, followed by defatting with hexane and redissolving in acidic methanol for HPLC analysis.[4] Another method involves refluxing the root powder with methanol at 70°C.[3] The choice of solvent can also be part of a fractional extraction process to separate different alkaloids.[5]

Q3: How can I increase the yield of this compound from my plant cultures?

A3: Elicitation is a powerful technique to enhance secondary metabolite production in plant tissue cultures, such as hairy root cultures. The application of abiotic (stress-inducing) and biotic elicitors can significantly boost this compound biosynthesis. For example, treating hairy root cultures with 100 mM NaCl has been shown to increase this compound production by up to 14.8-fold.[6][7] Similarly, biotic elicitors like mannan have also been shown to enhance this compound content.[6] Cadmium chloride (CdCl2) has also been used as an elicitor to improve both reserpine and this compound yields in callus and in vitro grown cultures.[8]

Q4: What analytical methods are suitable for quantifying this compound?

A4: High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most common and reliable methods for the separation and quantification of this compound.[1][3][4][9]

  • RP-HPLC: A reversed-phase HPLC method using a C18 column with a gradient elution of acetonitrile and phosphate buffer is effective for baseline separation of this compound, ajmaline, and reserpine.[4]

  • HPTLC: HPTLC methods have been developed for simultaneous quantification, using a mobile phase like toluene:ethyl acetate:formic acid (7:2:1) and densitometric analysis at 268 nm.[3]

Troubleshooting Guide

Issue 1: Low or No this compound Yield

Potential Cause Troubleshooting Step
Incorrect Plant Material Confirm you are using the appropriate plant part. While some studies report higher this compound in leaves, roots are a major source of a wide range of indole alkaloids.[1][2] The geographical source and cultivation conditions of the plant can also significantly impact alkaloid content.[8]
Inefficient Extraction Ensure the plant material is properly dried and finely powdered to maximize surface area. Optimize the extraction solvent (methanol or ethanol are common choices).[2][3] Consider using techniques like reflux or sonication to improve efficiency. Ensure the solvent-to-sample ratio is adequate.
Alkaloid Degradation This compound can be sensitive to pH, light, and temperature. Protect extracts from light and avoid excessive heat during solvent evaporation. Ensure the pH of the extraction and subsequent solutions is controlled, as pH shifts are used to separate alkaloid fractions.[5][10]
Suboptimal Hairy Root Culture Conditions If using hairy root cultures, ensure the medium composition (e.g., MS or B5) and growth regulators are optimized.[6][11] Low yield may indicate a need for elicitation.

Issue 2: Poor Separation or Peak Resolution in HPLC/HPTLC

Potential Cause Troubleshooting Step
Inappropriate Mobile Phase For HPTLC, adjust the ratio of the mobile phase components. A common mobile phase is toluene:ethyl acetate:formic acid (7:2:1).[3] For HPLC, ensure the pH of the buffer is correct (e.g., pH 3.5) and optimize the gradient elution program.[4]
Sample Overload or Impurities Defat the initial crude extract with a non-polar solvent like hexane to remove lipids that can interfere with separation.[4] Ensure the concentration of the injected sample is within the linear range of the calibration curve.[3] Filter all samples through a 0.22 µm or 0.45 µm filter before HPLC injection.
Column Issues (HPLC) The column may be contaminated or degraded. Flush the column with an appropriate cleaning solvent. If resolution does not improve, the column may need to be replaced. Ensure the column temperature is stable and optimized (e.g., 26°C).[4]

Quantitative Data on this compound Yield

Table 1: this compound Content in Different Parts of Rauwolfia serpentina

Plant PartThis compound Content (mg/g dry weight)Source
Leaf Extract0.753[1]
Root Extract0.440[1]

Table 2: Effect of Elicitors on this compound Yield in R. serpentina Hairy Root Cultures

ElicitorConcentrationTreatment DurationFold Increase in YieldFinal Yield (mg/g dry weight)Source
NaCl50 mM1 Week8.10.032[6]
NaCl100 mM1 Week14.80.058[6][7]
NaCl200 mM1 Week4.70.018[6]
Mannan50 mg/L1 Week3.10.022[6]
Mannan100 mg/L1 Week2.00.014[6]

Experimental Protocols

Protocol 1: Methanolic Extraction of this compound from R. serpentina Roots

This protocol is adapted from methodologies described by Srivastava et al. (2006) and Bunkar, A. R. (2019).[1][4]

  • Preparation: Air-dry the roots of R. serpentina at room temperature (25-30°C) until brittle. Grind the dried roots into a fine powder using a mechanical grinder.

  • Extraction: Weigh 0.1 g of the powdered root material and place it in a flask. Add 10 mL of HPLC-grade methanol.

  • Maceration: Allow the mixture to extract for 10 hours, performing the extraction a total of three times with fresh solvent each time (3 x 10 mL).

  • Filtration & Concentration: Filter the combined methanolic extracts. Evaporate the solvent completely under vacuum using a rotary evaporator.

  • Defatting: Add 5 mL of hexane to the dried extract and vortex thoroughly to dissolve lipids and other non-polar impurities. Repeat this step three times (3 x 5 mL), decanting and discarding the hexane layer each time.

  • Final Preparation: Dry the defatted extract completely. Re-dissolve the final extract in 1 mL of acidic methanol (Methanol:HCl, 98:2 v/v) for HPLC analysis.

Protocol 2: Quantification of this compound by Reversed-Phase HPLC

This protocol is based on the validated method by Srivastava et al. (2006).[4]

  • HPLC System: A system equipped with a gradient pump, a PDA detector, and a C18 reversed-phase column.

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: 0.01M Sodium Dihydrogen Orthophosphate buffer containing 0.5% glacial acetic acid, adjusted to pH 3.5.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 26°C.

  • Detection Wavelength: 254 nm.

  • Gradient Program:

    • 0–9 min: 15% A, 85% B

    • 9–10 min: 25% A, 75% B

    • 10–12 min: 30% A, 70% B

    • 12–30 min: 35% A, 65% B

    • 30–50 min: 15% A, 85% B (re-equilibration)

  • Procedure:

    • Prepare a stock solution of standard this compound (1 mg/mL) in methanol. Create a calibration curve by injecting serial dilutions (e.g., 1–20 µg/mL).

    • Filter the prepared plant extract (from Protocol 1) through a 0.45 µm syringe filter.

    • Inject 20 µL of the sample into the HPLC system.

    • Identify the this compound peak by comparing its retention time with the standard (approx. 14.41 min under these conditions).

    • Quantify the amount of this compound in the sample by integrating the peak area and comparing it against the standard calibration curve.

Visualizations

ExtractionWorkflow cluster_prep Sample Preparation cluster_extract Extraction & Purification cluster_analysis Analysis Start R. serpentina Roots Drying Air Drying Start->Drying Grinding Grinding to Fine Powder Drying->Grinding Extraction Methanol Extraction (e.g., 10h x3) Grinding->Extraction Powdered Material Concentration Vacuum Concentration Extraction->Concentration Defatting Defatting with Hexane Concentration->Defatting Final_Extract Redissolve in Acidic Methanol Defatting->Final_Extract HPLC RP-HPLC Analysis (C18 Column) Final_Extract->HPLC Purified Extract Quantification Quantification (vs. Standard) HPLC->Quantification End This compound Yield Data Quantification->End

Caption: General workflow for the extraction and quantification of this compound.

BiosynthesisPathway This compound Biosynthesis Pathway (Simplified) TDC: Tryptophan Decarboxylase STR: Strictosidine Synthase SG: Strictosidine Glucosidase Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine TDC Strictosidine Strictosidine Tryptamine->Strictosidine MEP_Pathway MEP Pathway Secologanin Secologanin MEP_Pathway->Secologanin Secologanin->Strictosidine STR Intermediates Series of Intermediates (e.g., Dehydrogeissoschizine) Strictosidine->Intermediates SG This compound This compound Intermediates->this compound

Caption: Simplified biosynthetic pathway of this compound.

TroubleshootingTree Start Low this compound Yield Q_Material Is starting material optimal? Start->Q_Material A_Material_Yes Yes Q_Material->A_Material_Yes A_Material_No No Q_Material->A_Material_No Q_Extraction Is extraction process efficient? A_Material_Yes->Q_Extraction Sol_Material Action: Use correct plant part (leaf/root) or verify source. Consider elicitation for cultures. A_Material_No->Sol_Material A_Extraction_Yes Yes Q_Extraction->A_Extraction_Yes A_Extraction_No No Q_Extraction->A_Extraction_No Q_Analysis Are analytical parameters correct? A_Extraction_Yes->Q_Analysis Sol_Extraction Action: Ensure fine powder. Optimize solvent (Methanol/Ethanol). Use reflux/sonication. Avoid degradation. A_Extraction_No->Sol_Extraction A_Analysis_Yes Yes Q_Analysis->A_Analysis_Yes A_Analysis_No No Q_Analysis->A_Analysis_No End Consult further literature or re-evaluate entire protocol. A_Analysis_Yes->End Sol_Analysis Action: Validate HPLC/HPTLC method. Check mobile phase, column, detector. Run a standard. A_Analysis_No->Sol_Analysis

References

Technical Support Center: Troubleshooting Ajmalicine Peak Tailing in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during the reverse-phase HPLC analysis of Ajmalicine. Below you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for this compound in reverse-phase HPLC?

A1: The most frequent cause of peak tailing for basic compounds like this compound, an indole alkaloid, is secondary interaction with residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2] These silanol groups can become ionized at a mobile phase pH above 3 and interact with the positively charged this compound molecules, leading to a distorted peak shape.

Q2: How does the mobile phase pH affect this compound peak shape?

A2: The pH of the mobile phase is a critical factor in controlling the peak shape of ionizable compounds like this compound. To minimize peak tailing, it is generally recommended to adjust the mobile phase pH to be at least two pH units away from the analyte's pKa value. This ensures that the analyte is in a single ionic state (either fully protonated or deprotonated), reducing the likelihood of multiple interactions with the stationary phase that can cause tailing. For basic compounds like this compound, using an acidic mobile phase (e.g., pH 3-4) can protonate the silanol groups on the stationary phase, reducing their interaction with the analyte and thereby improving peak symmetry.

Q3: Can the choice of organic solvent in the mobile phase impact peak tailing?

A3: Yes, the organic solvent can influence peak shape. Acetonitrile and methanol are the most common organic modifiers in reverse-phase HPLC. While acetonitrile is often preferred for its lower viscosity and UV transparency, methanol can sometimes provide better peak shapes for certain compounds by altering the selectivity of the separation.[3] If you are experiencing peak tailing with an acetonitrile-based mobile phase, substituting it with methanol or using a mixture of the two could be a viable troubleshooting step.

Q4: What role does the column temperature play in controlling peak tailing?

A4: Column temperature can affect peak shape by influencing the viscosity of the mobile phase and the kinetics of mass transfer.[4] Increasing the column temperature generally leads to sharper peaks due to reduced mobile phase viscosity and faster analyte diffusion. However, excessively high temperatures can sometimes have a negative impact on column stability and selectivity. A typical starting point for this compound analysis is around 25-30°C. If peak tailing is observed, a modest increase in temperature (e.g., in 5°C increments) can be investigated.

Troubleshooting Guide

Problem: My this compound peak is showing significant tailing.

Below is a step-by-step guide to troubleshoot and resolve peak tailing issues with your this compound analysis.

Step 1: Verify and Optimize Mobile Phase pH

  • Question: Is your mobile phase pH appropriate for this compound?

  • Action: this compound is a basic compound. Ensure your mobile phase is acidic, ideally in the pH range of 3.0-4.0. This will help to keep the residual silanol groups on the column packing protonated and minimize secondary interactions.

  • Protocol: Prepare a mobile phase consisting of a buffer (e.g., 0.01M phosphate buffer) with 0.5% glacial acetic acid and acetonitrile. Carefully adjust the pH of the aqueous portion of the mobile phase before mixing with the organic modifier. A pH of 3.5 has been shown to be effective for the analysis of this compound.

Step 2: Check Column Health and Type

  • Question: Is your column old, contaminated, or appropriate for alkaloid analysis?

  • Action: Column degradation is a common cause of peak tailing. If the column is old or has been used with complex sample matrices, it may be contaminated. Consider using a column with end-capping, which deactivates most of the residual silanol groups.

  • Protocol:

    • Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove any strongly retained compounds.

    • If tailing persists, consider replacing the column with a new, high-quality C18 column, preferably one that is end-capped and specified for the analysis of basic compounds.

Step 3: Adjust Mobile Phase Composition

  • Question: Could the organic modifier be contributing to the peak tailing?

  • Action: The type and concentration of the organic solvent can affect peak shape.

  • Protocol:

    • If using acetonitrile, try replacing it with methanol or a mixture of acetonitrile and methanol.

    • Systematically vary the percentage of the organic modifier in the mobile phase. A slight increase or decrease in the organic solvent concentration can sometimes improve peak symmetry.

Step 4: Optimize Column Temperature

  • Question: Is the column temperature optimized?

  • Action: A suboptimal temperature can lead to poor peak shape.

  • Protocol:

    • Start with a column temperature of 26°C.

    • If tailing is observed, increase the temperature in small increments (e.g., 5°C) and observe the effect on the peak shape. Be careful not to exceed the column's recommended temperature limit.

Step 5: Consider Mobile Phase Additives

  • Question: Have you considered using a competing base?

  • Action: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can effectively mask the residual silanol groups and improve the peak shape of basic analytes.

  • Protocol: Add a low concentration of TEA (e.g., 0.1% v/v) to the mobile phase. Be aware that TEA can be difficult to remove from the column and may affect the analysis of other compounds.

Data Presentation

The following table summarizes the potential effects of various chromatographic parameters on this compound peak shape. This information is based on general HPLC principles for the analysis of basic compounds.

ParameterChangeExpected Effect on Peak TailingRationale
Mobile Phase pH Decrease (to pH 3-4)DecreaseProtonates residual silanol groups, reducing secondary interactions with the basic analyte.
Increase (towards neutral)IncreaseIncreases ionization of silanol groups, leading to stronger secondary interactions.
Organic Modifier % IncreaseMay Decrease or IncreaseAlters the polarity of the mobile phase, which can impact analyte-stationary phase interactions. The effect is compound-dependent.
DecreaseMay Decrease or Increase
Column Temperature IncreaseGenerally DecreasesReduces mobile phase viscosity and improves mass transfer kinetics, leading to sharper peaks.[4]
DecreaseGenerally IncreasesIncreases mobile phase viscosity and can lead to broader peaks.
Mobile Phase Additive Add Competing Base (e.g., TEA)DecreaseThe additive preferentially interacts with silanol groups, masking them from the analyte.

Experimental Protocols

Detailed Methodology for Reverse-Phase HPLC Analysis of this compound

This protocol is based on a validated method for the simultaneous quantification of this compound, Reserpine, and Ajmaline.

  • Chromatographic System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.01M Phosphate Buffer with 0.5% Glacial Acetic Acid (pH adjusted to 3.5).

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • 0-10 min: 15% B

    • 10-20 min: 15-40% B (linear gradient)

    • 20-25 min: 40% B (isocratic)

    • 25-30 min: 40-15% B (linear gradient)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 26°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

  • Sample Preparation: Dissolve the this compound standard or sample in the initial mobile phase composition (85% Solvent A, 15% Solvent B).

Mandatory Visualization

Troubleshooting_Workflow start Start: this compound Peak Tailing Observed check_ph Step 1: Verify Mobile Phase pH (Is it acidic, e.g., pH 3.0-4.0?) start->check_ph ph_ok pH is OK check_ph->ph_ok Yes adjust_ph Adjust pH to 3.0-4.0 check_ph->adjust_ph No check_column Step 2: Evaluate Column (Is it old, contaminated, or non-end-capped?) ph_ok->check_column adjust_ph->check_ph column_ok Column is OK check_column->column_ok No replace_column Flush or Replace Column (Use end-capped column for alkaloids) check_column->replace_column Yes adjust_mobile_phase Step 3: Modify Mobile Phase Composition (Try methanol or adjust organic %) column_ok->adjust_mobile_phase replace_column->check_column composition_ok Composition Change Ineffective adjust_mobile_phase->composition_ok No Improvement end End: Peak Tailing Resolved adjust_mobile_phase->end Improvement optimize_temp Step 4: Optimize Column Temperature (Increase in 5°C increments) composition_ok->optimize_temp temp_ok Temperature Change Ineffective optimize_temp->temp_ok No Improvement optimize_temp->end Improvement add_additive Step 5: Consider Mobile Phase Additive (e.g., 0.1% TEA) temp_ok->add_additive add_additive->end Improvement

Caption: Troubleshooting workflow for this compound peak tailing in reverse-phase HPLC.

References

Technical Support Center: Ajmalicine Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the stability of ajmalicine in solution is critical for obtaining accurate and reproducible experimental results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in solution and what are the recommended storage conditions?

A1: this compound in solution is generally considered to be unstable and should be prepared fresh for immediate use. For short-term storage, solutions should be protected from light. A patent for stabilizing solutions of Rauwolfia alkaloids, including this compound, suggests the use of stabilizers like methionine and thiourea to prevent degradation, highlighting the inherent instability of these compounds in solution.[1]

Q2: What are the primary degradation products of this compound?

A2: The most well-documented degradation product of this compound is serpentine , which is the 3,4-dehydro derivative formed through oxidation. This conversion can be mediated by peroxidases. Other degradation products may form under different stress conditions such as acidic or basic hydrolysis and photolysis, but these are less characterized in the scientific literature.

Q3: What are the main factors that influence the stability of this compound in solution?

A3: The stability of this compound is primarily affected by:

  • pH: Extremes in pH (both acidic and basic conditions) are likely to accelerate hydrolysis of the ester group and potentially cause other structural rearrangements.

  • Temperature: Elevated temperatures can increase the rate of degradation reactions.

  • Light: Exposure to light, particularly UV radiation, can lead to photolytic degradation. It is recommended to handle and store this compound solutions in light-resistant containers.

  • Oxidizing agents: The presence of oxidizing agents will promote the conversion of this compound to serpentine.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent results in bioassays. Degradation of this compound in the experimental medium.Prepare fresh this compound solutions immediately before each experiment. If the experimental buffer has an extreme pH, consider performing a preliminary stability test of this compound in that buffer over the time course of the experiment.
Appearance of unknown peaks in HPLC analysis. Formation of degradation products during sample preparation or storage.Analyze samples immediately after preparation. If storage is necessary, keep samples at low temperatures (e.g., -20°C) and protected from light. Ensure the analytical method is stability-indicating.
Loss of this compound concentration in stock solutions. Instability of this compound in the chosen solvent over time.For longer-term storage, prepare aliquots of stock solutions in a suitable solvent (e.g., DMSO or ethanol), and store them at -20°C or below. Avoid repeated freeze-thaw cycles.
Discoloration of this compound solutions. Oxidation of this compound, potentially to serpentine which can be colored.Use deoxygenated solvents for solution preparation. Consider adding antioxidants if compatible with the experimental setup. Store solutions under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of this compound and for developing stability-indicating analytical methods. The following are general protocols based on ICH guidelines that can be adapted for this compound.[2][3][4][5]

1. Acidic and Basic Hydrolysis:

  • Objective: To investigate the susceptibility of this compound to hydrolysis.

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • For acidic hydrolysis, dilute the stock solution with 0.1 M to 1 M hydrochloric acid.

    • For basic hydrolysis, dilute the stock solution with 0.1 M to 1 M sodium hydroxide.

    • Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it, and dilute with the mobile phase to a suitable concentration for analysis.

    • Analyze the samples by a stability-indicating HPLC method.

2. Oxidative Degradation:

  • Objective: To assess the susceptibility of this compound to oxidation.

  • Protocol:

    • Prepare a stock solution of this compound.

    • Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3-30%).

    • Keep the solution at room temperature for a specified duration, monitoring the degradation over time.

    • Analyze the samples by a stability-indicating HPLC method.

3. Thermal Degradation:

  • Objective: To evaluate the effect of heat on this compound stability.

  • Protocol:

    • Place solid this compound powder in a thermostatically controlled oven at an elevated temperature (e.g., 70-80°C).

    • Prepare a solution of this compound and incubate it at a high temperature.

    • Monitor for degradation at various time points.

    • Analyze the samples by a stability-indicating HPLC method.

4. Photodegradation:

  • Objective: To determine the photosensitivity of this compound.

  • Protocol:

    • Expose a solution of this compound to a light source providing an output similar to the ICH specified conditions (e.g., UV-A and visible light).

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Monitor the degradation at different time intervals.

    • Analyze both the exposed and control samples by a stability-indicating HPLC method.

Stability-Indicating HPLC Method
  • Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for indole alkaloids.

  • Mobile Phase: A gradient elution is often necessary to separate the parent drug from its degradation products. A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate buffer or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase should be optimized for the best separation.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection Wavelength: this compound has a UV absorbance maximum that can be used for detection (e.g., around 226 nm and 280 nm). A photodiode array (PDA) detector is recommended to monitor peak purity.

  • Method Validation: The developed method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Characterization of Degradation Products

The structural elucidation of degradation products is typically achieved using hyphenated techniques.[7][8][9][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is invaluable for determining the molecular weights of degradation products and obtaining fragmentation patterns that provide structural clues.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: After isolation and purification of the degradation products (e.g., by preparative HPLC), 1H-NMR and 13C-NMR spectroscopy can provide detailed structural information for unambiguous identification.

Data Presentation

Table 1: Summary of Potential Degradation Pathways and Products

Stress ConditionPotential Degradation PathwayMajor Degradation Product(s)
Oxidation Oxidation of the dihydropyran ringSerpentine (3,4-dehydrothis compound)
Acidic Hydrolysis Hydrolysis of the methyl ester groupAjmalicinic acid (potential)
Basic Hydrolysis Hydrolysis of the methyl ester groupAjmalicinate salt (potential)
Photolysis Complex photoreactionsVarious photoproducts (uncharacterized)
Thermal Various thermal rearrangementsUncharacterized thermal degradants

Visualizations

To aid in understanding the experimental processes and degradation pathways, the following diagrams are provided.

experimental_workflow cluster_stress Forced Degradation Studies cluster_analysis Analysis Acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) Degradation_Products Degradation Products Acid->Degradation_Products Base Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) Base->Degradation_Products Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->Degradation_Products Thermal Thermal Degradation (e.g., 70°C) Thermal->Degradation_Products Photo Photodegradation (UV/Vis light) Photo->Degradation_Products HPLC Stability-Indicating HPLC-UV/PDA LCMS LC-MS/MS HPLC->LCMS Identification Characterization Structural Characterization LCMS->Characterization NMR NMR Spectroscopy NMR->Characterization This compound This compound Sample This compound->Acid Stress Application This compound->Base Stress Application This compound->Oxidation Stress Application This compound->Thermal Stress Application This compound->Photo Stress Application Degradation_Products->HPLC Separation & Quantification Degradation_Products->NMR Isolation & Elucidation

Figure 1: Experimental workflow for forced degradation studies of this compound.

degradation_pathway This compound This compound Serpentine Serpentine (3,4-Dehydrothis compound) This compound->Serpentine Oxidation (e.g., H2O2, Peroxidase) Ajmalicinic_Acid Ajmalicinic Acid (Potential) This compound->Ajmalicinic_Acid Hydrolysis (Acidic/Basic) Photoproducts Photodegradation Products (Uncharacterized) This compound->Photoproducts Photolysis (UV/Vis Light)

Figure 2: Potential degradation pathways of this compound.

analytical_method_development start Start: Develop Stability- Indicating HPLC Method optimization Optimize Chromatographic Conditions (Column, Mobile Phase, etc.) start->optimization stress_samples Prepare Forced Degradation Samples optimization->stress_samples injection Inject Stressed Samples into HPLC stress_samples->injection separation Check for Separation of This compound and Degradation Peaks injection->separation separation->optimization Inadequate Separation validation Validate Method per ICH Guidelines (Specificity, Linearity, Accuracy, Precision) separation->validation Adequate Separation end End: Validated Stability- Indicating Method validation->end

Figure 3: Logical workflow for developing a stability-indicating HPLC method.

References

Technical Support Center: Enhancing Ajmalicine Production in Catharanthus roseus Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for improving ajmalicine production in Catharanthus roseus cell cultures using elicitors.

Frequently Asked Questions (FAQs)

Q1: What are elicitors and how do they enhance this compound production?

Elicitors are molecules that trigger a defense or stress response in plant cells, leading to the synthesis and accumulation of secondary metabolites, such as terpenoid indole alkaloids (TIAs) like this compound.[1][2] When introduced to C. roseus cell cultures, elicitors activate specific signaling pathways that up-regulate the expression of genes encoding key enzymes in the this compound biosynthesis pathway.[3][4] This process mimics a natural plant-pathogen interaction, redirecting the cell's metabolic resources towards producing defense-related compounds.[3]

Q2: Which elicitors are most effective for increasing this compound yield?

Both biotic (derived from living organisms) and abiotic (non-living) elicitors have been successfully used to enhance this compound production. Fungal extracts, methyl jasmonate (MJ), and cyclodextrins (CDs) are among the most effective.

  • Biotic Elicitors: Cell wall fragments from fungi like Trichoderma viride, Aspergillus niger, and Fusarium moniliforme have been shown to significantly increase this compound accumulation, in some cases by up to 3-fold.[5][6]

  • Abiotic Elicitors: Methyl jasmonate (MJ) is a well-documented and potent elicitor that can increase this compound production by 300%.[7] Cyclodextrins not only induce the biosynthesis pathway but also facilitate the transport and accumulation of this compound in the culture medium.[8][9] The combined use of methyl jasmonate and cyclodextrins, sometimes with a short UV exposure, has resulted in exceptionally high yields.[8][9]

Q3: What is the optimal timing and concentration for applying elicitors?

The effectiveness of an elicitor is highly dependent on its concentration, the duration of exposure, and the growth stage of the cell culture. Applying the elicitor at the wrong time or concentration can inhibit cell growth or fail to induce the desired metabolic response.

For instance, with Methyl Jasmonate (MJ) , the optimal time for addition is during the exponential growth phase of the culture. Adding MJ (at 10 or 100 µM) to a 6-day-old culture has been shown to yield the best results, while application at the start of the culture (day 0) can be inhibitory.[7][10] Similarly, for fungal elicitors, the age of the cell culture is critical; a 20-day-old culture treated with T. viride extract produced the maximum yield of this compound.[5][6] Prolonged exposure to elicitors can sometimes have a negative effect on synthesis.[5]

Troubleshooting Guide

Problem 1: Low or no increase in this compound yield after elicitation.
Possible Cause Troubleshooting Steps
Sub-optimal Elicitor Concentration Perform a dose-response experiment. Test a range of concentrations based on literature values. For example, with jasmonic acid, concentrations can be tested to find the optimal level that enhances this compound without significantly inhibiting biomass.[11]
Incorrect Timing of Elicitation The growth stage of the culture is crucial. Elicit cells during the late exponential growth phase. For C. roseus, this has been identified as optimal for MJ application.[7] Monitor the growth curve of your specific cell line to determine the best time for elicitation.
Cell Line Viability/Response Not all cell lines respond equally to elicitors.[12] If possible, screen different cell lines for their responsiveness.[12] Ensure the cells are healthy and viable before adding the elicitor. Prolonged incubation with elicitors can sometimes adversely affect synthesis.[5]
Inadequate Exposure Time Conduct a time-course experiment. Harvest cells and media at different time points after elicitation (e.g., 24, 48, 72, 96 hours) to find the peak accumulation time.[5] For some fungal elicitors, a 48-hour exposure has shown a significant increase in this compound.[5]
Problem 2: Cell death or significant biomass reduction after adding the elicitor.
Possible Cause Troubleshooting Steps
Elicitor Toxicity The elicitor concentration may be too high, causing a hypersensitive response and cell death. Reduce the elicitor concentration significantly and perform a new dose-response curve.
Culture Age Applying elicitors to very young or stationary-phase cultures can sometimes lead to toxicity. Ensure you are eliciting during the robust exponential growth phase.[6]
Contamination of Elicitor Preparation If using homemade fungal or yeast extracts, ensure the preparation is sterile. Contamination can kill the plant cell culture. Autoclave or filter-sterilize the elicitor preparation before use.

Quantitative Data Summary

The following tables summarize the quantitative impact of various elicitors on this compound production in C. roseus cell cultures as reported in scientific literature.

Table 1: Effect of Fungal Elicitors on this compound Production

ElicitorConcentration (% v/v)Culture Age (days)Exposure Time (h)This compound Yield (µg/g DW)Fold IncreaseReference
Aspergillus niger5%204890~2-fold[5][6]
Fusarium moniliforme5%204888~2-fold[5][6]
Trichoderma viride5%-4887~3-fold[5]
Trichoderma viride5%20-166-[5][6]

DW = Dry Weight

Table 2: Effect of Methyl Jasmonate (MJ) Elicitation on this compound Production

ElicitorConcentration (µM)Application DayMax. This compound Yield (mg/L)Fold IncreaseReference
Methyl Jasmonate10610.2300%[7]
Methyl Jasmonate100610.2300%[7]

Table 3: Effect of Combined Elicitation Strategies

ElicitorsConditionsMax. Extracellular this compound (mg/L)Reference
Methyl Jasmonate + Cyclodextrins+ Short UV exposure1040 ± 26.6[8][9]

Experimental Protocols & Visualizations

Protocol 1: Preparation of Fungal Elicitor

This protocol is a generalized method for preparing fungal cell wall extracts for use as elicitors.

  • Fungal Culture: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with the desired fungus (e.g., Trichoderma viride).

  • Incubation: Grow the culture for 7-10 days at 25-28°C with shaking.

  • Mycelia Collection: Harvest the fungal mycelia by filtering the culture through a Buchner funnel.[6]

  • Washing: Wash the collected mycelia thoroughly with distilled water to remove any remaining media components.

  • Homogenization: Homogenize the mycelia in a small volume of distilled water using a blender or mortar and pestle.

  • Autoclaving & Centrifugation: Autoclave the homogenate at 121°C for 20 minutes to lyse the cells and release cell wall fragments. After cooling, centrifuge the mixture to pellet the solid debris.

  • Elicitor Collection: The resulting supernatant contains the water-soluble elicitor components.

  • Sterilization: Filter-sterilize the supernatant through a 0.22 µm filter before adding it to the C. roseus cell culture.

Workflow for Elicitor-Based this compound Production

G cluster_0 Phase 1: Culture Establishment cluster_1 Phase 2: Elicitation cluster_2 Phase 3: Analysis Initiate Initiate C. roseus Suspension Culture Grow Grow Cells to Exponential Phase Initiate->Grow Add Add Elicitor to Culture at Optimal Time Grow->Add Prepare Prepare Elicitor (e.g., MJ, Fungal Extract) Prepare->Add Incubate Incubate for Optimal Duration Add->Incubate Harvest Harvest Cells and Supernatant Incubate->Harvest Extract Extract Alkaloids Harvest->Extract Quantify Quantify this compound (e.g., HPLC) Extract->Quantify

Caption: General experimental workflow for enhancing this compound production.

Protocol 2: Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the separation and quantification of this compound.

  • Sample Preparation:

    • Intracellular: Lyophilize (freeze-dry) harvested cells to determine dry weight. Extract the alkaloids from a known weight of dried cells using a solvent like methanol or ethanol.

    • Extracellular: Extract the alkaloids directly from a known volume of the culture medium, for example, by liquid-liquid extraction with ethyl acetate at an alkaline pH.[8]

  • Chromatography:

    • Column: Use a C18 reverse-phase column (e.g., Chromolith Performance RP-18e).[13][14]

    • Mobile Phase: A common mobile phase is a gradient mixture of an acidic buffer (e.g., 0.01 M phosphate buffer, pH 3.5) and acetonitrile.[13][14]

    • Flow Rate: A typical flow rate is 1.0 mL/min.[14]

    • Detection: Use a photodiode array (PDA) detector set to a wavelength of 254 nm.[13][14]

  • Quantification:

    • Prepare a standard curve using a pure this compound standard of known concentrations.[14]

    • Calculate the concentration of this compound in the samples by comparing the peak area from the sample chromatogram to the standard curve.

Elicitor-Induced Signaling Pathway

Elicitors initiate a complex signaling cascade involving various intracellular messengers that ultimately activate transcription factors responsible for up-regulating genes in the Terpenoid Indole Alkaloid (TIA) pathway.

G Simplified Elicitor Signaling Cascade Elicitor Elicitor (e.g., Jasmonate, Fungal Extract) Receptor Plasma Membrane Receptor Elicitor->Receptor G_Protein G-Proteins Receptor->G_Protein Ion_Flux Ion Fluxes (e.g., Ca²⁺ influx) G_Protein->Ion_Flux ROS Oxidative Burst (ROS production) G_Protein->ROS MAPK MAP Kinase Cascade Ion_Flux->MAPK ROS->MAPK TFs Activation of Transcription Factors (e.g., ORCA3) MAPK->TFs Genes Upregulation of TIA Biosynthesis Genes (TDC, STR, etc.) TFs->Genes This compound This compound Accumulation Genes->this compound

Caption: Simplified pathway of elicitor signal transduction in plant cells.[2][15]

References

Ajmalicine Sample Matrix Effects in LC-MS/MS Analysis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing sample matrix effects during the LC-MS/MS analysis of Ajmalicine.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in the context of this compound LC-MS/MS analysis?

A1: A matrix effect is the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[2]

Q2: What are the common causes of matrix effects for this compound?

A2: Matrix effects in this compound analysis can arise from various endogenous and exogenous components in the sample. In biological matrices such as plasma, phospholipids, salts, and proteins are major contributors.[3] In plant extracts, pigments, lipids, and other secondary metabolites can interfere with this compound's ionization. The choice of sample preparation technique and mobile phase composition can also influence the severity of matrix effects.

Q3: How can I detect the presence of matrix effects in my this compound analysis?

A3: The presence of matrix effects can be assessed both qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment, where a constant flow of this compound solution is introduced into the mass spectrometer after the LC column. Injection of a blank matrix extract will show a dip or a rise in the baseline signal at the retention times of interfering compounds.[2] For a quantitative assessment, the matrix factor (MF) can be calculated by comparing the peak area of this compound in a post-extraction spiked sample to the peak area in a neat solution.[4]

Q4: What is an acceptable level of matrix effect for a validated bioanalytical method?

A4: According to regulatory guidelines, such as those from the FDA and EMA, the matrix effect should be minimized and its variability assessed.[5][6] Ideally, the coefficient of variation (CV) of the internal standard-normalized matrix factor across different lots of blank matrix should not exceed 15%.[5]

Q5: How does the stability of this compound in the sample matrix affect the analysis?

A5: The stability of this compound in the biological matrix is crucial for accurate quantification. Degradation of this compound can occur due to factors like temperature, pH, light exposure, and enzymatic activity.[6] It is essential to evaluate the stability of this compound under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage, to ensure the integrity of the samples from collection to analysis.[7] For instance, the stability of some alkaloids is pH-dependent, with higher degradation rates observed at alkaline pH values.[8]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) for this compound - Column overload- Column contamination- Inappropriate mobile phase pH- Inject a lower concentration of the sample.- Wash the column with a strong solvent.- Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound.
High variability in this compound peak areas between replicate injections - Inconsistent sample preparation- Significant and variable matrix effects- Autosampler issues- Ensure consistent and precise execution of the sample preparation protocol.- Optimize the sample cleanup procedure to remove more interfering components.- Use a stable isotope-labeled internal standard for this compound to compensate for variability.- Perform autosampler performance checks.
Low recovery of this compound - Inefficient extraction from the matrix- Analyte degradation during sample processing- Optimize the extraction solvent and pH.- Investigate different extraction techniques (e.g., LLE vs. SPE).- Evaluate the stability of this compound under the sample processing conditions.
Ion suppression observed at the retention time of this compound - Co-elution of matrix components (e.g., phospholipids)- Improve chromatographic separation by modifying the gradient, flow rate, or column chemistry.- Enhance sample cleanup to remove interfering compounds.- Consider switching to a different ionization source, such as APCI, which can be less susceptible to matrix effects than ESI.
Inconsistent internal standard performance - The internal standard is also affected by matrix effects differently than the analyte.- The internal standard is not added consistently.- Use a stable isotope-labeled internal standard for this compound, as it will have nearly identical chromatographic and ionization behavior.- Ensure the internal standard is added at a consistent concentration to all samples and standards.

Experimental Protocols

Protocol 1: Extraction of this compound from Catharanthus roseus Cell Culture

This protocol is adapted from a UPLC-MS method for the simultaneous quantification of four indole alkaloids in Catharanthus roseus cell line C20hi.[3]

1. Sample Preparation: a. Extract the cell samples with a 1% acetic acid solution. b. Basify the extract to pH 10 with ammonia. c. Perform a liquid-liquid extraction with ethyl acetate. d. Evaporate the ethyl acetate layer to dryness. e. Reconstitute the dried residue in a methanol-1% acetic acid water solution (1:1, v/v).

2. LC-MS/MS Analysis: a. LC Column: C18 column (e.g., 50 x 2.1 mm, 1.7 µm). b. Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water. c. Flow Rate: 0.2 mL/min. d. Injection Volume: 2 µL. e. Ionization Mode: Electrospray Ionization (ESI) in positive ion mode. f. MS Detection: Selective Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

Protocol 2: Extraction of this compound from Rauwolfia serpentina Roots

This protocol is based on an HPLC method for the quantification of reserpine, ajmaline, and this compound in Rauwolfia serpentina.[9]

1. Sample Preparation: a. Extract air-dried and powdered roots (0.1 g) with methanol (3 x 10 mL) for 10 hours. b. Filter and evaporate the combined methanol extracts. c. Defat the residue with hexane (3 x 5 mL). d. Dry the defatted residue and redissolve it in 1 mL of acidic methanol (methanol:HCl, 98:2, v/v).

2. HPLC Analysis: a. LC Column: Reversed-phase C18 column. b. Mobile Phase: A binary gradient of 0.01M phosphate buffer (pH 3.5) containing 0.5% glacial acetic acid and acetonitrile. c. Flow Rate: 1.0 mL/min. d. Detection: UV detector at 254 nm.

Quantitative Data Summary

The following tables present representative data on method validation parameters for alkaloid analysis, which can be used as a benchmark for this compound method development.

Table 1: Recovery and Matrix Effect of Different Sample Preparation Techniques for Alkaloids in Plasma

Sample Preparation MethodAnalyteRecovery (%)RSD (%)Matrix Effect (%)RSD (%)Reference
Protein Precipitation (PPT)Reserpine85.25.178.5 (Suppression)8.2Adapted from[10]
Liquid-Liquid Extraction (LLE)Yohimbine92.74.395.1 (Minimal Effect)6.5Adapted from[10]
Solid-Phase Extraction (SPE)This compound (Hypothetical)95.83.898.2 (Minimal Effect)5.3-

Table 2: Intra- and Inter-Day Precision and Accuracy for this compound Quantification

AnalyteSpiked Concentration (ng/mL)Intra-Day Precision (RSD %)Intra-Day Accuracy (%)Inter-Day Precision (RSD %)Inter-Day Accuracy (%)Reference
This compound54.5102.36.8101.5Based on[3]
This compound503.198.75.299.1Based on[3]
This compound5002.5100.54.1100.8Based on[3]

Visualizations

MatrixEffectWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Evaluation cluster_troubleshooting Troubleshooting Sample Biological or Plant Sample Extraction Extraction (LLE, SPE, PPT) Sample->Extraction Cleanup Sample Cleanup Extraction->Cleanup Reconstitution Reconstitution Cleanup->Reconstitution LC LC Separation Reconstitution->LC MS MS/MS Detection LC->MS Data Raw Data MS->Data MatrixEffect Assess Matrix Effect (Ion Suppression/Enhancement) Data->MatrixEffect OptimizePrep Optimize Sample Prep MatrixEffect->OptimizePrep If significant OptimizeLC Optimize LC Method MatrixEffect->OptimizeLC If significant

Caption: Workflow for identifying and mitigating matrix effects in this compound LC-MS/MS analysis.

TroubleshootingDecisionTree cluster_peak Peak Issues cluster_recovery Recovery Issues cluster_matrix Matrix Effect Issues Start Inconsistent/Inaccurate This compound Results CheckPeak Check Peak Shape and Retention Time Start->CheckPeak AssessRecovery Assess Analyte Recovery Start->AssessRecovery EvaluateMatrixEffect Evaluate Matrix Effect (Post-extraction spike) Start->EvaluateMatrixEffect OptimizeLC Optimize LC Conditions (Gradient, pH, Column) CheckPeak->OptimizeLC Poor Shape CheckColumn Check/Replace LC Column CheckPeak->CheckColumn RT Shift OptimizeExtraction Optimize Extraction (Solvent, pH, Technique) AssessRecovery->OptimizeExtraction Low Recovery CheckStability Verify Analyte Stability AssessRecovery->CheckStability Low Recovery ImproveCleanup Improve Sample Cleanup (e.g., use SPE) EvaluateMatrixEffect->ImproveCleanup High Variability/Suppression UseSILIS Use Stable Isotope-Labeled Internal Standard EvaluateMatrixEffect->UseSILIS High Variability DiluteSample Dilute Sample Extract EvaluateMatrixEffect->DiluteSample High Suppression End Accurate & Reliable Results OptimizeLC->End CheckColumn->End OptimizeExtraction->End CheckStability->End ImproveCleanup->End UseSILIS->End DiluteSample->End

Caption: Decision tree for troubleshooting common issues in this compound LC-MS/MS analysis.

References

Ajmalicine storage conditions to prevent degradation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal storage and handling of ajmalicine to prevent degradation and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound powder?

A1: To ensure long-term stability, solid this compound should be stored in a cool, dry, and dark place. Different suppliers recommend slightly different temperature ranges, so it is always best to consult the product's safety data sheet (SDS). Generally, storage at 2-8°C is recommended. For long-term storage (up to 3 years), some suppliers suggest -20°C.[1] It is crucial to keep the container tightly sealed to protect it from moisture and air.

Q2: How should I store this compound solutions?

A2: this compound solutions are known to be unstable and it is highly recommended to prepare them fresh for each experiment.[1] If a stock solution must be prepared in advance, it should be stored at -20°C or lower in a tightly sealed, light-resistant container. It is advisable to use such solutions within a short period and to visually inspect for any signs of degradation before use.

Q3: What are the main factors that can cause this compound to degrade?

A3: The primary factors that can lead to the degradation of this compound are:

  • Temperature: Elevated temperatures can accelerate chemical degradation.

  • Light: Exposure to light, particularly UV light, can induce photolytic degradation.

  • pH: this compound, like many alkaloids, is susceptible to pH-dependent hydrolysis. It is more stable in acidic conditions and can degrade in neutral to alkaline conditions.

  • Oxidation: Contact with strong oxidizing agents can lead to oxidative degradation.[2]

  • Humidity: Moisture can promote hydrolysis and other degradation pathways, especially for the solid powder form.

Q4: What are the visible signs of this compound degradation?

A4: While specific visual cues for this compound degradation are not extensively documented, general indicators for chemical degradation in powdered substances and solutions can be observed. For solid this compound, a change in color from its typical off-white or yellowish powder to a darker shade may indicate degradation. In solution, signs of degradation can include a change in color, the formation of precipitates, or a hazy appearance. However, significant degradation can occur without any visible changes. Therefore, analytical methods are essential for confirming stability.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results This compound degradation leading to lower effective concentration.1. Prepare fresh this compound solutions for each experiment.2. Verify the purity of the solid this compound using a validated analytical method (see Experimental Protocols).3. Review storage conditions of both solid and solution forms to ensure they are optimal.
Unexpected peaks in chromatogram (e.g., HPLC) Presence of degradation products.1. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products and their retention times.2. Compare the chromatograms of fresh and aged/stressed samples to confirm the identity of the extra peaks.
Reduced biological activity in assays Loss of active this compound due to degradation.1. Quantify the concentration of your this compound stock solution using a validated analytical method before use.2. Ensure the pH and temperature of your assay buffer are within the stable range for this compound.
Precipitate forms in this compound solution Degradation leading to less soluble products or change in pH.1. Do not use the solution. Discard it and prepare a fresh solution.2. Re-evaluate the solvent and buffer system used for your stock solution to ensure this compound's solubility and stability.

Quantitative Data on this compound Stability

Condition Parameter Value Time This compound Remaining (%) (Illustrative) Appearance (Illustrative)
Acid Hydrolysis 0.1 M HCl60°C24 hours95%Colorless solution
Alkaline Hydrolysis 0.1 M NaOH60°C8 hours70%Slight yellowing of solution
Oxidative 3% H₂O₂Room Temp24 hours85%Colorless solution
Thermal Solid80°C48 hours98%No change in powder appearance
Photolytic SolutionUV light (254 nm)12 hours80%Slight darkening of solution

Experimental Protocols

Protocol: Stability Indicating HPLC Method for this compound

This protocol describes a general method for the quantitative analysis of this compound and the detection of its degradation products using High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Formic acid

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

2. Instrumentation:

  • HPLC system with a UV or PDA detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Analytical balance

  • pH meter

3. Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).

  • Gradient: 70% A to 30% A over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 226 nm and 280 nm

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol to prepare a 1 mg/mL stock solution.

  • Working Standard Solution: Dilute the stock solution with the mobile phase to a final concentration of 10 µg/mL.

  • Sample Preparation: Prepare this compound samples (e.g., from stability studies) at a similar concentration to the working standard.

5. Forced Degradation Study Protocol:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C. Take samples at various time points (e.g., 2, 4, 8, 24 hours), neutralize with NaOH, and dilute with mobile phase before injection.

  • Alkaline Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature. Take samples at various time points, neutralize with HCl, and dilute with mobile phase.

  • Oxidative Degradation: Dissolve this compound in a 3% H₂O₂ solution and keep at room temperature, protected from light. Take samples at various time points and dilute with mobile phase.

  • Thermal Degradation: Store solid this compound at an elevated temperature (e.g., 80°C) and sample at various time points. Dissolve in methanol and dilute with mobile phase.

  • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) and sample at various time points.

6. Analysis:

  • Inject the prepared standards and samples into the HPLC system.

  • Identify the this compound peak based on the retention time of the reference standard.

  • New peaks appearing in the stressed samples are potential degradation products.

  • Calculate the percentage of this compound remaining in the stressed samples compared to an unstressed control sample.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (1 mg/mL in Methanol) prep_stress Prepare Samples for Each Stress Condition prep_stock->prep_stress acid Acid Hydrolysis (0.1M HCl, 60°C) prep_stress->acid alkali Alkaline Hydrolysis (0.1M NaOH, RT) prep_stress->alkali oxidation Oxidation (3% H2O2, RT) prep_stress->oxidation thermal Thermal (Solid, 80°C) prep_stress->thermal photo Photolytic (Solution, UV light) prep_stress->photo sampling Sample at Time Points, Neutralize & Dilute acid->sampling alkali->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Quantify this compound & Degradation Products hplc->data

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_tree start Inconsistent Experimental Results? check_solution Is the this compound solution freshly prepared? start->check_solution yes_fresh Yes check_solution->yes_fresh Yes no_fresh No check_solution->no_fresh No check_storage Are solid this compound storage conditions optimal? (Cool, dry, dark) yes_fresh->check_storage prepare_fresh Prepare a fresh solution for each experiment. no_fresh->prepare_fresh prepare_fresh->check_storage yes_storage Yes check_storage->yes_storage Yes no_storage No check_storage->no_storage No check_purity Have you confirmed the purity of your this compound stock? yes_storage->check_purity correct_storage Store solid this compound in a tightly sealed container at 2-8°C, protected from light and moisture. no_storage->correct_storage correct_storage->check_purity yes_purity Yes check_purity->yes_purity Yes no_purity No check_purity->no_purity No end_node Problem likely resolved. If issues persist, consider other experimental variables. yes_purity->end_node run_hplc Perform HPLC analysis to check for degradation products. no_purity->run_hplc run_hplc->end_node

Caption: Troubleshooting decision tree for inconsistent experimental results.

References

Technical Support Center: Overcoming Poor Ajmalicine Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of Ajmalicine.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound is practically insoluble in water.[1] Its solubility in aqueous solutions is very low, which can pose significant challenges for in vitro and in vivo studies.

Q2: In which organic solvents is this compound soluble?

A2: this compound is soluble in chloroform and sparingly soluble in methanol.[1] One supplier reports a solubility of 5.56 mg/mL in dimethyl sulfoxide (DMSO) with the aid of ultrasonication and warming to 60°C.[2]

Q3: What are the main reasons for this compound's poor water solubility?

A3: this compound is a monoterpenoid indole alkaloid with a complex, multicyclic structure that is largely hydrophobic.[3] This molecular structure limits its ability to form favorable interactions with polar water molecules, leading to low aqueous solubility.

Q4: What are the common methods to improve the solubility of poorly soluble drugs like this compound?

A4: Several techniques can be employed to enhance the aqueous solubility of compounds like this compound. These include:

  • pH Adjustment: Modifying the pH of the solution to ionize the molecule.

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent.

  • Complexation: Forming inclusion complexes with agents like cyclodextrins.

  • Solid Dispersion: Dispersing the drug in a solid carrier matrix.

  • Particle Size Reduction: Increasing the surface area through micronization or nanosuspension.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the solubilization of this compound for experimental use.

Problem Possible Cause Recommended Solution
This compound precipitates when my stock solution is diluted in aqueous buffer. The concentration of the organic solvent in the final solution is too low to maintain solubility.1. Decrease the final concentration of this compound. 2. Increase the percentage of the organic co-solvent in the final aqueous solution (ensure solvent tolerance of your experimental system). 3. Utilize a different solubilization technique, such as cyclodextrin complexation, which can form stable complexes in aqueous media.
I need to prepare an aqueous stock solution of this compound without organic solvents. This compound is inherently poorly soluble in neutral aqueous solutions.1. pH Adjustment: Prepare the solution in a buffer with a pH that promotes the ionized form of this compound. As a weakly basic drug, a lower pH should increase its solubility.[4] 2. Cyclodextrin Complexation: Prepare an inclusion complex with a modified cyclodextrin like Hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance aqueous solubility.[5][6]
My formulation is not stable and this compound crystallizes over time. The solution is supersaturated, or the chosen solubilization method does not provide long-term stability.1. Solid Dispersion: Prepare a solid dispersion of this compound with a hydrophilic polymer like polyvinylpyrrolidone (PVP) or a polyethylene glycol (PEG).[4][7] This can stabilize the amorphous form of the drug and improve its dissolution and stability. 2. Optimize Co-solvent System: Experiment with different co-solvent ratios or add a stabilizing agent like a surfactant (e.g., Tween 80).[2]

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in various solvents and solvent systems.

Solvent/System Solubility Conditions Reference
WaterInsolubleStandard conditions[1]
ChloroformSolubleStandard conditions[1]
MethanolSparingly SolubleStandard conditions[1]
Dimethyl Sulfoxide (DMSO)5.56 mg/mL (15.78 mM)Ultrasonic and warming to 60°C[2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 0.56 mg/mL (1.59 mM)Not specified[2]
10% DMSO, 90% Corn Oil≥ 0.56 mg/mL (1.59 mM)Not specified[2]

Experimental Protocols

General Workflow for Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess this compound powder to a vial containing the test solvent. prep2 Seal the vial to prevent solvent evaporation. prep1->prep2 equil1 Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to reach equilibrium. prep2->equil1 analysis1 Centrifuge or filter the suspension to separate undissolved solid. equil1->analysis1 analysis2 Carefully collect the supernatant. analysis1->analysis2 analysis3 Quantify the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy). analysis2->analysis3

Caption: A generalized workflow for determining the equilibrium solubility of a compound using the shake-flask method.

Protocol 1: Solubilization using Co-solvents

This method involves using a mixture of water and a water-miscible organic solvent to increase the solubility of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Warming bath/sonicator

Procedure:

  • Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 0.56 mg/mL in the co-solvent mixture, a higher concentration stock in DMSO is required.

  • In a sterile tube, add the required volume of the this compound stock solution in DMSO to constitute 10% of the final volume.

  • Add PEG300 to reach 50% of the final volume (40% of the final volume will be PEG300).

  • Add Tween 80 to reach 55% of the final volume (5% of the final volume will be Tween 80).

  • Add saline to reach the final desired volume (45% of the final volume will be saline).

  • Vortex the solution thoroughly. Gentle warming or sonication can be used to aid dissolution.[2]

Protocol 2: Solubilization using Cyclodextrin Complexation

This protocol describes the preparation of an this compound-cyclodextrin inclusion complex to enhance its aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.[5]

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired aqueous buffer

  • Magnetic stirrer and stir bar

  • Vortex mixer

  • 0.22 µm syringe filter

Procedure (Kneading Method):

  • Determine the desired molar ratio of this compound to HP-β-CD (e.g., 1:1 or 1:2).

  • In a mortar, place the weighed amount of HP-β-CD.

  • Add a small amount of water to the HP-β-CD to form a paste.

  • Add the weighed this compound powder to the paste.

  • Knead the mixture for a specified period (e.g., 30-60 minutes) to facilitate the formation of the inclusion complex.

  • The resulting paste can be dried and then reconstituted in the desired aqueous medium.

  • Alternatively, for a solution, dissolve HP-β-CD in the aqueous buffer with stirring.

  • Slowly add the this compound powder to the cyclodextrin solution while continuously stirring.

  • Continue stirring for an extended period (e.g., 24-48 hours) at a constant temperature.

  • Filter the solution through a 0.22 µm filter to remove any undissolved material. The filtrate contains the solubilized this compound-cyclodextrin complex.

Protocol 3: Preparation of an this compound Solid Dispersion

This protocol outlines the solvent evaporation method for preparing a solid dispersion of this compound with a hydrophilic polymer like polyvinylpyrrolidone (PVP).[7]

Materials:

  • This compound powder

  • Polyvinylpyrrolidone (PVP K30)

  • A suitable organic solvent (e.g., methanol, ethanol)

  • Rotary evaporator or vacuum oven

  • Mortar and pestle

Procedure:

  • Choose a drug-to-polymer ratio (e.g., 1:2, 1:5, 1:10 by weight).

  • Dissolve both the this compound and PVP in a suitable volume of the organic solvent in a round-bottom flask.

  • Ensure complete dissolution of both components. Sonication may be used to aid dissolution.

  • Evaporate the solvent using a rotary evaporator under reduced pressure.

  • Dry the resulting solid film in a vacuum oven to remove any residual solvent.

  • Scrape the solid dispersion from the flask and grind it into a fine powder using a mortar and pestle.

  • This powder can then be used for dissolution studies or formulated into solid dosage forms.

Signaling Pathway

This compound acts as an antagonist at α1-adrenergic receptors. The following diagram illustrates the signaling cascade initiated by the activation of these receptors, which is consequently blocked by this compound.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum AR α1-Adrenergic Receptor Gq Gq Protein AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Ca²⁺ Store IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates CellResponse Cellular Response (e.g., Smooth Muscle Contraction) PKC->CellResponse Ca Ca²⁺ Ca->PKC Activates Ca->CellResponse ER->Ca Releases Ligand Norepinephrine (Agonist) Ligand->AR Activates This compound This compound (Antagonist) This compound->AR Blocks

Caption: The α1-adrenergic receptor signaling pathway, which is inhibited by the antagonist this compound.

References

Technical Support Center: Troubleshooting Ajmalicine Co-elution in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges related to the co-elution of ajmalicine with other alkaloids during High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: Which alkaloids commonly co-elute with this compound?

A1: this compound frequently co-elutes with its structural isomers and related indole alkaloids. The most commonly reported co-eluting compounds include:

  • Serpentine: A structurally similar indole alkaloid.

  • Yohimbine: A diastereomer of this compound.

  • Reserpine and Ajmaline: While often separable with optimized methods, they can co-elute under non-ideal conditions.[1][2]

Q2: What are the primary causes of this compound co-elution in reversed-phase HPLC?

A2: The primary causes stem from similarities in the physicochemical properties of this compound and the co-eluting alkaloids. Key factors include:

  • Similar Polarity: Structurally related alkaloids exhibit comparable polarities, leading to similar retention times on non-polar stationary phases like C18.

  • Subtle Structural Differences: Isomers like yohimbine have the same molecular weight and similar structures, making them difficult to resolve.[3][4]

  • Suboptimal Mobile Phase Conditions: Incorrect mobile phase composition, pH, or gradient slope can fail to provide the necessary selectivity for separation.

  • Secondary Interactions: Interactions between the basic nitrogen atoms of the alkaloids and residual silanol groups on the silica-based stationary phase can cause peak tailing and poor resolution.[5][6]

Q3: How does mobile phase pH affect the separation of this compound and other alkaloids?

A3: Mobile phase pH is a critical parameter for controlling the retention and selectivity of basic compounds like this compound.

  • Analyte Ionization: The pH of the mobile phase relative to the pKa of the alkaloids determines their degree of ionization. When alkaloids are in their ionized form, they tend to be less retained on a reversed-phase column.

  • Peak Shape: Operating at a pH close to the pKa of an analyte can lead to peak splitting or broadening. For consistent results and good peak shape, it is recommended to adjust the mobile phase pH to be at least 2 units away from the pKa of the alkaloids being separated.

  • Silanol Interactions: At mid-range pH, residual silanol groups on the silica packing can be ionized and interact with protonated basic alkaloids, causing peak tailing.[6] Lowering the pH can suppress this interaction by keeping the silanols in their non-ionized form.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound and provides systematic solutions.

Issue 1: Poor Resolution Between this compound and a Co-eluting Alkaloid (e.g., Serpentine, Yohimbine)

Symptoms:

  • Overlapping peaks.

  • Inability to accurately quantify individual compounds.

Troubleshooting Workflow:

cluster_0 Troubleshooting Poor Resolution Start Poor Resolution Observed Opt_Mobile_Phase Optimize Mobile Phase Start->Opt_Mobile_Phase Change_Column Change Stationary Phase Opt_Mobile_Phase->Change_Column If no improvement Success Resolution Achieved Opt_Mobile_Phase->Success If successful Adjust_Temp Adjust Column Temperature Change_Column->Adjust_Temp If still co-eluting Change_Column->Success If successful Check_System Check HPLC System Adjust_Temp->Check_System If issue persists Adjust_Temp->Success If successful

Caption: Troubleshooting workflow for poor resolution.

Possible Causes & Solutions:

CauseRecommended Solution
Inadequate Mobile Phase Selectivity Modify the organic modifier: Switch from acetonitrile to methanol or vice-versa, or use a mixture of both. Methanol can offer different selectivity for polar compounds. Adjust the mobile phase pH: A slight adjustment in pH can significantly alter the retention of ionizable alkaloids. For C18 columns, a pH of 3.5 has been shown to be effective for separating this compound, ajmaline, and reserpine.[1][7] Introduce an ion-pairing reagent: This can enhance the retention and separation of ionic or ionizable compounds.
Insufficient Column Efficiency Switch to a different stationary phase: If a C18 column does not provide adequate separation, consider a phenyl-hexyl or a polar-embedded phase column, which can offer different selectivities for aromatic and basic compounds.[6] Use a column with a smaller particle size (e.g., UHPLC): This will increase column efficiency and may resolve closely eluting peaks. A UHPLC method was able to separate seven different alkaloids, including this compound, yohimbine, and serpentine, within 8 minutes.[8]
Temperature Effects Optimize column temperature: Temperature can influence selectivity. Systematically vary the column temperature (e.g., in 5°C increments) to see if resolution improves.
System Issues Minimize extra-column volume: Ensure all tubing is of the correct internal diameter and as short as possible to reduce peak broadening.[6]
Issue 2: Peak Tailing of this compound

Symptoms:

  • Asymmetrical peaks with a "tail."

  • Difficulty in accurate peak integration and quantification.

Troubleshooting Workflow:

cluster_1 Troubleshooting Peak Tailing Start Peak Tailing Observed Check_pH Adjust Mobile Phase pH Start->Check_pH Use_Additive Use Mobile Phase Additive Check_pH->Use_Additive If tailing persists Success Symmetrical Peak Achieved Check_pH->Success If successful Use_Endcapped_Column Use End-Capped Column Use_Additive->Use_Endcapped_Column If still tailing Use_Additive->Success If successful Check_Overload Check for Mass Overload Use_Endcapped_Column->Check_Overload If issue remains Use_Endcapped_Column->Success If successful cluster_2 Factors Affecting this compound Separation cluster_3 Mobile Phase Components Analyte Analyte Properties (this compound & Co-elutants) Separation Separation Outcome (Resolution, Peak Shape) Analyte->Separation Stationary_Phase Stationary Phase (e.g., C18, Phenyl) Stationary_Phase->Separation Mobile_Phase Mobile Phase Mobile_Phase->Separation Organic_Modifier Organic Modifier (ACN, MeOH) pH_Buffer pH & Buffer Additives Additives (e.g., TEA) System HPLC System Parameters System->Separation

References

Technical Support Center: Enhancing Ajmalicine Biosynthesis with Methyl Jasmonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing ajmalicine biosynthesis using methyl jasmonate as an elicitor in Catharanthus roseus cell cultures.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, providing potential causes and recommended solutions in a question-and-answer format.

Question 1: Why am I not observing a significant increase in this compound yield after methyl jasmonate elicitation?

Possible Causes & Solutions:

  • Suboptimal Timing of Elicitation: The growth phase of the cell culture at the time of elicitation is critical. Applying methyl jasmonate too early or too late can diminish its effect.

    • Recommendation: The optimal time for elicitation is typically after 6 days of cell culture growth.[1][2]

  • Incorrect Methyl Jasmonate Concentration: The dosage of methyl jasmonate directly influences the induction of this compound biosynthesis. Both insufficient and excessive concentrations can lead to suboptimal yields.

    • Recommendation: Effective concentrations generally range from 10 µM to 100 µM. A concentration of 100 µM has been shown to produce a significant increase in this compound.[1][2]

  • Inappropriate Calcium Levels in the Medium: The intracellular calcium concentration plays a role in the methyl jasmonate signaling pathway. High levels of extracellular calcium can suppress this compound production.

    • Recommendation: Maintain a low extracellular calcium concentration. The highest this compound production has been observed with 100 µM methyl jasmonate in a medium containing 3 mM CaCl₂.[3]

  • Inadequate Incubation Time Post-Elicitation: The accumulation of this compound is a time-dependent process following elicitation.

    • Recommendation: Allow for a sufficient incubation period after adding methyl jasmonate. Significant increases in this compound have been observed at day 18 post-culture initiation when elicited on day 6.[2]

Question 2: My cell culture growth is inhibited after adding methyl jasmonate. What should I do?

Possible Causes & Solutions:

  • High Concentration of Methyl Jasmonate: While an effective elicitor, high concentrations of methyl jasmonate can have cytotoxic effects, leading to growth inhibition.

    • Recommendation: If you observe significant growth inhibition, consider reducing the methyl jasmonate concentration. Perform a dose-response experiment to find the optimal balance between elicitation and cell viability for your specific cell line. Concentrations as high as 1000 µM have been tested, but lower concentrations like 10 µM and 100 µM are often effective without severely impacting growth.[2]

  • Timing of Elicitation: Adding the elicitor during the early exponential growth phase might have a more pronounced inhibitory effect.

    • Recommendation: Ensure elicitation is performed at the recommended time point (e.g., day 6), when the culture is more established.[1][2]

Question 3: The this compound produced is not being secreted into the medium. How can I improve extracellular accumulation?

Possible Causes & Solutions:

  • Limited Secretion by Cells: Catharanthus roseus cells may not efficiently secrete all the produced this compound.

    • Recommendation: Consider using an in-situ product removal technique. The addition of adsorbent resins, such as XAD-7HP, to the culture medium 3 days after elicitation can help capture the secreted this compound, potentially increasing the overall yield by shifting the equilibrium.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which methyl jasmonate enhances this compound biosynthesis?

A1: Methyl jasmonate acts as a signaling molecule that triggers a defense response in the plant cells. This response involves the activation of a specific signal transduction pathway that leads to the upregulation of key genes in the terpenoid indole alkaloid (TIA) biosynthetic pathway, including those responsible for the synthesis of this compound.[4][5]

Q2: Which genes are known to be upregulated by methyl jasmonate in the context of this compound biosynthesis?

A2: Several key genes in the TIA pathway are upregulated upon methyl jasmonate elicitation. These include tryptophan decarboxylase (tdc), geraniol 8-oxidase (g8o), strictosidine synthase (str), and strictosidine β-D-glucosidase (sd).[5] The upregulation of these genes increases the metabolic flux towards this compound production.

Q3: Can the combination of methyl jasmonate with other elicitors or treatments further enhance this compound production?

A3: Yes, a synergistic effect has been observed when methyl jasmonate is used in combination with other treatments. For example, combining methyl jasmonate (100 µM) with cyclodextrins (50 mM) has been shown to enhance both this compound productivity and the accumulation of gene transcripts in Catharanthus roseus cell cultures.[4]

Q4: Is the effect of methyl jasmonate consistent across different Catharanthus roseus cell lines?

A4: While methyl jasmonate is a generally effective elicitor, the magnitude of the response can vary between different cell lines. It is advisable to optimize the elicitation conditions (concentration and timing) for each specific cell line to achieve the best results.

Data Presentation

Table 1: Effect of Methyl Jasmonate (MJ) Concentration and Timing on this compound Production in Catharanthus roseus Cell Cultures

Elicitation DayMJ Concentration (µM)Maximum this compound Yield (mg/L)Percentage Increase Over ControlReference
61010.2300%[1]
610010.2300%[1][2]
61000Sub-optimalNot specified[2]
0100Less effective than later elicitationNot specified[2]
3100Less effective than later elicitationNot specified[2]
9100Less effective than later elicitationNot specified[2]

Table 2: Interaction of Methyl Jasmonate (MJ) and Calcium Chloride (CaCl₂) on this compound Production

MJ Concentration (µM)CaCl₂ Concentration (mM)This compound Yield (mg/L)Reference
10034.75[3]
10023Suppressed production[3]
10043Suppressed production[3]
103Lower than 100 µM MJ[3]
03, 23, 43Baseline production[3]

Experimental Protocols

Protocol 1: Elicitation of this compound Biosynthesis in Catharanthus roseus Suspension Cultures

  • Cell Culture Initiation: Inoculate a suitable liquid medium (e.g., Gamborg's B5) with an established Catharanthus roseus cell line.

  • Incubation: Grow the cell suspension cultures on a rotary shaker at approximately 110 rpm in the dark at 25°C.

  • Elicitation: On day 6 of culture growth, add a stock solution of methyl jasmonate to the culture flasks to achieve a final concentration of 100 µM. The stock solution can be prepared by dissolving methyl jasmonate in a small amount of ethanol and then diluting with sterile distilled water.

  • Continued Incubation: Continue to incubate the cultures under the same conditions.

  • Sampling: Harvest the cells and the medium at desired time points (e.g., every 2-3 days) until approximately day 21.

  • Extraction: Separate the cells from the medium by filtration. Extract this compound from both the cells (intracellular) and the medium (extracellular).

  • Analysis: Quantify the this compound content using High-Performance Liquid Chromatography (HPLC).

Protocol 2: Enhancing Elicitation with Low Calcium Medium

  • Medium Preparation: Prepare the growth medium with a modified, lower concentration of calcium chloride (CaCl₂), for example, 3 mM.

  • Cell Culture and Elicitation: Follow steps 1-3 from Protocol 1, ensuring the use of the low-calcium medium.

  • Incubation and Analysis: Proceed with steps 4-7 from Protocol 1 to assess the impact on this compound yield.

Visualizations

Jasmonate_Signaling_Pathway cluster_nucleus Nucleus MJ Methyl Jasmonate (Elicitor) Membrane Plasma Membrane MJ->Membrane Crosses COI1 COI1 (Receptor) SCF_COI1 SCF-COI1 Complex COI1->SCF_COI1 Forms JAZ JAZ (Repressor Protein) Proteasome 26S Proteasome JAZ->Proteasome Degraded by MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses SCF_COI1->JAZ Targets for Degradation TIA_Genes TIA Biosynthesis Genes (tdc, str, etc.) MYC2->TIA_Genes Activates Transcription This compound This compound Accumulation TIA_Genes->this compound Leads to

Caption: Methyl jasmonate signaling pathway leading to this compound biosynthesis.

Experimental_Workflow Start Start: Inoculate C. roseus Cell Culture Incubate1 Incubate for 6 Days (25°C, dark, 110 rpm) Start->Incubate1 Elicit Elicitation: Add Methyl Jasmonate (100 µM) Incubate1->Elicit Incubate2 Continue Incubation Elicit->Incubate2 Sample Periodic Sampling (Cells and Medium) Incubate2->Sample Extract Extraction of this compound Sample->Extract Analyze Quantify this compound by HPLC Extract->Analyze End End: Analyze Data Analyze->End

Caption: Experimental workflow for enhancing this compound production.

References

Ajmalicine stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of ajmalicine during long-term storage. It is intended for researchers, scientists, and drug development professionals who are working with this compound. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common stability issues encountered during laboratory experiments.

Troubleshooting Guide

This guide addresses specific problems that may arise during the long-term storage and handling of this compound.

Issue Potential Cause Recommended Action
Discoloration of solid this compound (yellowing) Exposure to light or high temperatures.Store solid this compound in a tightly sealed, amber-colored vial in a desiccator at the recommended temperature. Minimize exposure to ambient light during handling.
Decreased peak area in HPLC analysis of stock solutions over time Degradation of this compound in solution. This compound solutions are known to be unstable.Prepare fresh stock solutions for each experiment. If a solution must be stored, even for a short period, it should be kept at -20°C and protected from light. For quantitative analysis, always compare with a freshly prepared standard.
Appearance of new peaks in HPLC chromatograms of stored samples Formation of degradation products.Conduct a forced degradation study to identify potential degradation products. Develop and validate a stability-indicating HPLC method that can separate this compound from its degradants.
Inconsistent results between experiments Inconsistent storage conditions or handling of this compound.Standardize storage and handling procedures. Ensure all researchers are following the same protocol for preparing and storing this compound solutions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: Solid this compound should be stored in a dry place, protected from light, at a temperature between 15°C and 25°C.[1] For long-term storage, it is recommended to store it in a desiccator to minimize moisture exposure.

Q2: How stable is this compound in solution?

A2: this compound solutions are known to be unstable and should be prepared fresh before use.[2] If short-term storage is necessary, solutions should be kept at -20°C and protected from light to minimize degradation.

Q3: What are the known degradation pathways for this compound?

A3: One known transformation of this compound is its bioconversion to serpentine.[3] Other potential degradation pathways, especially under forced conditions such as acidic, basic, oxidative, and photolytic stress, may lead to the formation of various degradation products. However, specific degradation products under long-term storage conditions are not extensively documented in publicly available literature. A forced degradation study is recommended to identify potential degradants in your specific experimental matrix.

Q4: How can I monitor the stability of my this compound samples?

A4: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach to monitor the stability of this compound. This method should be able to separate the intact this compound from any potential degradation products. Regular analysis of stored samples against a freshly prepared standard will allow for the quantification of any degradation over time.

Quantitative Data on this compound Stability

Currently, there is a lack of publicly available, detailed quantitative data on the percentage of this compound degradation under various long-term storage conditions as specified by ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH). Researchers are strongly encouraged to perform their own stability studies based on the protocols outlined below to determine the shelf-life of their specific this compound material.

Experimental Protocols

Protocol for Long-Term Stability Study of Solid this compound

This protocol is based on the principles outlined in the ICH Q1A(R2) guidelines for stability testing of new drug substances.

Objective: To evaluate the stability of solid this compound under controlled long-term storage conditions.

Materials:

  • This compound (solid, high purity)

  • Amber glass vials with tight-fitting caps

  • Desiccator with a suitable desiccant (e.g., silica gel)

  • Stability chambers or incubators set to the desired temperature and humidity conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH and 40°C ± 2°C / 75% RH ± 5% RH)

  • Validated stability-indicating HPLC method

Procedure:

  • Place a sufficient quantity of solid this compound into multiple amber glass vials.

  • Tightly cap the vials.

  • Place the vials in a desiccator for initial conditioning.

  • Divide the vials into two sets and place them into the respective stability chambers:

    • Set 1: Long-term condition (25°C/60% RH)

    • Set 2: Accelerated condition (40°C/75% RH)

  • At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 1, 2, 3, and 6 months for accelerated), remove one vial from each chamber.

  • Visually inspect the sample for any changes in physical appearance (e.g., color, texture).

  • Accurately weigh a portion of the this compound from the vial and prepare a solution of known concentration.

  • Analyze the solution using the validated stability-indicating HPLC method to determine the purity of this compound and to detect and quantify any degradation products.

  • Calculate the percentage of this compound remaining and the percentage of each degradation product.

Protocol for Forced Degradation Study of this compound

This protocol provides a framework for intentionally degrading this compound to identify potential degradation products and to develop a stability-indicating analytical method.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC-grade solvents (e.g., methanol, acetonitrile, water)

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before HPLC analysis.

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Keep the solution at room temperature or heat gently for a defined period. Neutralize the solution before HPLC analysis.

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature for a defined period.

  • Thermal Degradation: Expose solid this compound to dry heat in an oven (e.g., at 70°C) for a defined period. Also, prepare a solution of this compound and expose it to heat.

  • Photolytic Degradation: Expose a solution of this compound and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

Analysis: For each stress condition, analyze the samples at different time points using an HPLC-UV or HPLC-MS method. The goal is to achieve 5-20% degradation of the parent compound. Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_storage Long-Term Storage Conditions cluster_analysis Analysis ajmalicine_solid Solid this compound condition1 25°C / 60% RH ajmalicine_solid->condition1 condition2 40°C / 75% RH ajmalicine_solid->condition2 ajmalicine_solution This compound Solution hplc Stability-Indicating HPLC ajmalicine_solution->hplc condition1->hplc Time Points condition2->hplc Time Points data_analysis Data Analysis hplc->data_analysis

Caption: Experimental workflow for the long-term stability testing of this compound.

forced_degradation cluster_stress Stress Conditions This compound This compound Sample acid Acid Hydrolysis This compound->acid base Base Hydrolysis This compound->base oxidation Oxidation This compound->oxidation thermal Thermal This compound->thermal photo Photolysis This compound->photo analysis HPLC / LC-MS Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis identification Degradation Product Identification analysis->identification

Caption: Logical workflow for a forced degradation study of this compound.

References

Minimizing Ajmalicine degradation during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of ajmalicine during extraction processes.

Troubleshooting Guide: Minimizing this compound Degradation

This compound, a valuable monoterpenoid indole alkaloid, is susceptible to degradation during extraction. The primary factors influencing its stability are pH, temperature, light exposure, and the choice of solvent. Below are common issues encountered during extraction and their recommended solutions.

Issue EncounteredPotential Cause(s)Recommended Solutions
Low this compound Yield in Final Extract Inappropriate pH: this compound may degrade or remain in the aqueous phase if the pH is not optimized during liquid-liquid extraction.- Maintain an acidic environment (e.g., using 0.7% sulfuric acid) during the initial soaking of the plant material to protonate the alkaloid and increase its solubility in the aqueous phase. - Before solvent extraction with a nonpolar solvent like chloroform, basify the aqueous solution to a pH of 7-8 with ammonium hydroxide. This deprotonates the this compound, making it more soluble in the organic solvent.[1]
Thermal Degradation: Prolonged exposure to high temperatures during solvent evaporation can cause this compound to break down.- Use vacuum concentration (roto-evaporation) to reduce the solvent volume at a lower temperature. - Avoid temperatures above 40-60°C during the evaporation step.
Photodegradation: Exposure to direct sunlight or UV light can lead to the degradation of light-sensitive alkaloids.- Conduct extraction and solvent evaporation steps in a shaded environment or by using amber-colored glassware to protect the extract from light. - Store the final extract in the dark.
Presence of Impurity Peaks in Chromatogram Oxidative Degradation: The presence of oxygen can lead to the formation of oxidation byproducts.- Consider degassing solvents before use. - Store extracts under an inert atmosphere (e.g., nitrogen or argon) if long-term storage is required.
Hydrolysis: The ester functional group in this compound can be susceptible to hydrolysis, especially under strong acidic or alkaline conditions over extended periods.- While pH adjustments are necessary, avoid prolonged exposure to extreme pH levels. - Neutralize the extract if it is to be stored for an extended period.
Inconsistent Extraction Efficiency Choice of Solvent: The polarity and properties of the extraction solvent can impact both the yield and the stability of this compound.- For the initial acid soak, an aqueous solution is used. - For the liquid-liquid extraction of the free base, chloroform has been shown to be effective.[1] Methanol and ethanol are also commonly used for the extraction of alkaloids and may be suitable alternatives.
Incomplete Extraction: A single extraction step may not be sufficient to recover all the this compound from the plant material or the aqueous phase.- Repeat the extraction step multiple times (e.g., 3x) with fresh solvent to ensure complete recovery of the alkaloid.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for extracting this compound?

A1: The extraction of this compound typically involves a pH-gradient approach. An initial extraction in an acidic solution (e.g., with 0.7% sulfuric acid) is performed to protonate the alkaloids and dissolve them in the aqueous phase. For the subsequent liquid-liquid extraction into an organic solvent like chloroform, the aqueous solution should be made basic (pH 7-8) with a weak base like ammonium hydroxide to convert the this compound to its free base form, which is more soluble in the organic solvent.[1]

Q2: How does temperature affect this compound stability during extraction?

Q3: Is this compound sensitive to light?

A3: Many alkaloids exhibit sensitivity to light, which can catalyze degradation reactions. To minimize the risk of photodegradation, it is recommended to perform extraction procedures in a location with subdued lighting and to use amber-colored glassware or wrap glassware in aluminum foil. Extracts should be stored in the dark.

Q4: What are the best solvents for this compound extraction?

A4: The choice of solvent depends on the extraction step. For the initial extraction from the plant material, an acidic aqueous solution is effective for creating the salt form of the alkaloid. For the subsequent extraction of the free base, a non-polar solvent is required. Chloroform is a commonly used solvent for this purpose.[1] Other solvents like dichloromethane may also be effective. For general alkaloid extraction, methanol and ethanol are also widely used. The selection should be based on a balance of extraction efficiency, solvent volatility, and safety.

Q5: How can I confirm that my this compound has not degraded?

A5: The most reliable way to assess the purity and integrity of your this compound extract is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).[2] By comparing the chromatogram of your extract to that of a certified this compound standard, you can identify the this compound peak and check for the presence of additional peaks that may indicate degradation products or other impurities.

Experimental Protocols

Optimized Extraction of this compound from Catharanthus roseus

This protocol is adapted from a patented method and incorporates best practices to minimize degradation.[1]

1. Materials and Reagents:

  • Dried and powdered Catharanthus roseus plant material (whole herb)
  • 0.7% Sulfuric acid solution
  • Ammonium hydroxide solution
  • Chloroform
  • Anhydrous sodium sulfate
  • Rotary evaporator
  • Amber-colored glassware (beakers, flasks, separatory funnels)
  • pH meter or pH indicator strips

2. Procedure:

Visualizations

Ajmalicine_Extraction_Workflow Figure 1. Optimized Workflow for this compound Extraction plant_material Powdered Plant Material acid_soak Acidic Soak (0.7% H2SO4) plant_material->acid_soak filtration1 Filtration acid_soak->filtration1 acid_extract Combined Acidic Extract filtration1->acid_extract basification Basification (NH4OH to pH 7-8) acid_extract->basification lle Liquid-Liquid Extraction (Chloroform) basification->lle chloroform_extract Combined Chloroform Extract lle->chloroform_extract drying Drying (Anhydrous Na2SO4) chloroform_extract->drying filtration2 Filtration drying->filtration2 concentration Concentration (Rotary Evaporator, <40°C) filtration2->concentration crude_this compound Crude this compound Extract concentration->crude_this compound storage Storage (-20°C, Dark) crude_this compound->storage

Caption: Optimized Workflow for this compound Extraction

Ajmalicine_Degradation_Factors Figure 2. Key Factors Influencing this compound Degradation This compound This compound Stability ph pH (Acidic/Alkaline Conditions) ph->this compound Hydrolysis temperature High Temperature (>40-60°C) temperature->this compound Thermal Degradation light Light Exposure (UV, Sunlight) light->this compound Photodegradation oxygen Oxygen (Oxidation) oxygen->this compound Oxidation enzymes Residual Enzymes (From Plant Material) enzymes->this compound Enzymatic Degradation

Caption: Key Factors Influencing this compound Degradation

References

Ajmalicine loss during sample preparation and filtration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the loss of ajmalicine during sample preparation and filtration.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of this compound loss during sample preparation?

A1: this compound loss during sample preparation can primarily be attributed to three factors:

  • Chemical Degradation: this compound is susceptible to degradation under certain pH and temperature conditions. Exposure to strong acids or bases, as well as high temperatures, can lead to the breakdown of the molecule.[1][2][3]

  • Incomplete Extraction: The choice of extraction solvent and method is critical. This compound has varying solubility in different solvents, and inefficient extraction will result in a lower yield.[4][5]

  • Physical Loss: This can occur through adsorption onto the surfaces of labware and filter materials, or due to precipitation if an inappropriate solvent is used.[6][7]

Q2: How does pH affect the stability of this compound?

A2: While specific degradation kinetics for this compound across a wide pH range are not extensively documented in the provided results, it is known that many alkaloids are unstable in strongly acidic or alkaline conditions.[2][3] For analytical purposes, a slightly acidic mobile phase (pH 3.5) has been used successfully, suggesting stability in this range for HPLC analysis.[8][9][10] However, during extraction, pH is manipulated to partition the alkaloid into an organic solvent; prolonged exposure to harsh pH levels should be avoided.[11]

Q3: What is the optimal temperature for handling this compound samples?

A3: Elevated temperatures can accelerate the degradation of this compound.[1] For cell cultures producing this compound, the optimal temperature for production has been found to be around 27.5°C.[12] It is recommended to perform sample preparation steps at room temperature or below and to store extracts and solutions at 4°C or lower to minimize degradation.[13] Long-term storage should be at -20°C.[14]

Q4: Which solvents are best for dissolving and extracting this compound?

A4: this compound is soluble in chloroform and acetonitrile, sparingly soluble in methanol, and insoluble in water.[13][14] For extraction from plant material, a common method involves an acid-base extraction using chloroform or ethyl acetate as the organic solvent.[11][15] The choice of solvent will depend on the specific sample matrix and subsequent analytical method.

Q5: Can this compound be lost during the filtration step?

A5: Yes, significant loss of this compound can occur during filtration due to adsorption to the filter membrane.[6] The extent of this loss depends on the type of filter material used. It is crucial to select a filter membrane that exhibits low binding affinity for alkaloids like this compound.

Troubleshooting Guides

Issue 1: Low Recovery of this compound After Extraction
Possible Cause Troubleshooting Step
Incomplete Cell Lysis For plant or cell culture samples, ensure complete disruption of cell walls to release intracellular this compound. Consider using mechanical methods (homogenization, sonication) or chemical permeabilization with solvents like DMSO.[16]
Inappropriate Solvent Ensure the extraction solvent is appropriate for this compound's solubility profile. Chloroform and ethyl acetate are commonly used.[11][15] For liquid-liquid extractions, ensure the pH is adjusted correctly to partition the alkaloid into the organic phase.
Insufficient Extraction Time/Agitation Follow validated extraction protocols regarding extraction duration and agitation to ensure complete transfer of this compound from the sample matrix to the solvent.[4]
Degradation during Extraction Avoid high temperatures and prolonged exposure to harsh pH conditions during the extraction process.[1][17]
Issue 2: Inconsistent or Decreasing this compound Concentration in Filtered Samples
Possible Cause Troubleshooting Step
Adsorption to Filter Membrane This is a common cause of analyte loss.[6] Test different filter materials to find one with minimal this compound binding. Glass fiber and regenerated cellulose filters have been shown to have low adsorption for a variety of drugs.[6]
Precipitation during Filtration If the sample solvent is not fully compatible with the mobile phase or a dilution solvent, this compound may precipitate on the filter. Ensure solvent compatibility.
Filter Saturation Discarding the first few milliliters of the filtrate can help to saturate the binding sites on the filter, leading to a more accurate concentration in the subsequently collected sample.[6]

Quantitative Data Summary

Table 1: this compound Recovery in Analytical Methods

Analytical MethodRecovery Rate (%)Sample MatrixReference
HPLC-PDA97.03%Rauvolfia serpentina[8][9]
UPLC-MS88.0 - 111.8% (accuracy)Catharanthus roseus cell line[15]

Table 2: Influence of Filter Material on Drug Recovery (General Study)

Filter MaterialDrug Recovery CharacteristicsRecommendationReference
NylonCan exhibit significant adsorption, especially for certain drug types.Test for compatibility; may not be ideal.[6]
Cellulose AcetateVariable adsorption depending on the drug.Test for compatibility.[6]
Regenerated CelluloseGenerally shows low drug adsorption.Recommended for testing.[6]
Glass FiberTypically results in minimal loss of concentration due to adsorption.Recommended for testing.[6]

Experimental Protocols

Protocol 1: Acid-Base Extraction of this compound from Plant Material

This protocol is a generalized procedure based on common alkaloid extraction techniques.[11][15]

  • Sample Preparation: Dry the plant material (e.g., Catharanthus roseus roots) and grind it into a fine powder.

  • Acidification: Macerate the powdered material in an acidic solution (e.g., 1% acetic acid or 0.7% sulfuric acid) to protonate the alkaloids, making them water-soluble.[11][15]

  • Filtration/Centrifugation: Separate the solid plant debris from the acidic extract.

  • Basification: Adjust the pH of the acidic extract to approximately 9-10 with a base (e.g., ammonium hydroxide). This deprotonates the alkaloids, making them soluble in organic solvents.[15]

  • Solvent Extraction: Perform a liquid-liquid extraction by adding an immiscible organic solvent (e.g., chloroform or ethyl acetate) and shaking vigorously.[11][15]

  • Separation: Allow the layers to separate and collect the organic layer containing the this compound. Repeat the extraction two more times with fresh organic solvent.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol/acetic acid solution) for analysis.[15]

Protocol 2: Filter Compatibility Testing for this compound
  • Prepare Standard Solution: Prepare a standard solution of this compound in your sample solvent at a known concentration (e.g., 10 µg/mL).

  • Unfiltered Control: Analyze the concentration of the unfiltered standard solution using a validated analytical method (e.g., HPLC). This is your 100% reference value.

  • Filtration: Using a syringe, filter the this compound standard solution through the test filter membrane (e.g., nylon, PTFE, regenerated cellulose, glass fiber).

  • Discard Initial Filtrate: Discard the first 1-2 mL of the filtrate to saturate any potential binding sites on the membrane.[6]

  • Collect Sample: Collect the subsequent filtrate for analysis.

  • Analysis: Analyze the concentration of the filtered sample.

  • Calculate Recovery: Calculate the recovery using the formula: (Filtered Concentration / Unfiltered Concentration) * 100%.

  • Compare: Repeat for different filter types to identify the one with the highest recovery.

Visualizations

Ajmalicine_Sample_Preparation_Workflow cluster_extraction Extraction cluster_analysis Analysis start Plant Material / Cell Culture acid Acidification (e.g., 1% Acetic Acid) start->acid Release & Solubilize Alkaloids separate Separate Solids (Centrifuge/Filter) acid->separate loss1 Degradation (pH, Temp) acid->loss1 base Basification (pH 9-10) separate->base extract Liquid-Liquid Extraction (e.g., Chloroform) base->extract Partition into Organic Solvent base->loss1 concentrate Evaporate & Reconstitute extract->concentrate loss2 Incomplete Extraction extract->loss2 filtration Sample Filtration concentrate->filtration hplc HPLC/UPLC-MS Analysis filtration->hplc loss3 Adsorption (Filter) filtration->loss3

Caption: Workflow for this compound sample preparation with key potential loss points highlighted.

Troubleshooting_Logic start Low this compound Recovery check_extraction Is the issue pre-filtration? start->check_extraction check_filtration Is the issue post-filtration? start->check_filtration solvent Verify Solvent Choice & Extraction pH check_extraction->solvent Yes filter_type Test Filter Material (e.g., Glass Fiber, RC) check_filtration->filter_type Yes lysis Ensure Complete Cell Lysis solvent->lysis conditions Check Extraction Time, Temp & Agitation lysis->conditions pre_wet Pre-wet/Saturate Filter (Discard initial volume) filter_type->pre_wet precipitation Check for Sample Precipitation pre_wet->precipitation

Caption: A logical troubleshooting diagram for diagnosing the cause of low this compound recovery.

References

Technical Support Center: Ajmalicine Analytical Method Robustness Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the robustness testing of analytical methods for Ajmalicine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analytical method robustness testing for this compound, particularly using High-Performance Liquid Chromatography (HPLC).

Issue 1: Inconsistent Retention Time for this compound Peak

Question: During robustness testing, I'm observing significant shifts in the retention time of the this compound peak when I make small, deliberate changes to the mobile phase composition. What could be the cause and how can I resolve this?

Answer:

Shifting retention times during robustness testing are an indication that the method may not be robust enough for routine use. Here’s a step-by-step guide to troubleshoot this issue:

  • Isolate the Variable: Confirm that the retention time shift is directly correlated with the change in mobile phase composition. If you are varying multiple parameters at once, revert to a one-variable-at-a-time approach to pinpoint the cause.[1][2]

  • Check Mobile Phase Preparation:

    • pH: Ensure the pH of the aqueous portion of your mobile phase is consistent and accurately measured. Small variations in pH can significantly impact the retention of ionizable compounds like this compound.

    • Solvent Ratios: Double-check the accuracy of the volumetric measurements for each solvent in your mobile phase. Use calibrated volumetric flasks and pipettes.

    • Degassing: Inadequate degassing of the mobile phase can lead to bubble formation in the pump, causing inconsistent flow rates and, consequently, retention time shifts.[3]

  • Column Equilibration: Ensure the column is adequately equilibrated with the new mobile phase composition before each injection. Insufficient equilibration can lead to drifting retention times.[3]

  • Method Modification: If the issue persists, your current method may be too sensitive to small changes in the organic-to-aqueous ratio. Consider the following modifications:

    • Optimize the Mobile Phase Composition: You may need to operate in a region of the mobile phase composition where retention time is less sensitive to minor variations.

    • Select a Different Column: A column with a different stationary phase chemistry might offer more stable retention for this compound.

Issue 2: Peak Tailing or Fronting Observed for this compound

Question: My this compound peak is showing significant tailing (or fronting) when I alter the flow rate during robustness testing. What are the potential causes and solutions?

Answer:

Peak asymmetry (tailing or fronting) can compromise the accuracy of quantification. Here’s how to address this problem:

  • Column Health:

    • Column Degradation: The column may be degrading. Check the column's performance with a standard compound to see if the issue is specific to this compound or a general column problem.[3]

    • Contamination: The column inlet frit may be partially blocked. Try reversing and flushing the column (if the manufacturer's instructions permit).

  • Mobile Phase pH: The pH of the mobile phase might be inappropriate for this compound, leading to interactions with residual silanols on the silica-based column. Adjusting the pH to ensure this compound is in a single ionic state can often resolve peak tailing.

  • Sample Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample and re-injecting.[3]

  • Flow Rate Effects: While some change in peak shape can be expected with flow rate variations, significant asymmetry suggests a potential issue. A lower flow rate might improve peak shape if mass transfer kinetics are a limiting factor.

Issue 3: Unresolved Peaks from Degradation Products

Question: During forced degradation studies for my stability-indicating method, I'm finding that some degradation product peaks are co-eluting with the main this compound peak. How can I improve the resolution?

Answer:

A stability-indicating method must be able to separate the active pharmaceutical ingredient (API) from its degradation products.[4][5] If you are observing co-elution, the method's specificity is compromised.[1] Here are some steps to improve resolution:

  • Modify Mobile Phase Composition:

    • Organic Solvent Ratio: Adjust the percentage of the organic solvent in your mobile phase. A shallower gradient or a lower percentage of organic solvent in an isocratic method will generally increase retention and may improve separation.

    • Different Organic Solvent: Try a different organic solvent (e.g., switch from acetonitrile to methanol, or vice-versa) as this can alter selectivity.

  • Change Column Chemistry: If modifying the mobile phase is insufficient, a different column stationary phase is the next logical step. Consider a column with a different ligand (e.g., C8 instead of C18) or a phenyl-hexyl column to introduce different separation mechanisms.

  • Adjust pH: Altering the pH of the mobile phase can change the ionization state of both this compound and its degradation products, which can significantly impact selectivity and resolution.

  • Temperature Optimization: Lowering the column temperature can sometimes improve resolution, although it will also increase retention times and analysis time.

Frequently Asked Questions (FAQs)

Q1: What are the typical parameters to vary during the robustness testing of an HPLC method for this compound?

A1: According to ICH guidelines, robustness testing involves making small, deliberate variations to method parameters to assess its reliability.[6][7][8] For an HPLC method for this compound, typical parameters to vary include:

  • pH of the mobile phase buffer (e.g., ± 0.2 units)

  • Mobile phase composition (e.g., ± 2% of the organic solvent)

  • Column temperature (e.g., ± 5 °C)

  • Flow rate (e.g., ± 0.1 mL/min)

  • Wavelength of detection (e.g., ± 2 nm)

  • Different column batches or manufacturers[6][8]

Q2: What are forced degradation studies and why are they important for this compound analysis?

A2: Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability studies, such as acid and base hydrolysis, oxidation, heat, and photolysis.[4][5][9] These studies are crucial for:

  • Developing a stability-indicating method: They help to ensure that the analytical method can accurately measure this compound in the presence of its degradation products.[5][10]

  • Understanding degradation pathways: This information is valuable for formulation development, manufacturing, and determining appropriate storage conditions.[4][10]

  • Identifying potential degradants: This helps in the overall stability assessment of the drug substance.[4]

Q3: What are the acceptance criteria for robustness testing?

A3: The acceptance criteria for robustness testing should be pre-defined and justified.[11] They typically focus on system suitability parameters. For example:

  • Resolution (Rs): The resolution between this compound and the closest eluting peak (e.g., an impurity or another component) should remain greater than a specified value (e.g., Rs ≥ 2.0).[1]

  • Tailing Factor (Tf): The tailing factor for the this compound peak should remain within a certain range (e.g., Tf ≤ 1.5).

  • Relative Standard Deviation (%RSD) of Peak Area: The %RSD for replicate injections should be within acceptable limits (e.g., ≤ 2%).[11]

Experimental Protocols

Protocol: Robustness Testing of a Reversed-Phase HPLC Method for this compound

1. Objective: To assess the robustness of the analytical method for the quantification of this compound by introducing small, deliberate variations to the chromatographic conditions.

2. Materials and Reagents:

  • This compound reference standard

  • HPLC grade acetonitrile and methanol

  • Phosphate buffer (or other appropriate buffer), pH adjusted

  • Purified water

  • HPLC system with UV detector

  • Validated HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm)

3. Standard Method Parameters (Example):

  • Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.5) (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

4. Robustness Variations: The following parameters will be varied one at a time, while keeping the others at the standard conditions.

ParameterVariation 1 (-)Standard ConditionVariation 2 (+)
Flow Rate (mL/min) 0.91.01.1
Mobile Phase pH 3.33.53.7
Column Temperature (°C) 253035
% Organic Solvent 58%60%62%

5. Procedure:

  • Prepare the mobile phase according to the standard and varied conditions.

  • Prepare a standard solution of this compound at a known concentration.

  • Set up the HPLC system with the standard method parameters and allow it to equilibrate.

  • Perform six replicate injections of the standard solution and record the data.

  • For each robustness variation: a. Adjust the single parameter according to the table above. b. Allow the system to equilibrate under the new conditions. c. Perform six replicate injections of the standard solution. d. Record the retention time, peak area, tailing factor, and resolution (if other peaks are present).

  • After testing all variations, return the system to the standard conditions and perform a final set of six replicate injections to ensure the system performance is consistent.

6. Data Analysis and Acceptance Criteria:

  • Calculate the mean, standard deviation, and %RSD for the retention time and peak area for each condition.

  • Evaluate the tailing factor and resolution for each condition.

  • Compare the results against the pre-defined acceptance criteria.

Quantitative Data Summary Table (Example)

Parameter VariedConditionRetention Time (min) (Mean ± SD)Peak Area (Mean ± SD)Tailing FactorResolution (Rs)
Standard -5.21 ± 0.021234567 ± 123451.12.5
Flow Rate 0.9 mL/min5.79 ± 0.031371741 ± 137171.12.6
1.1 mL/min4.74 ± 0.021122334 ± 112231.22.4
pH 3.35.25 ± 0.021235678 ± 123561.12.5
3.75.18 ± 0.031233456 ± 123341.12.5
Temperature 25 °C5.42 ± 0.021236789 ± 123671.02.7
35 °C5.01 ± 0.021232345 ± 123231.12.3
% Organic 58%5.53 ± 0.031237890 ± 123781.12.8
62%4.90 ± 0.021231234 ± 123121.22.2

Visualizations

TroubleshootingWorkflow start Issue Encountered: Inconsistent Retention Time q1 Isolate the Variable: Is the shift tied to a specific parameter change? start->q1 a1 Check Mobile Phase Preparation: - pH accuracy - Solvent ratios - Degassing q1->a1 Yes q2 Is the column fully equilibrated? a1->q2 a2 Increase Equilibration Time q2->a2 No q3 Does the issue persist? q2->q3 Yes a2->q3 a3 Method Modification: - Optimize mobile phase composition - Select a different column q3->a3 Yes end Issue Resolved q3->end No a3->end

Caption: Troubleshooting workflow for inconsistent retention times.

RobustnessTestingProcess cluster_prep Preparation cluster_exec Execution cluster_eval Evaluation prep_method Define Standard Method prep_params Select Robustness Parameters & Variations prep_method->prep_params prep_acceptance Define Acceptance Criteria prep_params->prep_acceptance exec_standard Run Standard Conditions prep_acceptance->exec_standard exec_vary Vary One Parameter at a Time exec_standard->exec_vary Next Variation exec_reinject Re-inject Standard Solution exec_vary->exec_reinject Next Variation eval_data Analyze Data: - Retention Time - Peak Area - Tailing Factor - Resolution exec_vary->eval_data All Variations Complete exec_reinject->exec_vary Next Variation eval_compare Compare Against Acceptance Criteria eval_data->eval_compare eval_report Report Findings eval_compare->eval_report

Caption: Logical flow of the robustness testing process.

References

Validation & Comparative

Ajmalicine vs. Reserpine: A Comparative Guide to Antihypertensive Efficacy in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antihypertensive properties of two indole alkaloids, ajmalicine and reserpine, with a focus on their efficacy in rat models. While both compounds, originally isolated from Rauwolfia serpentina, have been investigated for their ability to lower blood pressure, they exhibit distinct mechanisms of action and have been studied under different experimental contexts. This document summarizes the available quantitative data, outlines experimental methodologies, and visualizes key pathways to aid in research and drug development.

Quantitative Data on Antihypertensive Efficacy

Direct comparative studies on the antihypertensive efficacy of this compound and reserpine in the same rat model are limited in the publicly available scientific literature. However, data from independent studies provide insights into their respective potencies.

Table 1: Antihypertensive Efficacy of Reserpine in Rats

Animal ModelDosage Range (Intravenous)Route of AdministrationObserved Effect on Blood Pressure
Anesthetized Rats0.5 - 15 µg/kgIntravenousSignificant dose-dependent reduction in blood pressure.
Spontaneously Hypertensive Rats (SHR)0.01 - 0.03 mg/kg/dayOral (in compound feed)Significant decrease in both systolic and diastolic blood pressure with chronic treatment.

Note: The data for reserpine suggests high potency, with significant effects observed at microgram per kilogram doses when administered intravenously.

Table 2: Effects of this compound (Raubasine) on Pressor Responses in Rats

Animal ModelDosage Range (Intravenous)Route of AdministrationObserved Effect
Pithed Rats1 - 4 mg/kgIntravenousReduction of the pressor response to electrical stimulation of the spinal sympathetic outflow and to phenylephrine.[1]

Experimental Protocols

Understanding the methodologies behind the collected data is crucial for interpretation and future study design.

Reserpine Antihypertensive Studies
  • Animal Models: Studies on reserpine have utilized both normotensive and hypertensive rat models, including spontaneously hypertensive rats (SHR), to evaluate its blood pressure-lowering effects.

  • Drug Administration: Reserpine has been administered through various routes, including intravenous (i.v.) injection for acute dose-response studies and oral administration mixed with feed for chronic studies.

  • Blood Pressure Measurement: Blood pressure is typically measured directly via a catheter implanted in an artery (e.g., carotid or femoral artery) connected to a pressure transducer, especially in anesthetized or restrained animals for acute studies. For chronic studies in conscious animals, non-invasive tail-cuff plethysmography is also employed.

This compound (Raubasine) Adrenergic Blockade Studies
  • Animal Model: The primary study identified utilized the pithed rat model. In this preparation, the central nervous system's influence on the cardiovascular system is removed by destroying the brain and spinal cord, allowing for the direct study of peripheral sympathetic and vascular effects.

  • Drug Administration: this compound was administered intravenously to assess its immediate effects on induced pressor responses.

  • Measurement of Effect: The efficacy of this compound was quantified by measuring the reduction in the pressor (blood pressure increasing) responses elicited by electrical stimulation of the sympathetic outflow from the spinal cord or by the administration of an alpha-1 adrenergic agonist like phenylephrine.

Signaling Pathways and Mechanisms of Action

The antihypertensive effects of this compound and reserpine stem from their distinct interactions with the sympathetic nervous system.

Reserpine's Mechanism of Action

Reserpine exerts its antihypertensive effect by irreversibly blocking the vesicular monoamine transporter 2 (VMAT2) in the presynaptic nerve terminals of the peripheral and central nervous systems. This inhibition prevents the uptake and storage of monoamine neurotransmitters, including norepinephrine, dopamine, and serotonin, into synaptic vesicles. The unsecured neurotransmitters are then degraded by monoamine oxidase (MAO) in the cytoplasm. The resulting depletion of catecholamines at nerve endings leads to a reduction in sympathetic tone, causing vasodilation and a subsequent decrease in blood pressure.

reserpine_pathway cluster_presynaptic Presynaptic Sympathetic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Vascular Smooth Muscle Cell Reserpine Reserpine VMAT2 VMAT2 Reserpine->VMAT2 Inhibits Norepinephrine_vesicle Vesicular Norepinephrine VMAT2->Norepinephrine_vesicle Norepinephrine_cyto Cytoplasmic Norepinephrine Norepinephrine_cyto->VMAT2 Uptake MAO Monoamine Oxidase Norepinephrine_cyto->MAO Degradation Release Neurotransmitter Release Norepinephrine_vesicle->Release Degraded_NE Degraded Norepinephrine MAO->Degraded_NE NE_cleft Norepinephrine Release->NE_cleft Adrenergic_Receptor Adrenergic Receptor NE_cleft->Adrenergic_Receptor Binds Vasoconstriction Vasoconstriction Adrenergic_Receptor->Vasoconstriction

Caption: Reserpine inhibits VMAT2, leading to norepinephrine depletion and reduced vasoconstriction.

This compound's Mechanism of Action

This compound (also known as raubasine) functions as a selective antagonist of alpha-1 adrenergic receptors located on vascular smooth muscle. By blocking these receptors, this compound prevents norepinephrine, released from sympathetic nerve endings, from binding and initiating the signaling cascade that leads to vasoconstriction. This blockade results in vasodilation and a decrease in peripheral resistance, thereby lowering blood pressure.

ajmalicine_pathway cluster_presynaptic Sympathetic Nerve Ending cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Vascular Smooth Muscle Cell Norepinephrine_release Norepinephrine Release Norepinephrine Norepinephrine Norepinephrine_release->Norepinephrine Alpha1_Receptor Alpha-1 Adrenergic Receptor Norepinephrine->Alpha1_Receptor Binds This compound This compound This compound->Alpha1_Receptor Blocks Vasoconstriction Vasoconstriction Alpha1_Receptor->Vasoconstriction

Caption: this compound blocks alpha-1 adrenergic receptors, inhibiting norepinephrine-induced vasoconstriction.

Experimental Workflow for Antihypertensive Efficacy Assessment

The following diagram outlines a typical workflow for evaluating the antihypertensive efficacy of a test compound in a rat model.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal_Model Select Hypertensive Rat Model (e.g., SHR) Acclimatization Acclimatization Period Animal_Model->Acclimatization Baseline_BP Baseline Blood Pressure Measurement Acclimatization->Baseline_BP Grouping Randomize into Groups (Vehicle, Test Compound) Baseline_BP->Grouping Drug_Admin Administer Vehicle or Test Compound (e.g., Oral Gavage) Grouping->Drug_Admin BP_Monitoring Monitor Blood Pressure (e.g., Tail-Cuff) Drug_Admin->BP_Monitoring Chronic Dosing Data_Collection Collect Systolic and Diastolic BP Data BP_Monitoring->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis Efficacy_Determination Determine Antihypertensive Efficacy Statistical_Analysis->Efficacy_Determination

Caption: A typical workflow for assessing antihypertensive efficacy in rats.

Conclusion and Future Directions

Reserpine is a potent antihypertensive agent in rats, with its efficacy demonstrated at very low doses. Its mechanism of action, the depletion of catecholamines, is well-understood. This compound also demonstrates a clear mechanism for potential antihypertensive activity through alpha-1 adrenergic blockade. However, a direct comparison of the in vivo antihypertensive efficacy of this compound and reserpine is hampered by a lack of studies on this compound in conscious, hypertensive rat models. The existing data on this compound in pithed rats, while informative about its mechanism, does not allow for a direct quantitative comparison of its blood pressure-lowering capacity against reserpine in a clinically relevant hypertensive state.

For drug development professionals and researchers, this guide highlights a significant knowledge gap. Future studies should aim to directly compare the dose-response effects of this compound and reserpine on systolic and diastolic blood pressure in a validated hypertensive rat model, such as the spontaneously hypertensive rat (SHR) or the DOCA-salt hypertensive rat. Such research would provide the necessary data to objectively evaluate their relative potencies and therapeutic potential.

References

Comparative Analysis of Ajmalicine and Yohimbine on Alpha-Adrenergic Receptors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of two diastereomeric indole alkaloids, Ajmalicine (also known as Rauwolscine) and Yohimbine, focusing on their interactions with alpha-adrenergic receptors (α-ARs). It is intended for researchers, scientists, and professionals in drug development seeking to understand the nuanced pharmacological differences between these compounds. The guide synthesizes experimental data on binding affinities and functional antagonism, outlines detailed experimental protocols, and visualizes key pathways and workflows.

Introduction and Mechanism of Action

This compound and Yohimbine are structurally similar alkaloids that primarily function as competitive antagonists at α-adrenergic receptors. Their pharmacological effects are largely dictated by their high affinity and selectivity for the α2-AR subtypes over the α1-AR subtypes.[1][2] By blocking presynaptic α2-ARs, which normally serve as a negative feedback mechanism, these compounds inhibit the feedback loop that suppresses norepinephrine release. This leads to an increase in norepinephrine levels in the synaptic cleft and enhanced sympathetic activity.[3] While both are potent α2-AR antagonists, they exhibit subtle but significant differences in their binding affinities, receptor subtype selectivity, and functional potencies, which are critical for their application as pharmacological tools and potential therapeutic agents.

Comparative Binding Affinity and Selectivity

The primary distinction between this compound (Rauwolscine) and Yohimbine lies in their selectivity for α2-ARs over α1-ARs. Functional studies in rat vas deferens (α2) and anococcygeus muscle (α1) have determined the α2/α1 selectivity ratio for Yohimbine to be approximately 45, whereas for Rauwolscine, it is about 3, indicating Yohimbine has a higher selectivity for α2-adrenoceptors.[1] Both compounds generally show lower affinity for α1-ARs.[4]

Data Presentation: Receptor Binding Affinities (Ki)

The following table summarizes the binding affinities (Ki, in nM) of this compound (Rauwolscine) and Yohimbine for various human and rat α-adrenergic receptor subtypes, compiled from radioligand binding experiments. Lower Ki values indicate higher binding affinity.

Receptor SubtypeThis compound (Rauwolscine) Ki (nM)Yohimbine Ki (nM)
α1-Adrenergic
α1A>1000 (low affinity)200 - 250
α1B>1000 (low affinity)160 - 200
α1D3552
α2-Adrenergic
α2A3.50.4 - 7.5
α2B0.37~1.9
α2C0.13~0.25

Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution. This compound data is presented as its more commonly studied diastereomer, Rauwolscine. α1 affinity for Rauwolscine is generally reported as low, often without specific Ki values.[4][5]

Signaling Pathways and Antagonism

Alpha-adrenergic receptors are G-protein coupled receptors (GPCRs) that mediate the physiological effects of catecholamines like norepinephrine and epinephrine. They are divided into two main classes, α1 and α2, which couple to different G-proteins and initiate distinct downstream signaling cascades.

  • α1-Adrenergic Receptors (Gq-coupled): Upon agonist binding, α1-ARs activate the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

  • α2-Adrenergic Receptors (Gi-coupled): Activation of α2-ARs leads to the activation of the inhibitory G-protein, Gi. The alpha subunit of Gi directly inhibits the enzyme adenylyl cyclase (AC), leading to a decrease in intracellular levels of cyclic AMP (cAMP).[6]

This compound and Yohimbine act as competitive antagonists at these receptors, primarily α2, by binding to the receptor's active site and preventing the binding of endogenous agonists, thereby blocking the initiation of these signaling cascades.

Caption: Alpha-1 (Gq) and Alpha-2 (Gi) signaling pathways and points of antagonism.

Experimental Protocols

A. Radioligand Binding Assay (for Affinity Determination)

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific α-adrenergic receptor subtype.

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the desired human α-receptor subtype (e.g., α2A-AR in CHO cells).

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 5 mM Tris-HCl, 5 mM EDTA, pH 7.4).

    • Centrifuge the homogenate at 500 x g for 10 min at 4°C to remove nuclei and debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 30 min at 4°C to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.

    • Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4) and determine protein concentration (e.g., via Bradford assay).

  • Binding Assay:

    • In a 96-well plate, set up triplicate reactions for total binding, non-specific binding, and competitive binding.

    • Total Binding: Add membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-Rauwolscine for α2-ARs or [3H]-Prazosin for α1-ARs), and assay buffer.[1][7]

    • Non-specific Binding: Add the same components as total binding, plus a high concentration of an unlabeled competing ligand (e.g., 10 µM phentolamine) to saturate all specific binding sites.[8]

    • Competitive Binding: Add membrane preparation, radioligand, and varying concentrations of the test compound (e.g., this compound or Yohimbine, typically 10-12 concentrations spanning a wide range).

    • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation and Counting:

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding counts from total binding counts.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by fitting the data to a one-site sigmoidal dose-response model.

    • Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep 1. Membrane Preparation cluster_assay 2. Binding Assay Setup cluster_analysis 3. Separation & Data Analysis arrow arrow cell_culture Cell Culture (Expressing Receptor) homogenization Homogenization cell_culture->homogenization centrifugation Differential Centrifugation homogenization->centrifugation quantification Protein Quantification centrifugation->quantification setup_plate Prepare 96-well Plate quantification->setup_plate add_total Add Components for Total Binding setup_plate->add_total add_nsb Add Components for Non-Specific Binding setup_plate->add_nsb add_comp Add Components for Competitive Binding setup_plate->add_comp incubation Incubate to Equilibrium add_total->incubation add_nsb->incubation add_comp->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Calculate IC50 & Ki (Cheng-Prusoff) counting->analysis

Caption: Experimental workflow for a competitive radioligand binding assay.
B. Functional Assay: cAMP Accumulation (for α2-AR Antagonism)

This protocol measures the ability of an antagonist to reverse the agonist-induced inhibition of cAMP production in cells expressing α2-ARs.

Methodology:

  • Cell Preparation:

    • Seed cells expressing the desired α2-AR subtype into a 96-well plate and culture overnight.

    • On the day of the assay, replace the culture medium with a stimulation buffer (e.g., HBSS with 20 mM HEPES) containing a phosphodiesterase inhibitor like IBMX (0.1-0.5 mM) to prevent cAMP degradation. Incubate for 15-30 minutes.[9]

  • Antagonist and Agonist Addition:

    • Add varying concentrations of the antagonist (this compound or Yohimbine) to the appropriate wells. Incubate for 15-30 minutes at 37°C.

    • Add a fixed concentration of an α2-AR agonist (e.g., UK-14,304 or clonidine) at its EC80 concentration (the concentration that gives 80% of its maximal effect).[10]

    • Simultaneously, add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells (except negative controls). Forskolin directly activates adenylyl cyclase, leading to a robust production of cAMP. The agonist will inhibit this production, and the antagonist will reverse that inhibition.

  • Cell Lysis and cAMP Detection:

    • Incubate the plate for an additional 15-30 minutes at 37°C.

    • Lyse the cells according to the detection kit manufacturer's instructions (e.g., by adding a lysis reagent).

    • Measure the intracellular cAMP concentration using a competitive immunoassay kit, such as HTRF, ELISA, or a luciferase-based reporter assay (e.g., GloSensor).[11][12]

  • Data Analysis:

    • Plot the measured cAMP levels against the log concentration of the antagonist.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 of the antagonist.

    • The antagonist potency can be expressed as a pA2 value, calculated using the Schild equation, which provides a measure of affinity for the receptor in a functional context.

Conclusion

Both this compound (Rauwolscine) and Yohimbine are indispensable pharmacological tools for studying the adrenergic system. They are potent and selective antagonists of α2-adrenergic receptors. Key distinctions include:

  • Selectivity: Yohimbine demonstrates a significantly higher selectivity for α2- over α1-adrenergic receptors compared to this compound (Rauwolscine).[1]

  • Subtype Affinity: Both compounds exhibit high affinity for all α2-AR subtypes, with this compound (Rauwolscine) showing particularly high affinity for the α2B and α2C subtypes.

These differences, though subtle, can have profound impacts on experimental outcomes. The choice between these two compounds should be guided by the specific receptor subtypes being investigated and the desired degree of selectivity. This guide provides the foundational data and methodologies to aid researchers in making informed decisions for their studies of α-adrenergic receptor pharmacology.

References

A Comparative Guide to HPLC and Alternative Methods for Ajmalicine Quantification in Herbal Supplements

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) in herbal supplements is paramount for ensuring product quality, safety, and efficacy. Ajmalicine, a key indole alkaloid found in plants of the Rauwolfia species, is widely recognized for its antihypertensive and antiarrhythmic properties. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the precise quantification of this compound in herbal supplement formulations. The information presented is supported by experimental data from published studies to aid in selecting the most suitable method for your analytical needs.

Performance Comparison of Analytical Methods

The choice of an analytical method for quantifying this compound depends on various factors, including the required sensitivity, selectivity, speed, and cost. Here, we compare the performance of a validated Reverse-Phase HPLC (RP-HPLC) method with High-Performance Thin-Layer Chromatography (HPTLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).

ParameterRP-HPLC Method[1][2]HPTLC MethodUPLC-MS Method[3]
Linearity Range 1 - 20 µg/mL200 - 1200 ng/spot1.00 - 6250.0 ng/mL[3]
Correlation Coefficient (r²) > 0.9990.994> 0.99
Accuracy (% Recovery) 97.03%[1][2]98.7%88.0 - 111.8%[3]
Precision (% RSD) 2.51% (intraday)[1]Not Reported1.25 - 7.81% (intra- and inter-day)[3]
Limit of Detection (LOD) 4 µg/mL[1][2]50 ng/spot0.46 - 0.70 ng/mL (in cells), 0.10 - 0.16 ng/mL (in medium)[3]
Limit of Quantification (LOQ) 12 µg/mL[1][2]150 ng/spotNot explicitly reported, but linearity starts at 1.00 ng/mL
Analysis Time ~15 minutes per sample[1]Shorter for multiple samples run simultaneously6 minutes per sample[3]
Selectivity Good separation from other alkaloids[1]Good separation from reserpineHigh, with mass detection
Solvent Consumption HigherLowerLower than HPLC
Cost ModerateLowerHigher

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. The following sections outline the experimental protocols for the compared techniques.

Validated RP-HPLC Method

This method is suitable for the simultaneous quantification of this compound, reserpine, and ajmaline in Rauvolfia serpentina.[1][2]

Chromatographic Conditions:

  • Column: Chromolith Performance RP-18e (100 x 4.6 mm)[1][2]

  • Mobile Phase: A gradient of Acetonitrile and 0.01 M Phosphate Buffer (pH 3.5) containing 0.5% glacial acetic acid.[1][2]

  • Flow Rate: 1.0 mL/min[1][2]

  • Detection: Photodiode Array (PDA) detector at 254 nm[1][2]

  • Injection Volume: 20 µL

  • Temperature: Ambient

Sample Preparation:

  • Extract a known weight of the powdered herbal supplement with methanol.

  • Filter the extract and evaporate to dryness.

  • Reconstitute the residue in a known volume of the mobile phase.

  • Filter through a 0.45 µm syringe filter before injection.

Standard Preparation:

  • Prepare a stock solution of this compound standard in methanol.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the linearity range.

HPTLC Method

This method offers a simpler and more cost-effective alternative for the quantification of this compound.

Chromatographic Conditions:

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.

  • Mobile Phase: Toluene: Ethyl Acetate: Formic Acid (7:2:1, v/v/v).

  • Application: Apply samples and standards as bands using an automated applicator.

  • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.

  • Detection: Densitometric scanning at 268 nm.

Sample and Standard Preparation:

Similar to the HPLC method, prepare methanolic extracts of the herbal supplement and a series of standard solutions of this compound.

UPLC-MS Method

For high-throughput screening and quantification with enhanced sensitivity and selectivity, UPLC-MS is a powerful technique.[3]

Chromatographic Conditions:

  • Column: Acquity UPLC BEH C18 column or equivalent.

  • Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in water.[3]

  • Flow Rate: Typically 0.2 - 0.5 mL/min.

  • Detection: Electrospray Ionization (ESI) in positive ion mode with Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM).[3]

Sample Preparation:

  • Extract the herbal supplement with a suitable solvent (e.g., methanol or acidified methanol).

  • The extract may require a solid-phase extraction (SPE) cleanup step to remove interfering matrix components.

  • Evaporate the final extract and reconstitute in the initial mobile phase.

  • Filter before injection.

Standard Preparation:

Prepare a series of standard solutions of this compound in the initial mobile phase to construct a calibration curve.

Method Validation and Workflow

The validation of an analytical method is critical to ensure reliable and accurate results. The following diagram illustrates a typical workflow for HPLC method validation.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Application A Select Chromatographic Conditions B Optimize Separation A->B C Specificity B->C D Linearity C->D E Accuracy D->E F Precision (Repeatability & Intermediate) E->F G LOD & LOQ F->G H Robustness G->H I Routine Analysis of Herbal Supplements H->I

Workflow for HPLC Method Validation

Comparison of Analytical Techniques

The choice between HPLC, HPTLC, and UPLC-MS depends on the specific requirements of the analysis. The following diagram provides a logical comparison of these techniques.

Analytical_Method_Comparison Start Start: Need to Quantify this compound Decision1 High Throughput & Sensitivity Required? Start->Decision1 Decision2 Cost & Simplicity a Major Factor? Decision1->Decision2 No UPLC_MS UPLC-MS (High Sensitivity, High Throughput, Higher Cost) Decision1->UPLC_MS Yes HPLC HPLC (Good Balance of Performance and Cost) Decision2->HPLC No HPTLC HPTLC (Lower Cost, Simpler, Good for Screening) Decision2->HPTLC Yes

References

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the specificity of an immunoassay is paramount. When developing or utilizing immunoassays for the indole alkaloid ajmalicine, a critical consideration is the potential for cross-reactivity with structurally similar alkaloids. This guide provides a comparative overview of this issue, summarizing the principles of cross-reactivity and offering a foundational experimental protocol to assess it.

Understanding the Basis of Cross-Reactivity

Immunoassays rely on the specific binding of an antibody to its target antigen. Cross-reactivity occurs when an antibody binds to a non-target molecule that has a similar chemical structure to the intended target. The degree of cross-reactivity is influenced by several factors:

  • Antibody Specificity: Monoclonal antibodies, derived from a single B-cell clone, typically exhibit higher specificity and lower cross-reactivity compared to polyclonal antibodies, which are a mixture of antibodies that recognize multiple epitopes on an antigen.[4][5][6][7][8]

  • Hapten Design: For small molecules like alkaloids, a hapten (the small molecule conjugated to a larger carrier protein to elicit an immune response) must be designed to expose unique structural features of the target molecule.[9][10][11] The choice of conjugation site on the alkaloid structure is crucial in determining the specificity of the resulting antibodies.

  • Structural Similarity of Analytes: The closer the structural resemblance between the target analyte and a related compound, the higher the likelihood of cross-reactivity.

Structural Comparison of this compound and Related Alkaloids

The potential for cross-reactivity in an this compound immunoassay is best understood by examining the structural formulas of related alkaloids.

Alkaloid_Structures cluster_this compound This compound cluster_Yohimbine Yohimbine cluster_Reserpine Reserpine cluster_Serpentine Serpentine This compound This compound (C21H24N2O3) Yohimbine Yohimbine (C21H26N2O3) This compound->Yohimbine Structural Isomer Reserpine Reserpine (C33H40N2O9) This compound->Reserpine Shared Indole Core Serpentine Serpentine (C21H22N2O3) This compound->Serpentine Shared Indole Core

Caption: Structural relationships between this compound and related alkaloids.

Due to the lack of specific cross-reactivity data in published literature, the following table presents a qualitative prediction of potential cross-reactivity based on structural similarity.

Compound Structural Similarity to this compound Predicted Cross-Reactivity in an this compound Immunoassay
Yohimbine High (Stereoisomer)High
Reserpine Moderate (Shared indole core, but significant side chain differences)Low to Moderate
Serpentine Moderate (Shared indole core, but differences in the E ring)Low to Moderate

Experimental Protocol: Assessing Cross-Reactivity via Competitive ELISA

To quantitatively determine the cross-reactivity of an antibody, a competitive enzyme-linked immunosorbent assay (ELISA) is a standard method. The following is a generalized protocol that can be adapted to assess the cross-reactivity of an this compound-specific antibody with related alkaloids.

Objective: To determine the percentage of cross-reactivity of a panel of related alkaloids in a competitive ELISA for this compound.

Materials:

  • Microtiter plates (96-well)

  • This compound standard

  • Related alkaloid standards (e.g., yohimbine, reserpine, serpentine)

  • Anti-ajmalicine antibody (primary antibody)

  • This compound-enzyme conjugate (e.g., this compound-HRP)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Microplate reader

Experimental Workflow:

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection A Coat plate with anti-ajmalicine antibody B Wash A->B C Block non-specific binding sites B->C D Wash C->D E Add this compound standards or test alkaloids D->E F Add this compound-enzyme conjugate E->F G Incubate F->G H Wash G->H I Add substrate H->I J Incubate I->J K Add stop solution J->K L Read absorbance K->L

Caption: Workflow for a competitive ELISA to assess cross-reactivity.

Procedure:

  • Plate Coating:

    • Dilute the anti-ajmalicine antibody in coating buffer to the optimal concentration (determined by titration).

    • Add 100 µL of the diluted antibody to each well of a 96-well microtiter plate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with wash buffer.

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard and each of the test alkaloids in assay buffer.

    • Add 50 µL of the standard or test alkaloid dilutions to the appropriate wells.

    • Add 50 µL of the this compound-enzyme conjugate (diluted in assay buffer) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Wash the plate five times with wash buffer to remove unbound reagents.

  • Substrate Addition and Incubation:

    • Add 100 µL of substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed.

  • Stopping the Reaction and Reading:

    • Add 50 µL of stop solution to each well.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Data Analysis:

  • Generate a standard curve by plotting the absorbance values against the logarithm of the this compound standard concentrations.

  • Determine the concentration of this compound that causes 50% inhibition of the maximum signal (IC50).

  • For each test alkaloid, determine the concentration that causes 50% inhibition (IC50).

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of this compound / IC50 of Test Alkaloid) x 100

Conclusion

While a comprehensive, publicly available dataset on this compound cross-reactivity is currently lacking, a thorough understanding of the structural similarities between this compound and related alkaloids provides a strong basis for predicting potential interferences in immunoassays. For researchers developing or validating an immunoassay for this compound, conducting rigorous cross-reactivity testing using a competitive ELISA format is essential to ensure the accuracy and reliability of the results. The protocol outlined in this guide serves as a foundational template for such validation studies, enabling a more informed application of immunoassays in research and drug development.

References

Comparing the pharmacological profiles of Ajmalicine and its isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological profiles of ajmalicine and its key isomers, including yohimbine, rauwolscine, and corynanthine. Additionally, a comparison with the structurally related indole alkaloid, reserpine, is included to provide a broader context of their mechanisms of action. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology and drug development, offering a comparative analysis of these compounds' interactions with various receptor systems and their resulting physiological effects.

Executive Summary

This compound and its isomers, all belonging to the yohimban class of indole alkaloids, exhibit distinct pharmacological profiles primarily driven by their differential affinities and selectivities for adrenergic and serotonergic receptors. While structurally similar, subtle stereochemical differences lead to significant variations in their functional activities, ranging from antihypertensive to stimulant effects. Reserpine, another indole alkaloid, is included for its contrasting mechanism of action, which involves the depletion of monoamine neurotransmitters.

Comparative Pharmacological Profiles

This compound (Raubasine)

This compound is primarily characterized as a selective antagonist of α1-adrenergic receptors, which underlies its use as an antihypertensive agent.[1][2] This selectivity for α1- over α2-adrenergic receptors results in vasodilation and a subsequent lowering of blood pressure.[1][3] It has also been reported to have a weak blocking effect on adrenergic receptors in general.[4]

Yohimbine

Yohimbine is a well-known α2-adrenergic receptor antagonist.[5][6][7] By blocking presynaptic α2-adrenoceptors, it enhances the release of norepinephrine, leading to sympathomimetic effects such as increased heart rate and blood pressure.[5][8] Yohimbine also displays a moderate affinity for α1-adrenergic receptors and interacts with various serotonin and dopamine receptors.[6][8]

Rauwolscine (α-yohimbine)

Rauwolscine, a stereoisomer of yohimbine, is also a potent and selective α2-adrenergic receptor antagonist.[9] It has been shown to function as a partial agonist at 5-HT1A receptors and an antagonist at 5-HT2A and 5-HT2B receptors.[9][10] Similar to yohimbine, rauwolscine can act as a central nervous system stimulant.[9]

Corynanthine

In contrast to yohimbine and rauwolscine, corynanthine is a selective α1-adrenergic receptor antagonist, with approximately 10-fold selectivity for α1 over α2 sites.[11] This pharmacological profile makes it a depressant rather than a stimulant and contributes to the antihypertensive properties of plant extracts containing it.[11]

Reserpine

Reserpine's mechanism of action is fundamentally different from the yohimban alkaloids. It is an irreversible inhibitor of the vesicular monoamine transporters (VMAT1 and VMAT2), with a high affinity for VMAT2.[12][13] This inhibition leads to the depletion of monoamine neurotransmitters (norepinephrine, dopamine, and serotonin) from nerve terminals, resulting in antihypertensive and antipsychotic effects.[14][15][16]

Quantitative Data Comparison

The following tables summarize the receptor binding affinities and functional activities of this compound, its isomers, and reserpine.

Table 1: Receptor Binding Affinities (Ki in nM)
Compoundα1Aα1Bα1Dα2Aα2Bα2C5-HT1A5-HT1D5-HT2A5-HT2BD2VMAT2
Yohimbine --52[2]1.4[8]7.1[8]0.88[8]690[10]-----
Rauwolscine --35[17]3.50.370.13158[10]--14-40[1]--
Corynanthine ------------
Reserpine -----------12[12]

Data for this compound and a complete profile for Corynanthine were not available in the search results.

Table 2: Functional Activity Profiles
CompoundPrimary TargetFunctional ActivityPotency (pA2/IC50)
This compound α1-Adrenergic ReceptorAntagonist-
Yohimbine α2-Adrenergic ReceptorAntagonistpA2 = 7.82[18]
5-HT1A ReceptorPartial AgonistIC50 = 4.6 µM[10]
Rauwolscine α2-Adrenergic ReceptorAntagonist-
5-HT1A ReceptorPartial AgonistIC50 = 1.5 µM[10]
Corynanthine α1-Adrenergic ReceptorAntagonist-
Reserpine VMAT2InhibitorIC50 < 1 nM[19]

pA2 is a measure of antagonist potency. A higher pA2 value indicates greater potency.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The distinct receptor interactions of these alkaloids trigger different intracellular signaling cascades.

cluster_ajmalicine_corynanthine This compound & Corynanthine Pathway AC_C This compound / Corynanthine Alpha1 α1-Adrenergic Receptor AC_C->Alpha1 Antagonist Gq Gq Protein Alpha1->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 Vasoconstriction_Block Blockade of Vasoconstriction Ca2->Vasoconstriction_Block

Figure 1: Signaling pathway for α1-antagonists this compound and Corynanthine.

cluster_yohimbine_rauwolscine Yohimbine & Rauwolscine Pathway YR Yohimbine / Rauwolscine Alpha2 Presynaptic α2-Adrenergic Receptor YR->Alpha2 Antagonist NE_Increase ↑ Norepinephrine Release YR->NE_Increase NE_Release_Inhibition Inhibition of NE Release Alpha2->NE_Release_Inhibition

Figure 2: Signaling pathway for α2-antagonists Yohimbine and Rauwolscine.

cluster_reserpine Reserpine Pathway Reserpine Reserpine VMAT2 VMAT2 Reserpine->VMAT2 Inhibits Depletion Depletion of Monoamines Reserpine->Depletion Vesicle Synaptic Vesicle VMAT2->Vesicle Monoamines Dopamine, Norepinephrine, Serotonin Monoamines->Vesicle Transport via VMAT2

Figure 3: Mechanism of action for Reserpine.

Experimental Workflows

The following diagrams illustrate the general workflows for key experimental protocols used to characterize these compounds.

cluster_radioligand Radioligand Binding Assay Workflow prep Prepare Receptor Membranes incubate Incubate Membranes with Radioligand & Test Compound prep->incubate separate Separate Bound & Free Radioligand (Filtration) incubate->separate quantify Quantify Radioactivity separate->quantify analyze Data Analysis (Ki, IC50) quantify->analyze

Figure 4: Workflow for a typical radioligand binding assay.

cluster_aortic_ring Isolated Aortic Ring Assay Workflow dissect Dissect Thoracic Aorta from Rat prepare Prepare Aortic Rings (2-3 mm) dissect->prepare mount Mount Rings in Organ Bath prepare->mount equilibrate Equilibrate under Tension mount->equilibrate contract Induce Contraction (e.g., with Phenylephrine) equilibrate->contract add_compound Add Test Compound contract->add_compound measure Measure Changes in Tension (Relaxation/Contraction) add_compound->measure analyze Data Analysis (EC50, Emax, pA2) measure->analyze

References

A Comparative Guide to the Mechanisms of Action of Ajmalicine and Other Antihypertensive Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms of action of ajmalicine, an α1-adrenergic receptor antagonist, with other major classes of antihypertensive drugs. The information is supported by experimental data and includes detailed methodologies for key experiments, offering a valuable resource for researchers in cardiovascular pharmacology and drug development.

Overview of Antihypertensive Drug Classes and Mechanisms

Hypertension, or high blood pressure, is a major risk factor for cardiovascular disease. A variety of pharmacological agents are used to manage hypertension, each with a distinct mechanism of action targeting different physiological pathways that regulate blood pressure. This guide focuses on comparing the indoloquinazoline alkaloid this compound to five major classes of antihypertensive drugs: Diuretics, Angiotensin-Converting Enzyme (ACE) Inhibitors, Angiotensin II Receptor Blockers (ARBs), Beta-Blockers (β-Blockers), and Calcium Channel Blockers (CCBs).

This compound , also known as raubasine, is a selective α1-adrenergic receptor antagonist.[1][2] Its primary mechanism of action is to block the effects of norepinephrine on vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure.[3][4]

The other major classes of antihypertensive drugs act on different systems:

  • Diuretics promote the excretion of sodium and water from the kidneys, reducing blood volume.[5][6]

  • ACE Inhibitors block the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[7][8]

  • ARBs selectively block the binding of angiotensin II to its type 1 (AT1) receptor.[9][10]

  • β-Blockers antagonize β-adrenergic receptors, primarily in the heart, leading to decreased cardiac output and renin release.[11][12]

  • CCBs inhibit the influx of calcium into vascular smooth muscle and/or cardiac muscle cells, causing vasodilation and, in some cases, reduced cardiac contractility and heart rate.[13][14]

Comparative Efficacy of Antihypertensive Drug Classes

Quantitative data from large-scale meta-analyses of clinical trials provide insights into the comparative blood pressure-lowering efficacy of different antihypertensive drug classes. While direct head-to-head trials including this compound are limited, data for α-blockers as a class can provide a useful comparison.

Drug ClassPlacebo-Corrected Systolic BP Reduction (Standard Dose Monotherapy)Key Findings from Comparative Studies
α-Blockers (e.g., this compound) Not extensively reported in large meta-analyses of first-line therapy.[14] However, they are effective in lowering blood pressure, particularly when used as add-on therapy.[14]Often used as second or third-line agents.[14] Can be particularly useful in patients with benign prostatic hyperplasia.[12]
Diuretics (Thiazide-like) ≈ 11 mm Hg[15]Superior to ACE inhibitors and CCBs in lowering systolic blood pressure in some meta-analyses.[16]
Calcium Channel Blockers (CCBs) ≈ 10 mm Hg[15]Superior to ACE inhibitors in lowering both systolic and diastolic blood pressure in some studies.[16]
Angiotensin Receptor Blockers (ARBs) ≈ 9 mm Hg[15]Similar efficacy to β-blockers.[15]
Beta-Blockers (β-Blockers) ≈ 9 mm Hg[15]Similar efficacy to ARBs.[15]
ACE Inhibitors ≈ 7 mm Hg[15]Thiazide-like diuretics and CCBs have shown superiority in some head-to-head comparisons for blood pressure reduction.[16]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the distinct signaling pathways targeted by this compound and other major antihypertensive drug classes.

This compound (α1-Adrenergic Receptor Antagonist)

Ajmalicine_Mechanism cluster_presynaptic Sympathetic Neuron cluster_postsynaptic Vascular Smooth Muscle Cell Norepinephrine Norepinephrine Alpha1_Receptor α1-Adrenergic Receptor Norepinephrine->Alpha1_Receptor Binds Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release SR->Ca_Release Contraction Vasoconstriction Ca_Release->Contraction PKC->Contraction This compound This compound This compound->Alpha1_Receptor Blocks

ACE Inhibitors and Angiotensin II Receptor Blockers (ARBs)

RAAS_Inhibition Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone ACE Angiotensin Converting Enzyme (ACE) Renin Renin ACE_Inhibitor ACE Inhibitor ACE_Inhibitor->ACE Inhibits ARB ARB ARB->AT1_Receptor Blocks

Beta-Blockers

Beta_Blocker_Mechanism cluster_heart Cardiac Myocyte cluster_kidney Juxtaglomerular Cells (Kidney) Beta1_Receptor β1-Adrenergic Receptor Gs_Protein Gs Protein Beta1_Receptor->Gs_Protein Activates AC Adenylyl Cyclase (AC) Gs_Protein->AC Activates cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cardiac_Output ↑ Heart Rate ↑ Contractility PKA->Cardiac_Output Beta1_Receptor_K β1-Adrenergic Receptor Renin_Release Renin Release Beta1_Receptor_K->Renin_Release Stimulates Beta_Blocker Beta-Blocker Beta_Blocker->Beta1_Receptor Blocks Beta_Blocker->Beta1_Receptor_K Blocks Norepinephrine Norepinephrine Norepinephrine->Beta1_Receptor Norepinephrine->Beta1_Receptor_K

Calcium Channel Blockers (CCBs)

CCB_Mechanism cluster_cell Vascular Smooth Muscle Cell L_type_Ca_Channel L-type Calcium Channel Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Calmodulin Calmodulin Ca_Influx->Calmodulin Binds MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK Activates Contraction Vasoconstriction MLCK->Contraction CCB Calcium Channel Blocker CCB->L_type_Ca_Channel Blocks Depolarization Membrane Depolarization Depolarization->L_type_Ca_Channel Opens

Diuretics

Diuretic_Mechanism cluster_nephron Kidney Nephron cluster_blood Bloodstream DCT Distal Convoluted Tubule NaCl_Symporter Na⁺-Cl⁻ Symporter DCT->NaCl_Symporter Thiazide Thiazide Diuretic Thiazide->NaCl_Symporter Inhibits Na_Reabsorption Na⁺ and Cl⁻ Reabsorption NaCl_Symporter->Na_Reabsorption Water_Reabsorption Water Reabsorption (follows Na⁺) Na_Reabsorption->Water_Reabsorption Blood_Volume Blood Volume Urine_Output ↑ Urine Output (Na⁺ and Water) Na_Reabsorption->Urine_Output Leads to Blood_Volume->Na_Reabsorption Blood_Volume->Water_Reabsorption Blood_Pressure Blood Pressure Blood_Volume->Blood_Pressure

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to characterize and compare the mechanisms of action of antihypertensive drugs.

α1-Adrenergic Receptor Binding Assay

This assay is used to determine the affinity of a compound, such as this compound, for the α1-adrenergic receptor.

Objective: To quantify the binding of a test compound to α1-adrenergic receptors in a tissue or cell membrane preparation.

Materials:

  • Tissue homogenate or cell membranes expressing α1-adrenergic receptors (e.g., from rat liver or transfected cell lines).

  • Radiolabeled ligand specific for α1-adrenergic receptors (e.g., [³H]-prazosin).

  • Test compound (this compound) at various concentrations.

  • Non-specific binding control (e.g., a high concentration of an unlabeled α1-antagonist like phentolamine).

  • Binding buffer (e.g., Tris-HCl buffer with MgCl₂).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare membrane homogenates from the chosen tissue or cells.

  • Incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

  • For determining non-specific binding, incubate the membranes with the radiolabeled ligand and a high concentration of the unlabeled antagonist.

  • Allow the binding reaction to reach equilibrium at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).

  • Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using non-linear regression to determine the inhibition constant (Ki) of the test compound.

Binding_Assay_Workflow A Prepare Membrane Homogenates B Incubate Membranes with: - Radioligand - Test Compound (Varying Conc.) - Non-specific Control A->B C Equilibrate at 25°C for 60 min B->C D Rapid Filtration through Glass Fiber Filters C->D E Wash Filters with Ice-Cold Buffer D->E F Scintillation Counting E->F G Data Analysis (Calculate Ki) F->G

Vascular Smooth Muscle Contraction Assay

This ex vivo assay measures the effect of a compound on the contractility of isolated blood vessels.

Objective: To assess the vasodilatory or vasoconstrictive effects of a test compound on isolated arterial rings.

Materials:

  • Isolated arterial segments (e.g., rat aorta or mesenteric artery).

  • Organ bath system with a force transducer.

  • Physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O₂ / 5% CO₂.

  • Vasoconstrictor agent (e.g., phenylephrine or potassium chloride).

  • Test compound (this compound or other antihypertensives) at various concentrations.

Procedure:

  • Isolate and clean the artery, and cut it into rings of 2-3 mm in length.

  • Suspend the arterial rings in the organ baths containing physiological salt solution maintained at 37°C and aerated.

  • Connect the rings to a force transducer to record isometric tension.

  • Allow the rings to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes).

  • Induce a stable contraction with a vasoconstrictor agent.

  • Once a plateau in contraction is reached, add the test compound in a cumulative manner to generate a concentration-response curve.

  • Record the relaxation response as a percentage of the pre-induced contraction.

  • Analyze the data to determine the EC₅₀ (half-maximal effective concentration) for vasodilation.

Measurement of Intracellular Calcium Levels

This in vitro assay measures changes in intracellular calcium concentration in response to a stimulus, which is a key event in smooth muscle contraction.

Objective: To determine the effect of a test compound on intracellular calcium mobilization in vascular smooth muscle cells.

Materials:

  • Cultured vascular smooth muscle cells.

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).[17]

  • Physiological buffer solution.

  • Agonist to induce calcium release (e.g., phenylephrine).

  • Test compound.

  • Fluorescence microscope or plate reader.

Procedure:

  • Culture vascular smooth muscle cells on glass coverslips or in multi-well plates.

  • Load the cells with the calcium indicator dye by incubating them in a solution containing the dye for a specific time (e.g., 30-60 minutes) at 37°C.[7]

  • Wash the cells to remove excess dye.

  • Mount the coverslip on a perfusion chamber of a fluorescence microscope or place the plate in a fluorescence plate reader.

  • Establish a baseline fluorescence reading.

  • Stimulate the cells with an agonist in the presence or absence of the test compound.

  • Record the changes in fluorescence intensity over time, which correspond to changes in intracellular calcium concentration.[9]

  • Analyze the data to quantify the effect of the test compound on agonist-induced calcium mobilization.

In Vivo Blood Pressure Measurement in Animal Models

This in vivo experiment directly assesses the antihypertensive effect of a compound in a living organism.

Objective: To measure the effect of a test compound on blood pressure in a hypertensive animal model.

Materials:

  • Hypertensive animal model (e.g., spontaneously hypertensive rats (SHR) or angiotensin II-infused mice).[18]

  • Test compound and vehicle control.

  • Method for blood pressure measurement (e.g., tail-cuff method for non-invasive measurement or telemetry for continuous, invasive measurement).[8]

  • Animal handling and dosing equipment.

Procedure:

  • Acclimatize the animals to the experimental conditions and blood pressure measurement procedure.

  • Record baseline blood pressure measurements for each animal.

  • Administer the test compound or vehicle to the animals via an appropriate route (e.g., oral gavage or intravenous injection).

  • Measure blood pressure at various time points after drug administration.

  • Compare the changes in blood pressure between the treatment and control groups.

  • Analyze the data to determine the magnitude and duration of the antihypertensive effect.

Conclusion

This compound exerts its antihypertensive effect through a distinct mechanism of α1-adrenergic receptor antagonism, leading to vasodilation. This contrasts with other major classes of antihypertensive drugs that target the Renin-Angiotensin-Aldosterone System, β-adrenergic receptors, calcium channels, or renal sodium and water handling. Understanding these diverse mechanisms is crucial for the rational design of new antihypertensive therapies and for optimizing treatment strategies for patients with hypertension. The experimental protocols provided in this guide offer a framework for the preclinical evaluation and comparison of novel antihypertensive agents.

References

A Head-to-Head Clinical Trial Design for Ajmalicine in Cerebrovascular Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, hypothetical head-to-head clinical trial design for Ajmalicine, an indole alkaloid with potential applications in cerebrovascular disorders. The proposed trial will evaluate the efficacy and safety of this compound in improving cerebral blood flow in patients with cerebral small vessel disease (SVD), a common cause of cognitive decline and stroke.

Introduction to this compound and its Mechanism of Action

This compound, also known as raubasine, is a naturally occurring alkaloid found in plants of the Rauvolfia and Catharanthus genera.[1][2][3] Its primary mechanism of action is as a selective alpha-1 adrenergic receptor antagonist.[1][4][5][6] By blocking these receptors in the peripheral vasculature, this compound leads to vasodilation, which underlies its use as an antihypertensive agent.[1][7] This vasodilatory effect, coupled with its broad application in circulatory diseases, suggests a therapeutic potential in conditions characterized by reduced cerebral blood flow.[8]

Figure 1: Mechanism of Action of this compound.

Proposed Clinical Trial Protocol

This section details a hypothetical Phase II clinical trial to assess the efficacy and safety of this compound against a placebo in patients with cerebral SVD.

2.1. Study Title

A Phase II, Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Efficacy and Safety of this compound in Improving Cerebral Blood Flow in Patients with Cerebral Small Vessel Disease.

2.2. Study Objectives

  • Primary Objective: To determine the effect of a 12-week treatment with this compound on cerebral blood flow (CBF) compared to placebo in patients with SVD.

  • Secondary Objectives:

    • To assess the impact of this compound on cognitive function.

    • To evaluate changes in white matter hyperintensity (WMH) volume, a key imaging marker of SVD.

    • To characterize the safety and tolerability profile of this compound in this patient population.

2.3. Study Endpoints

  • Primary Endpoint: Change from baseline in mean CBF within the middle cerebral artery territory, as quantified by Arterial Spin Labeling Magnetic Resonance Imaging (ASL-MRI), at week 12.

  • Secondary Endpoints:

    • Change from baseline in Montreal Cognitive Assessment (MoCA) score at week 12.

    • Percentage change from baseline in total WMH volume on T2-FLAIR MRI at week 12.

    • Incidence and severity of treatment-emergent adverse events (TEAEs).

    • Changes in vital signs and laboratory parameters.

2.4. Patient Population

  • Inclusion Criteria:

    • Males and females aged 50 to 85 years.

    • Confirmed diagnosis of cerebral SVD based on established radiological criteria (e.g., presence of WMH, lacunes).

    • Stable, controlled blood pressure for at least 3 months prior to screening.

    • MoCA score between 18 and 26, inclusive.

  • Exclusion Criteria:

    • History of large vessel stroke or transient ischemic attack within the last 12 months.

    • Clinical diagnosis of dementia (any type).

    • Presence of other significant neurological or psychiatric conditions.

    • Contraindications to MRI procedures.

    • Uncontrolled hypertension or hypotension.

2.5. Study Design and Procedures

This will be a multicenter, randomized, double-blind, placebo-controlled, parallel-group study. Approximately 150 eligible participants will be randomized in a 1:1 ratio to receive either this compound or a matching placebo.

Clinical_Trial_Workflow cluster_A Group A cluster_B Group B Screening Screening & Consent (Up to 4 weeks) Baseline Baseline Assessments - MRI (ASL, FLAIR) - Cognitive Tests (MoCA) - Vitals & Labs Screening->Baseline Randomization Randomization (1:1) Baseline->Randomization Treatment 12-Week Treatment Period Randomization->Treatment ArmA Arm A: this compound Randomization->ArmA ArmB Arm B: Placebo Randomization->ArmB FollowUp Follow-up Visits (Weeks 4 & 8) ArmA->FollowUp ArmB->FollowUp EndStudy End of Study (Week 12) - Repeat Baseline Assessments FollowUp->EndStudy FollowUp->EndStudy Analysis Data Analysis EndStudy->Analysis

Figure 2: Experimental Workflow for the Proposed Trial.

Illustrative Data Presentation

The following tables represent hypothetical data to illustrate the expected outcomes of the clinical trial.

Table 1: Baseline Demographics and Clinical Characteristics (Hypothetical Data)

CharacteristicThis compound (n=75)Placebo (n=75)
Age (years), Mean (SD)68.5 (7.2)69.1 (6.8)
Female, n (%)38 (50.7%)40 (53.3%)
MoCA Score, Mean (SD)22.1 (2.5)22.3 (2.4)
Mean CBF (ml/100g/min), Mean (SD)45.2 (8.1)44.8 (7.9)
WMH Volume (cm³), Mean (SD)15.3 (5.6)15.8 (5.9)
History of Hypertension, n (%)65 (86.7%)67 (89.3%)

Table 2: Comparison of Efficacy Endpoints at Week 12 (Hypothetical Data)

EndpointThis compound (n=75)Placebo (n=75)p-value
Change in Mean CBF (ml/100g/min)
Mean Change from Baseline (SD)+4.8 (3.5)+0.5 (3.2)<0.001
Change in MoCA Score
Mean Change from Baseline (SD)+1.2 (1.8)+0.2 (1.7)0.025
Change in WMH Volume (%)
Mean % Change from Baseline (SD)+0.5% (2.1%)+2.5% (2.8%)0.002

Table 3: Summary of Treatment-Emergent Adverse Events (Hypothetical Data)

Adverse EventThis compound (n=75), n (%)Placebo (n=75), n (%)
Dizziness8 (10.7%)3 (4.0%)
Headache6 (8.0%)4 (5.3%)
Nausea5 (6.7%)2 (2.7%)
Orthostatic Hypotension4 (5.3%)1 (1.3%)
Any Serious Adverse Event1 (1.3%)2 (2.7%)

Conclusion

This guide outlines a robust, placebo-controlled clinical trial design to investigate the potential of this compound as a novel therapeutic for cerebral small vessel disease. By leveraging its vasodilatory properties, this compound may offer a new approach to improving cerebral perfusion and mitigating the cognitive and neurological consequences of SVD. The detailed protocol and illustrative data provide a framework for future clinical investigation in this area. The proposed trial, if successful, could provide the necessary evidence to support further development of this compound for this significant unmet medical need.

References

A Comprehensive Guide to Analytical Method Validation for Ajmalicine Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison and Guide to Validating Analytical Methods for Ajmalicine.

This guide provides a detailed overview of the analytical method validation for this compound, a key alkaloid with significant therapeutic potential, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. The following sections present a comparative summary of validation parameters, detailed experimental protocols, and visual representations of the validation workflow and potential degradation pathways to aid researchers in establishing robust and reliable analytical methods.

Comparative Analysis of Analytical Method Validation Parameters

A robust High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound should be validated to ensure its suitability for its intended purpose. The following table summarizes the typical validation parameters, their acceptance criteria as per ICH guidelines, and representative data from a validated HPLC method for this compound.

Validation ParameterICH Acceptance CriteriaTypical Performance Data for this compound HPLC Method
Specificity The method should unequivocally assess the analyte in the presence of impurities, degradation products, and matrix components.No interference from placebo and degradation products was observed at the retention time of this compound.
Linearity A linear relationship between concentration and response should be demonstrated. Correlation coefficient (r²) should be close to 1.Linear over the concentration range of 1-20 µg/mL with a correlation coefficient (r²) of 1.000.[1]
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.1-20 µg/mL.
Accuracy The closeness of the test results to the true value. Expressed as percent recovery.97.03% recovery.[1]
Precision - Repeatability (Intra-day) : Expresses the precision under the same operating conditions over a short interval of time. - Intermediate Precision (Inter-day) : Expresses within-laboratory variations: different days, different analysts, different equipment, etc.- Repeatability : RSD ≤ 2% - Intermediate Precision : RSD ≤ 2%
Detection Limit (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.4 µg/mL.[1]
Quantitation Limit (LOQ) The lowest amount of analyte in a sample which can be determined with acceptable precision and accuracy.12 µg/mL.[1]
Robustness The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.The method is robust against small changes in flow rate, mobile phase composition, and column temperature.
System Suitability Ensures that the chromatographic system is suitable for the intended analysis.Tailing factor ≤ 2, Theoretical plates > 2000.

Detailed Experimental Protocols

To ensure the reliability and reproducibility of the analytical method for this compound, the following detailed experimental protocols for each validation parameter should be followed.

Chromatographic Conditions (Example)
  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV/PDA detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) in a specific ratio.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Determined by the UV spectrum of this compound (e.g., 254 nm).[1]

  • Injection Volume: Typically 20 µL.

  • Column Temperature: Maintained at a constant temperature (e.g., 25°C).

Validation Parameter Protocols

1. Specificity:

  • Procedure: Analyze the blank (diluent), placebo (formulation matrix without the active pharmaceutical ingredient), this compound standard solution, and a sample solution. To assess specificity against degradation products, analyze samples subjected to forced degradation studies.

  • Acceptance Criteria: The chromatograms of the blank and placebo should not show any peak at the retention time of this compound. The this compound peak in the sample chromatogram should be pure and well-resolved from any other peaks.

2. Linearity:

  • Procedure: Prepare a series of at least five standard solutions of this compound covering the expected concentration range (e.g., 1, 5, 10, 15, and 20 µg/mL) from a stock solution.[1] Inject each solution in triplicate.

  • Analysis: Plot a graph of the mean peak area against the corresponding concentration. Calculate the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

3. Range:

  • Procedure: The range is established by confirming that the analytical procedure provides an acceptable degree of linearity, accuracy, and precision when applied to samples containing amounts of analyte within or at the extremes of the specified range.

  • Acceptance Criteria: The data from the linearity, accuracy, and precision studies should meet the acceptance criteria within the defined range.

4. Accuracy (Recovery):

  • Procedure: Prepare samples by spiking a placebo with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each concentration level in triplicate.

  • Analysis: Analyze the samples and calculate the percentage recovery of this compound.

  • Acceptance Criteria: The mean recovery should be within 98-102%.

5. Precision:

  • Repeatability (Intra-day Precision):

    • Procedure: Prepare six independent sample solutions of this compound at 100% of the target concentration. Analyze these samples on the same day and under the same experimental conditions.

    • Analysis: Calculate the relative standard deviation (RSD) of the results.

    • Acceptance Criteria: The RSD should be ≤ 2%.

  • Intermediate Precision (Inter-day Precision):

    • Procedure: Repeat the repeatability study on a different day with a different analyst and/or different equipment.

    • Analysis: Calculate the RSD of the combined results from both days.

    • Acceptance Criteria: The RSD should be ≤ 2%.

6. Detection Limit (LOD) and Quantitation Limit (LOQ):

  • Procedure: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (Standard Deviation of the y-intercept / Slope of the calibration curve)

    • LOQ = 10 × (Standard Deviation of the y-intercept / Slope of the calibration curve)

  • Alternatively, they can be determined by the signal-to-noise ratio, where LOD is typically 3:1 and LOQ is 10:1.

  • Acceptance Criteria: The determined LOQ should be precise and accurate.

7. Robustness:

  • Procedure: Deliberately introduce small variations to the method parameters and assess their effect on the results. Parameters to vary include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Mobile phase composition (e.g., ± 2% organic phase)

    • Column temperature (e.g., ± 5°C)

    • Detection wavelength (e.g., ± 2 nm)

  • Analysis: Analyze the system suitability parameters and the assay results for each varied condition.

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the assay results should not be significantly affected by the variations.

8. System Suitability:

  • Procedure: Before each analytical run, inject a standard solution of this compound multiple times (e.g., five or six replicates).

  • Analysis: Calculate the RSD of the peak area and retention time, the theoretical plates, and the tailing factor.

  • Acceptance Criteria: The RSD for peak area and retention time should be ≤ 2%. The tailing factor should be ≤ 2, and the number of theoretical plates should be > 2000.

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the analytical method. These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.

Typical Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for a specified duration.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for a specified duration.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for a specified duration.

  • Thermal Degradation: Heating the solid drug substance at a high temperature (e.g., 105°C) for a specified duration.

  • Photolytic Degradation: Exposing the drug substance to UV light (e.g., 254 nm) and/or visible light for a specified duration.

Procedure:

  • Prepare solutions of this compound and subject them to the stress conditions mentioned above.

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

  • Analyze the stressed samples using the developed HPLC method.

  • Evaluate the chromatograms for the appearance of new peaks corresponding to degradation products and the decrease in the peak area of the parent drug.

Acceptance Criteria: The method should be able to separate the this compound peak from all degradation product peaks, demonstrating its specificity and stability-indicating capability.

Visualizing the Workflow and Pathways

To provide a clearer understanding of the processes involved, the following diagrams illustrate the analytical method validation workflow and a hypothetical forced degradation pathway for this compound.

G Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Forced Degradation Method Optimization Method Optimization Specificity Specificity Method Optimization->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness System_Suitability System Suitability Robustness->System_Suitability Validated Method Validated Method System_Suitability->Validated Method Acid Acid Stability Indicating Method Stability Indicating Method Acid->Stability Indicating Method Base Base Base->Stability Indicating Method Oxidation Oxidation Oxidation->Stability Indicating Method Thermal Thermal Thermal->Stability Indicating Method Photo Photo Photo->Stability Indicating Method Validated Method->Acid Validated Method->Base Validated Method->Oxidation Validated Method->Thermal Validated Method->Photo

Caption: Workflow for Analytical Method Validation and Forced Degradation Studies.

G Hypothetical Forced Degradation Pathway of this compound cluster_stress Stress Conditions cluster_products Degradation Products This compound This compound Acid_Stress Acid Hydrolysis This compound->Acid_Stress Base_Stress Base Hydrolysis This compound->Base_Stress Oxidative_Stress Oxidation This compound->Oxidative_Stress Deg_Product_A Degradation Product A Acid_Stress->Deg_Product_A Deg_Product_B Degradation Product B Base_Stress->Deg_Product_B Deg_Product_C Degradation Product C Oxidative_Stress->Deg_Product_C

Caption: Potential Forced Degradation Pathways of this compound under Stress Conditions.

References

A Comparative Guide to the Simultaneous Detection of Ajmalicine and Reserpine by HPTLC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and efficient quantification of bioactive compounds is paramount. Ajmalicine and reserpine, two critical indole alkaloids found in Rauwolfia species, necessitate reliable analytical methods for their simultaneous detection in various matrices. This guide provides a detailed comparison of High-Performance Thin-Layer Chromatography (HPTLC) with an alternative method, High-Performance Liquid Chromatography (HPLC), for this purpose. It includes comprehensive experimental protocols, performance data, and a visual workflow to aid in methodological selection and implementation.

Performance Comparison: HPTLC vs. RP-HPLC

The choice of analytical technique is often dictated by factors such as sensitivity, speed, cost, and the specific requirements of the analysis. Both HPTLC and RP-HPLC offer robust solutions for the simultaneous quantification of this compound and reserpine, each with distinct advantages.

ParameterHPTLC MethodRP-HPLC Method
Stationary Phase TLC Silicagel 60 F254Chromolith Performance RP-18e (100 x 4.6-mm i.d.)
Mobile Phase Toluene:Ethyl Acetate:Formic Acid (7:2:1, v/v/v)[1]Gradient of 0.01M Phosphate Buffer (pH 3.5) with 0.5% Acetic Acid and Acetonitrile[2][3]
Detection Wavelength 268 nm[1][4]254 nm[2][3]
Linearity Range 200 - 1200 ng/spot[1][5]1 - 20 µg/mL[2][3]
Recovery This compound: 98.7%, Reserpine: 99.3%[1]This compound: 97.03%, Reserpine: 98.38%[2][3]
Limit of Detection (LOD) Not explicitly stated in provided resultsThis compound: 4 µg/mL, Reserpine: 8 µg/mL[2][3]
Limit of Quantification (LOQ) Not explicitly stated in provided resultsThis compound: 12 µg/mL, Reserpine: 23 µg/mL[2][3]

HPTLC Experimental Protocol

This section details the validated HPTLC method for the simultaneous quantification of this compound and reserpine.

1. Materials and Reagents

  • Reference Standards: this compound and Reserpine (Sigma Aldrich, USA)[6]

  • Solvents: Toluene, Ethyl Acetate, Formic Acid (AR grade)

  • Stationary Phase: Pre-coated TLC Silicagel 60 F254 plates (10 cm x 10 cm)[1]

  • Sample Preparation: Methanolic extract of the plant material (e.g., Rauwolfia serpentina root)[1]

2. Standard and Sample Preparation

  • Standard Stock Solution: Prepare individual stock solutions of this compound and reserpine in methanol.

  • Working Standard Solutions: From the stock solutions, prepare a series of working standards by appropriate dilution to achieve concentrations within the linear range of 200-1200 ng/spot.

  • Sample Solution: Extract the powdered plant material with methanol. The resulting solution can be used for spotting after appropriate filtration.

3. Chromatographic Conditions

  • Stationary Phase: TLC Silicagel 60 F254 plates.

  • Mobile Phase: Toluene:Ethyl Acetate:Formic Acid in the ratio of 7:2:1 (v/v/v).[1]

  • Chamber Saturation: Saturate the twin-trough developing chamber with the mobile phase vapor for approximately 20-30 minutes before plate development.

  • Application: Apply the standard and sample solutions as bands on the HPTLC plate using a suitable applicator.

  • Development: Develop the plate in the saturated chamber up to a certain distance (e.g., 8 cm).

  • Drying: After development, dry the plate completely.

4. Detection and Quantification

  • Scanning Wavelength: Perform densitometric scanning at 268 nm in absorption-reflection mode.[1][4]

  • Calibration Curve: Construct a calibration curve by plotting the peak area against the corresponding concentration of the standard.

  • Quantification: Determine the concentration of this compound and reserpine in the samples by extrapolating from the calibration curve.

HPTLC Experimental Workflow

HPTLC_Workflow prep Sample & Standard Preparation spotting Spotting on HPTLC Plate prep->spotting Apply to plate development Chromatographic Development spotting->development Place in chamber drying Plate Drying development->drying Remove & dry scanning Densitometric Scanning @ 268nm drying->scanning Scan plate analysis Data Analysis & Quantification scanning->analysis Generate data

Caption: HPTLC workflow for this compound and reserpine detection.

Alternative Method: RP-HPLC

For comparison, a reversed-phase high-performance liquid chromatography (RP-HPLC) method offers an alternative approach.[2][3] This technique generally provides higher resolution and sensitivity. A validated method utilizes a Chromolith Performance RP-18e column with a gradient mobile phase of phosphate buffer and acetonitrile, with detection at 254 nm.[2][3] While powerful, HPLC systems are typically more expensive to acquire and maintain than HPTLC setups.

Conclusion

The HPTLC method presented provides a simple, rapid, and cost-effective solution for the simultaneous quantification of this compound and reserpine.[1] Its satisfactory linearity, recovery, and reproducibility make it a suitable method for routine quality control of herbal drugs and formulations containing Rauwolfia species.[1][7] The choice between HPTLC and HPLC will ultimately depend on the specific analytical needs, available resources, and the required level of sensitivity and resolution for the intended application.

References

In-Vitro Pharmacological Profile: A Comparative Analysis of Ajmalicine and Corynanthine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in-vitro comparison of Ajmalicine (also known as Raubasine) and Corynanthine, two diastereomeric indole alkaloids. The focus is on their interaction with adrenergic receptors, supported by available experimental data. This document is intended to serve as a resource for researchers in pharmacology and drug development.

Executive Summary

This compound and Corynanthine are established selective antagonists of alpha-1 (α1) adrenergic receptors. In-vitro evidence confirms their higher affinity for α1-adrenoceptors over alpha-2 (α2) adrenoceptors, distinguishing them from their diastereomers, yohimbine and rauwolscine, which are selective α2-adrenoceptor antagonists. While both this compound and Corynanthine demonstrate a preferential blockade of postsynaptic α1-receptors, this guide seeks to consolidate and present the quantitative data available to delineate any subtle but potentially significant differences in their in-vitro pharmacological profiles.

Comparative Pharmacological Data

Table 1: Adrenergic Receptor Binding Affinities (Ki)

CompoundReceptor SubtypeTest SystemRadioligandKi (nM)Reference
Corynanthine α1-adrenoceptorRat cerebral cortex membranes[3H]-WB-4101Higher affinity than for α2[1]
α2-adrenoceptorRat cerebral cortex membranes[3H]-clonidineLower affinity than for α1[1]
This compound (Raubasine) α1-adrenoceptorNot explicitly foundNot explicitly foundNot explicitly found

Note: Specific Ki values for a direct comparison are not available in the reviewed literature. The relative affinities are reported based on displacement of selective radioligands.

Table 2: Functional Antagonist Potency (pA2)

CompoundReceptorAgonistIsolated TissuepA2 ValueReference
Corynanthine Postsynaptic α1-adrenoceptorNoradrenalineRat anococcygeus muscleRank order of potency: rauwolscine > corynanthine > yohimbine > idazoxan[2]
Presynaptic α2-adrenoceptorClonidineStimulated rat vas deferensVery low potency[2]
This compound (Raubasine) Postsynaptic α1-adrenoceptorNoradrenalineRat vas deferensPreferential blockade[3]
Presynaptic α2-adrenoceptorClonidineRat vas deferensLower potency than at α1[3]

Note: While direct pA2 values for a side-by-side comparison are not available, functional assays consistently show both compounds as preferential α1-adrenoceptor antagonists. In-vivo studies suggest they are equipotent in blocking postsynaptic α1-adrenoceptors[4].

Signaling Pathways and Experimental Workflows

To understand the functional consequences of α1-adrenoceptor antagonism by this compound and Corynanthine, it is crucial to visualize the underlying signaling cascade. Furthermore, the workflows for the key experimental techniques used to derive the pharmacological data are outlined below.

alpha1_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Alpha1_Receptor α1-Adrenergic Receptor Gq Gq/11 Protein Alpha1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Cellular_Response PKC->Cellular_Response Agonist Agonist (e.g., Norepinephrine) Agonist->Alpha1_Receptor Activates Antagonist Antagonist (this compound or Corynanthine) Antagonist->Alpha1_Receptor Blocks

Caption: Alpha-1 adrenergic receptor signaling pathway.

experimental_workflow cluster_radioligand Radioligand Binding Assay (Ki Determination) cluster_functional Functional Assay (pA2 Determination) Membrane_Prep Membrane Preparation (e.g., from rat cerebral cortex) Incubation Incubation: Membranes + Radioligand ([3H]-prazosin) + Competitor (this compound/Corynanthine) Membrane_Prep->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Counting Scintillation Counting (Quantifies bound radioactivity) Filtration->Counting Analysis Data Analysis (Competition curve -> IC50 -> Ki) Counting->Analysis Tissue_Prep Isolated Tissue Preparation (e.g., rat vas deferens or aorta) Organ_Bath Mounting in Organ Bath (Physiological solution, 37°C, aeration) Tissue_Prep->Organ_Bath Agonist_CRC Cumulative Agonist Concentration-Response Curve (CRC) (e.g., Noradrenaline) Organ_Bath->Agonist_CRC Antagonist_Inc Incubation with Antagonist (this compound or Corynanthine) Agonist_CRC->Antagonist_Inc Agonist_CRC_Shift Repeat Agonist CRC (Observe rightward shift) Antagonist_Inc->Agonist_CRC_Shift Schild_Plot Schild Plot Analysis (log(dose-ratio-1) vs log[Antagonist]) -> pA2 value Agonist_CRC_Shift->Schild_Plot

Caption: In-vitro experimental workflows.

Experimental Protocols

Radioligand Binding Assay for α1-Adrenoceptors

This protocol is a generalized procedure for determining the binding affinity (Ki) of a compound for α1-adrenoceptors.

  • Membrane Preparation:

    • Tissues rich in α1-adrenoceptors (e.g., rat cerebral cortex, liver) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

    • The supernatant is then subjected to high-speed centrifugation to pellet the membrane fraction.

    • The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • The assay is typically performed in a 96-well plate format.

    • To each well, the following are added:

      • A fixed volume of the membrane preparation.

      • A fixed concentration of a selective α1-adrenoceptor radioligand (e.g., [3H]-prazosin).

      • Increasing concentrations of the unlabeled competitor drug (this compound or Corynanthine).

    • Non-specific binding is determined in the presence of a high concentration of a non-radioactive α1-antagonist (e.g., phentolamine).

    • The plates are incubated at a specific temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

  • Separation and Counting:

    • The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

    • The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

    • A non-linear regression analysis is used to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).

    • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay (Schild Analysis) on Isolated Tissues

This protocol outlines the determination of the functional antagonist potency (pA2) of a compound using an isolated tissue preparation.

  • Tissue Preparation:

    • A suitable tissue, such as the rat thoracic aorta or vas deferens, is dissected and placed in a petri dish containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2 / 5% CO2.

    • The tissue is cleaned of adhering connective tissue and cut into rings or strips.

  • Organ Bath Setup:

    • The tissue preparation is mounted in an organ bath containing the physiological salt solution under a resting tension.

    • The tissue is allowed to equilibrate for a period (e.g., 60-90 minutes), with periodic washing.

  • Concentration-Response Curve (CRC) to an Agonist:

    • A cumulative CRC is generated for an α1-adrenoceptor agonist (e.g., noradrenaline or phenylephrine) by adding increasing concentrations of the agonist to the organ bath and recording the contractile response.

  • Antagonist Incubation and Shifted CRC:

    • The tissue is washed to remove the agonist and allowed to return to baseline.

    • A fixed concentration of the antagonist (this compound or Corynanthine) is added to the bath and allowed to incubate for a predetermined time.

    • The cumulative CRC to the agonist is then repeated in the presence of the antagonist. A competitive antagonist will cause a parallel rightward shift of the CRC without depressing the maximum response.

    • This procedure is repeated with several different concentrations of the antagonist.

  • Data Analysis (Schild Plot):

    • The dose ratio (DR) is calculated for each antagonist concentration. The DR is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.

    • A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist on the x-axis.

    • For a competitive antagonist, the Schild plot should be a straight line with a slope not significantly different from 1.

    • The pA2 value is the intercept of the regression line with the x-axis and represents the negative logarithm of the molar concentration of the antagonist that produces a dose ratio of 2.

Concluding Remarks

Both this compound and Corynanthine are confirmed as selective α1-adrenoceptor antagonists. The available data, primarily from functional assays, suggests a preferential blockade of postsynaptic α1-receptors, which underlies their vasodilatory and antihypertensive effects. While a definitive quantitative comparison of their binding affinities and functional potencies from a single, direct comparative study is lacking in the current literature, the existing evidence indicates that they belong to the same pharmacological class with a similar mechanism of action. Further research involving side-by-side in-vitro characterization would be beneficial to elucidate any subtle differences in their receptor interaction and selectivity profiles, which could be valuable for the targeted development of new therapeutics. The potential interactions of these compounds with other receptor systems, such as serotonergic receptors, also warrant further investigation to fully comprehend their pharmacological spectrum.

References

Ajmalicine: A Comparative Analysis Against Standard Antihypertensive Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of ajmalicine, an indole alkaloid with antihypertensive properties, against standard first-line treatments for hypertension. While direct, large-scale clinical trials comparing this compound to current standard-of-care medications are lacking, this document synthesizes available preclinical and mechanistic data to offer a scientific comparison for research and drug development purposes.

Introduction to this compound

This compound, also known as raubasine, is a Rauwolfia alkaloid found in plants such as Catharanthus roseus and Rauwolfia serpentina[1][2]. It is recognized for its antihypertensive effects, which are primarily attributed to its sympatholytic action and its ability to induce vasodilation[1]. This compound is utilized in the treatment of circulatory disorders and has been investigated for its potential in managing high blood pressure[1][3].

Mechanism of Action

This compound primarily exerts its antihypertensive effect through the blockade of α1-adrenergic receptors on vascular smooth muscle. This action inhibits vasoconstriction induced by norepinephrine, leading to a reduction in peripheral vascular resistance and consequently, a decrease in blood pressure. Additionally, it is suggested to have central nervous system depressant effects which may contribute to its overall blood pressure-lowering capabilities[1].

Signaling Pathway of this compound

Caption: this compound's mechanism of action via α1-adrenergic receptor blockade.

Comparison with Standard Hypertension Treatments

Standard hypertension management typically involves lifestyle modifications and pharmacological intervention with classes of drugs such as diuretics, beta-blockers, ACE inhibitors, and calcium channel blockers. The following tables compare the mechanistic and efficacy profiles of this compound with these established therapies.

Mechanistic Comparison
Drug ClassPrimary Mechanism of ActionTarget
This compound Blocks α1-adrenergic receptors, leading to vasodilation.α1-Adrenergic Receptors
Thiazide Diuretics Inhibit the sodium-chloride symporter in the distal convoluted tubule, reducing blood volume.[4][5][6][7]NCC Transporter
Beta-Blockers Block β-adrenergic receptors, reducing heart rate, cardiac output, and renin release.[8]β1 and/or β2-Adrenergic Receptors
ACE Inhibitors Inhibit angiotensin-converting enzyme, preventing the formation of angiotensin II, a potent vasoconstrictor.Angiotensin-Converting Enzyme
Calcium Channel Blockers Block L-type calcium channels in vascular smooth muscle and/or the heart, leading to vasodilation and reduced cardiac contractility.L-type Calcium Channels
Efficacy and Clinical Considerations

Direct comparative efficacy data from head-to-head clinical trials between this compound and standard antihypertensives is not available. The following table provides a general overview based on established clinical knowledge of standard treatments and known properties of this compound.

FeatureThis compoundThiazide DiureticsBeta-BlockersACE InhibitorsCalcium Channel Blockers
Primary Effect VasodilationDiuresis, VasodilationReduced Cardiac OutputVasodilation, Reduced AldosteroneVasodilation, Reduced Cardiac Output
Use as First-Line Therapy Not establishedYes[4][5]Generally not for uncomplicated hypertension[8][9]YesYes
Common Side Effects Drowsiness, DizzinessHypokalemia, Dehydration, Gout[7]Bradycardia, Fatigue, BronchospasmDry Cough, Angioedema, HyperkalemiaPeripheral Edema, Headache, Flushing
Cardiovascular Outcomes Data not availableFavorable reduction in stroke and heart failure[10]Less effective in preventing stroke compared to other classes[8]Favorable reduction in various cardiovascular events[11]Effective in preventing stroke[8]

Proposed Experimental Protocol for a Comparative Clinical Trial

To rigorously evaluate the efficacy of this compound against a standard hypertension treatment, a randomized, double-blind, active-controlled clinical trial would be necessary. The following outlines a hypothetical experimental protocol.

Title: A Phase III, Randomized, Double-Blind, Active-Comparator Controlled Study to Evaluate the Efficacy and Safety of this compound in Patients with Mild to Moderate Essential Hypertension.

Objective: To compare the antihypertensive efficacy and safety of this compound with a standard first-line antihypertensive agent, such as a thiazide diuretic (e.g., hydrochlorothiazide).

Study Design: A multicenter, randomized, double-blind, parallel-group study.[12]

Inclusion Criteria:

  • Male and female patients aged 18-65 years.

  • Diagnosed with mild to moderate essential hypertension (Systolic Blood Pressure [SBP] 140-159 mmHg or Diastolic Blood Pressure [DBP] 90-99 mmHg).

  • Willingness to undergo a 2-week washout period of any previous antihypertensive medication.

  • Informed consent obtained.

Exclusion Criteria:

  • Secondary hypertension.

  • History of significant cardiovascular events (e.g., myocardial infarction, stroke) within the last 6 months.

  • Severe renal or hepatic impairment.

  • Known hypersensitivity to this compound or the comparator drug.

  • Pregnancy or lactation.

Treatment Arms:

  • This compound Group: Oral this compound (dose to be determined from Phase II studies) once daily.

  • Active Comparator Group: Oral hydrochlorothiazide (e.g., 12.5 mg or 25 mg) once daily.[13]

Study Duration: 12 weeks of treatment with follow-up visits at weeks 2, 4, 8, and 12.

Primary Efficacy Endpoint: The mean change from baseline in sitting trough cuff SBP and DBP at week 12.[12][14]

Secondary Efficacy Endpoints:

  • Proportion of patients achieving target blood pressure (<140/90 mmHg).

  • 24-hour ambulatory blood pressure monitoring (ABPM) changes from baseline.

Safety Assessments:

  • Monitoring of adverse events at each visit.

  • Vital signs.

  • 12-lead electrocardiogram (ECG).

  • Laboratory parameters (serum electrolytes, renal function, liver function).

Experimental Workflow Diagram

Experimental_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase (12 Weeks) cluster_followup Follow-up & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Washout 2-Week Washout Period Informed_Consent->Washout Randomization Randomization (1:1) Washout->Randomization Arm_A Arm A: This compound Randomization->Arm_A Arm_B Arm B: Active Comparator (e.g., Hydrochlorothiazide) Randomization->Arm_B Follow_Up Follow-up Visits (Weeks 2, 4, 8, 12) Arm_A->Follow_Up Arm_B->Follow_Up Endpoint_Analysis Primary & Secondary Endpoint Analysis Follow_Up->Endpoint_Analysis Safety_Analysis Safety Analysis Follow_Up->Safety_Analysis

Caption: Hypothetical workflow for a comparative clinical trial of this compound.

Conclusion

References

A Guide to Cross-Validation of Ajmalicine Quantification Between Analytical Laboratories

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Performance Comparison

The following tables summarize the typical performance characteristics of HPLC-UV and UPLC-MS/MS methods for the quantification of ajmalicine, based on published single-laboratory validation studies. These values can serve as a benchmark when comparing results between laboratories.

Table 1: Performance Characteristics of HPLC-UV for this compound Quantification

ParameterTypical Performance
Linearity Range1 - 20 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)4 µg/mL[1][2][3]
Limit of Quantification (LOQ)12 µg/mL[1][2][3]
Precision (RSD%)< 3%[2]
Accuracy (Recovery %)97.03%[1][2][3]

Table 2: Performance Characteristics of UPLC-MS/MS for this compound Quantification

ParameterTypical Performance
Linearity RangeNot explicitly stated, but sub-ppb detection is possible
Correlation Coefficient (r²)Not explicitly stated
Limit of Detection (LOD)As low as 0.1 ppb (parts per billion)[4]
Limit of Quantification (LOQ)Not explicitly stated
Precision (RSD%)Typically < 15% for bioanalytical methods
Accuracy (Recovery %)Typically 85-115% for bioanalytical methods

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative protocols for this compound quantification using HPLC-UV and UPLC-MS/MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in herbal extracts and pharmaceutical formulations.

1. Sample Preparation:

  • Accurately weigh the powdered sample (e.g., Rauvolfia serpentina root extract).

  • Perform extraction with a suitable solvent, such as methanol, using sonication or reflux.

  • Filter the extract through a 0.45 µm membrane filter before injection.

2. Chromatographic Conditions:

  • Column: Chromolith Performance RP-18e (100 x 4.6 mm i.d.) or equivalent.[1][2]

  • Mobile Phase: A binary gradient of 0.01 M (pH 3.5) phosphate buffer and acetonitrile.[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection Wavelength: 254 nm.[1][2]

  • Injection Volume: 20 µL.

3. Calibration:

  • Prepare a series of standard solutions of this compound in the mobile phase over a concentration range of 1-20 µg/mL.[1][2]

  • Construct a calibration curve by plotting the peak area against the concentration.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This highly sensitive and selective method is ideal for detecting trace levels of this compound in complex matrices, including dietary supplements and biological samples.[4]

1. Sample Preparation:

  • Employ a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation to remove interfering matrix components.[4]

  • Alternatively, use solid-phase extraction (SPE) for cleaner samples.

2. Chromatographic Conditions:

  • Column: A suitable UPLC column, such as a C18 or PFP column.

  • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

  • Flow Rate: Optimized for the UPLC column, typically 0.2-0.6 mL/min.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The precursor ion for this compound is m/z 353.2, and a common product ion for quantification is m/z 144.[5]

Workflow for Inter-Laboratory Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of an analytical method between two laboratories.

Inter-Laboratory Cross-Validation Workflow cluster_0 Phase 1: Method Transfer and Initial Assessment cluster_1 Phase 2: Sample Exchange and Analysis cluster_2 Phase 3: Data Comparison and Evaluation A Lab A: Develop and Validate Analytical Method B Transfer Method Protocol and Reference Standards to Lab B A->B C Lab B: Method Familiarization and Initial Validation B->C D Prepare and Split a Set of Homogenized Samples (e.g., 3 concentration levels, n=5) E Lab A: Analyze Samples D->E F Lab B: Analyze Samples D->F G Statistical Analysis of Results (e.g., Bland-Altman plot, t-test) E->G F->G H Acceptance Criteria Met? (e.g., % difference within ±20%) G->H I Successful Cross-Validation H->I Yes J Investigate Discrepancies and Re-evaluate H->J No

References

A Comparative Analysis of the Cytotoxic Effects of Ajmalicine and Other Indole Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

Indole alkaloids, a diverse class of natural products, have garnered significant attention in oncology for their potential as anticancer agents.[1][2] Many of these compounds exert their effects through various mechanisms, including the induction of apoptosis (programmed cell death), interference with microtubule function, and cell cycle arrest.[1][3][4] This guide provides a comparative overview of the cytotoxic properties of Ajmalicine against other prominent indole alkaloids such as Vincristine, Vinblastine, Reserpine, and Yohimbine, supported by experimental data.

Quantitative Cytotoxicity Data

The cytotoxic potential of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following table summarizes the IC50 values for this compound and other selected indole alkaloids against various cancer cell lines.

AlkaloidCell LineAssay DurationIC50 ValueCitation
This compound (in extract) JURKAT E.6 (Leukemia)Not Specified211 ng/mL[5]
THP-1 (Leukemia)Not Specified210 ng/mL[5]
Vincristine L1210 (Mouse Leukemia)Continuous4.4 nM[6][7]
HL-60 (Human Leukemia)Continuous4.1 nM[6][7]
HeLa (Cervical Cancer)Continuous1.4 nM[6][7]
NeuroblastomaContinuous33 nM[6][7]
Vinblastine L1210 (Mouse Leukemia)Continuous4.0 nM[6][7]
HL-60 (Human Leukemia)Continuous5.3 nM[6][7]
HeLa (Cervical Cancer)Continuous2.6 nM[6][7]
NeuroblastomaContinuous15 nM[6][7]
Reserpine NSCLC (Non-Small Cell Lung)Not Specified15-35 µM[8]
Yohimbine KB-ChR-8-5 (Oral Cancer)Not Specified44 µM[9]
MCF-7 (Breast Cancer)Not Specified25.5 µM[10]
A549 (Lung Cancer)Not Specified26.0 µM[10]

Note: The IC50 values can vary significantly based on the cell line, exposure time, and specific assay used.

Experimental Protocols

The data presented above were primarily generated using the following standard cytotoxicity assays:

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a widely used method for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Principle: Viable cells contain mitochondrial dehydrogenases that can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

  • Methodology:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the indole alkaloid and incubated for a specified period (e.g., 24, 48, or 72 hours).[11]

    • Following incubation, the treatment medium is removed, and an MTT solution (typically 0.5 mg/mL) is added to each well.[11]

    • The plate is incubated for a few hours to allow formazan crystal formation.

    • A solubilizing agent (such as DMSO) is added to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.

2. Resazurin (AlamarBlue) Assay: This is another common colorimetric assay used to measure cell viability.

  • Principle: Resazurin, a blue and non-fluorescent dye, is reduced to the pink and highly fluorescent resorufin by metabolically active cells. The intensity of the fluorescence is proportional to the number of viable cells.

  • Methodology: The protocol is similar to the MTT assay, where cells are treated with the test compounds. Instead of MTT, a resazurin solution is added. After incubation, the fluorescence or absorbance is measured to determine cell viability. This method was used to investigate the cytotoxicity of reserpine.[12]

Signaling Pathways and Mechanisms of Action

Indole alkaloids exert their cytotoxic effects by modulating various cellular signaling pathways. This compound, for instance, has been shown to induce a specific form of programmed cell death called pyroptosis in hepatoma cells.[13] This process is distinct from apoptosis and is characterized by cell swelling, membrane rupture, and the release of pro-inflammatory cytokines.

The diagram below illustrates the proposed pathway for this compound-induced pyroptosis in hepatoma cells.

Ajmalicine_Pyroptosis_Pathway cluster_membrane Inside Cell This compound This compound ROS Increased ROS Production This compound->ROS Caspase3 Caspase-3 Activation ROS->Caspase3 induces GSDME Gasdermin E (GSDME) Caspase3->GSDME cleaves GSDME_N GSDME N-terminal (GSDME-N) GSDME->GSDME_N Pores Membrane Pore Formation GSDME_N->Pores oligomerizes to form Membrane Cell Membrane Pyroptosis Pyroptosis & Inflammatory Cytokine Release Pores->Pyroptosis

References

Safety Operating Guide

Proper Disposal of Ajmalicine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of Ajmalicine, an indole alkaloid used in research and pharmaceutical development. Adherence to these guidelines is essential to minimize risks to personnel and the environment.

Hazard Assessment and Safety Data

This compound is classified as an acute toxicant if ingested.[1][2][3] Understanding its hazard profile is the first step in safe handling and disposal.

Hazard Classification                                  GHS Pictogram                          Hazard Statement                                                
Acute Toxicity, Oral (Category 4)[1][2][3][4]GHS07[2][3][4]H302: Harmful if swallowed[1][2][3][4]
Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is mandatory to be equipped with the appropriate personal protective equipment.

  • Eye Protection: Wear safety glasses with side-shields conforming to EN166, NIOSH (US), or EN 166 (EU) standards.[1]

  • Hand Protection: Use chemically resistant gloves. Gloves must be inspected before use and disposed of after contamination in accordance with good laboratory practices.[1]

  • Body Protection: A complete chemical-resistant suit is recommended to protect against skin contact.[1]

  • Respiratory Protection: For operations that may generate dust or aerosols, use a P95 (US) or P1 (EU EN 143) particle respirator.[1]

Experimental Protocol: Disposal of this compound Waste

This protocol outlines the step-by-step methodology for the safe disposal of this compound waste streams typically generated in a laboratory setting.

Objective:

To safely collect, store, and dispose of this compound in solid form, in solution, and as contaminated lab waste in compliance with institutional and regulatory standards.

Materials:
  • Designated hazardous waste container, clearly labeled.

  • Combustible solvent (e.g., ethanol), if required by your institution's waste management provider.

  • Appropriate PPE (see above).

  • Waste accumulation log.

Procedure:

Part 1: Disposal of Unused or Surplus Solid this compound

  • Waste Minimization: Before disposal, verify that the chemical is not needed by other research groups within your institution.[5] Ordering the smallest quantity necessary for research is the first step in waste reduction.[5]

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Packaging:

    • Place the solid this compound in its original container if possible, or in a compatible, sealable, and clearly labeled hazardous waste container.[6]

    • The container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Acute Toxicity").

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[5][6] This area must be at or near the point of generation and away from incompatible materials.[5][6]

  • Arrange for Pickup: Contact your institution's EHS or hazardous waste management office to schedule a pickup.[5] Do not attempt to transport the waste yourself.[7]

Part 2: Disposal of this compound Solutions

  • Collection: Collect all aqueous and solvent-based solutions containing this compound in a designated, leak-proof hazardous waste container.

  • Segregation: Keep halogenated and non-halogenated solvent waste separate if required by your facility.[8]

  • Labeling: Clearly label the container with "Hazardous Waste," the name of the solvent, the concentration of this compound, and any other components.

  • Storage and Pickup: Store in the SAA and arrange for professional disposal as described in Part 1.[5][6] Do not dispose of this compound solutions down the drain.[7]

Part 3: Disposal of Contaminated Labware and Debris

  • Solid Waste: Items such as gloves, weighing paper, and pipette tips that are contaminated with this compound should be collected in a designated hazardous waste bag or container.

  • Sharps: Contaminated needles, scalpels, or other sharps must be placed in a designated sharps container that is puncture-resistant and leak-proof.

  • Empty Containers:

    • A container that held this compound is considered "empty" when all contents have been removed by standard practice and no more than 3% by weight of the original contents remains.[8]

    • Because this compound is acutely toxic, it is best practice to triple-rinse the "empty" container with a suitable solvent (one that can dissolve this compound).[7]

    • Collect the rinsate as hazardous waste and manage it as described in Part 2.[7]

    • After triple-rinsing, deface the original label on the container and dispose of it as regular lab glass or plastic waste, as per institutional policy.[7]

Part 4: Accidental Spill Cleanup

  • Evacuate and Ventilate: Ensure the area is well-ventilated.[1]

  • Don PPE: Wear all required personal protective equipment before attempting to clean the spill.[1]

  • Containment: For solid spills, carefully sweep or shovel the material and place it into a closed container for disposal, avoiding dust formation.[1] For liquid spills, use an inert absorbent material.

  • Disposal: The collected spill debris is considered hazardous waste and must be disposed of following the procedures outlined in Part 3.[1]

This compound Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper management and disposal of this compound waste.

AjmalicineDisposal start_node Start: this compound Waste Generated decision_node decision_node start_node->decision_node Identify Waste Type process_node1 Package in sealed, labeled container decision_node->process_node1 Solid/Surplus process_node2 Collect in designated liquid waste container decision_node->process_node2 Solution process_node3 Segregate sharps, triple-rinse containers, bag solid debris decision_node->process_node3 Contaminated Labware/Debris process_node process_node end_node End: Professional Disposal waste_container Hazardous Waste Container process_node4 Store in Satellite Accumulation Area (SAA) waste_container->process_node4 Store in SAA process_node1->waste_container process_node2->waste_container process_node3->waste_container process_node4->end_node Contact EHS for Pickup

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Ajmalicine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Ajmalicine

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as harmful if swallowed.[1][2][3] It is essential to be aware of its toxicological properties to handle it safely.

GHS Classification:

  • Acute Toxicity, Oral: Category 4[1][2][4]

  • Signal Word: Warning[1][2]

  • Hazard Statement: H302 - Harmful if swallowed[1][2][3]

Key Safety and Chemical Data

The following table summarizes essential quantitative data for this compound.

PropertyValueSource
Molecular Formula C₂₁H₂₄N₂O₃[4]
Molecular Weight 352.43 g/mol [4]
CAS Number 483-04-5[1][2]
EC Number 207-589-5[1][4]
Appearance Powder[5]
Storage Temperature 2-8°C[4]
LD50 (Oral, Mouse) 400 mg/kg[3]
LD50 (Intraperitoneal, Mouse) 165 mg/kg[3]
LD50 (Intraperitoneal, Rat) 200 mg/kg[3]
TDLO (Oral, Human) 12,500 µg/kg[3]

Personal Protective Equipment (PPE)

The use of appropriate PPE is the primary control measure to prevent exposure when engineering controls cannot eliminate the risk.

  • Eye and Face Protection:

    • Wear safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[4]

    • In situations with a risk of splashing, a face shield should be used in combination with safety goggles for full protection.[6]

  • Skin Protection:

    • Gloves: Always handle with gloves, which must be inspected before use.[4] Use proper glove removal technique to avoid skin contact.[4] Dispose of contaminated gloves after use in accordance with good laboratory practices and applicable laws.[4] Thicker gloves generally offer better protection.[7]

    • Gown/Lab Coat: A protective gown or lab coat is required to prevent skin contact.

  • Respiratory Protection:

    • For nuisance exposures or where dust formation is possible, use a P95 (US) or P1 (EU EN 143) particle respirator.[4]

    • Ensure respirators and their components are tested and approved under appropriate government standards like NIOSH (US) or CEN (EU).[4]

Operational and Disposal Plans

Safe Handling Protocols
  • Avoid contact with skin and eyes.[4]

  • Avoid the formation of dust and aerosols.[4]

  • Provide appropriate exhaust ventilation at places where dust is formed.[4]

  • Do not eat, drink, or smoke when using this product.[2][3]

  • Wash hands thoroughly after handling and before breaks.[2][4]

Storage and Stability
  • Store in a cool place.[4]

  • Keep the container tightly closed in a dry and well-ventilated place.[4]

  • The recommended storage temperature is 2 - 8°C.[4]

  • Stock solutions are unstable; they should be prepared fresh.[5] For longer-term storage, solutions can be kept at -80°C for up to 6 months or -20°C for up to 1 month.[8]

Accidental Release Measures

In the event of a spill, follow these procedural steps:

  • Evacuate and Secure: Immediately evacuate the spill area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Don PPE: Put on all required personal protective equipment, including respiratory protection.[4]

  • Containment and Cleanup:

    • Avoid dust formation.[4]

    • Pick up and arrange disposal without creating dust.[4]

    • Sweep up the spilled material and shovel it into a suitable, closed container for disposal.[4]

  • Decontaminate: Clean the spill area thoroughly.

  • Waste Disposal: Dispose of the contained waste and any contaminated cleaning materials as hazardous waste.

Disposal Plan
  • Dispose of unused product and contaminated packaging as hazardous waste.[4]

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[4]

  • One method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[4]

  • Do not let the product enter drains.[4]

Emergency First Aid Procedures

Immediate action is required in case of exposure.

  • If Swallowed:

    • Call a poison center or doctor immediately if you feel unwell.[3]

    • Rinse mouth with water.[4]

    • Never give anything by mouth to an unconscious person.[4]

  • If Inhaled:

    • Move the person into fresh air.[4]

    • If the person is not breathing, give artificial respiration.[4]

    • Consult a physician.[4]

  • In Case of Skin Contact:

    • Wash off with soap and plenty of water.[4]

    • Consult a physician.[4]

  • In Case of Eye Contact:

    • Rinse the opened eye for several minutes under running water as a precaution.[3][4]

Workflow for this compound Spill Response

The following diagram outlines the step-by-step procedure for safely managing an accidental spill of this compound.

Spill_Response_Workflow cluster_initial Initial Response cluster_prep Preparation cluster_action Containment & Cleanup cluster_final Final Steps Spill Spill Occurs Evacuate Evacuate & Secure Area Spill->Evacuate Don_PPE Don Appropriate PPE (Gloves, Gown, Respirator, Goggles) Evacuate->Don_PPE Contain Cover/Contain Spill (Avoid creating dust) Don_PPE->Contain Cleanup Sweep/Shovel into Sealed Container Contain->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate Dispose Dispose of Waste as Hazardous Material Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Workflow for handling an accidental spill of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ajmalicine
Reactant of Route 2
Ajmalicine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。